Product packaging for Pyridine-4-aldoxime(Cat. No.:)

Pyridine-4-aldoxime

Cat. No.: B7857832
M. Wt: 122.12 g/mol
InChI Key: OFYLBLSSPQTTHT-UHFFFAOYSA-N
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Description

Pyridine-4-aldoxime is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B7857832 Pyridine-4-aldoxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYLBLSSPQTTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-54-8
Record name 4-Pyridinealdoxime
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URL https://commonchemistry.cas.org/detail?cas_rn=696-54-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinaldehyde oxime
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Pyridine-4-aldoxime: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine-4-aldoxime, a heterocyclic organic compound, holds a position of significant interest within the realms of medicinal chemistry and toxicology. While it is a valuable intermediate in various organic syntheses, its primary importance lies in its structural relationship to a critical class of drugs known as cholinesterase reactivators. These agents are indispensable antidotes for poisoning by organophosphorus compounds (OPs), which include highly toxic nerve agents and pesticides.[1][2][3] This guide offers an in-depth exploration of the core chemical and physical characteristics of this compound, its synthesis, mechanism of action, and its pivotal role as a precursor to life-saving therapeutics. The content is tailored for researchers, scientists, and drug development professionals who require a detailed technical understanding of this foundational molecule.

Chemical Identity and Molecular Structure

This compound is structurally characterized by a pyridine ring substituted at the 4-position with an aldoxime functional group.[1][2] The pyridine moiety, an aromatic six-membered heterocycle containing a nitrogen atom, imparts specific electronic properties and basicity to the molecule. The aldoxime group (-CH=NOH) is the source of its nucleophilic character, which is central to its biochemical function.

  • IUPAC Name : (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine[4][5]

  • Synonyms : 4-Pyridinecarboxaldehyde oxime, Isonicotinaldehyde oxime[2][6]

  • CAS Number : 696-54-8[2][6][7][8]

  • Molecular Formula : C₆H₆N₂O[6][7]

  • Molecular Weight : 122.12 g/mol [4][6][7]

The aldoxime group can exist as two geometric isomers, E (anti) and Z (syn), with respect to the C=N double bond. The E-isomer is typically the more stable and predominant form.

Caption: Chemical structure of (E)-Pyridine-4-aldoxime.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in experimental and physiological settings. Its moderate polarity, stemming from the pyridine nitrogen and the hydroxyl group, influences its solubility and crystalline nature.

PropertyValueSource(s)
Appearance White to off-white or light yellow crystalline solid/powder[1][5]
Melting Point 130 - 135 °C (266 - 275 °F)[6][9]
Boiling Point ~227.5 °C (rough estimate)[6]
Water Solubility 10 g/L (at 20 °C)[6]
Solubility (Organic) Soluble in ethanol, methanol; soluble in ether[1]
pKa pKₐ₁: ~4.73 (pyridinium ion); pKₐ₂: ~10.03 (oxime OH)[6]
Flash Point > 110 °C (> 230 °F)[6][9]

The two pKa values are critical. The pKa of ~4.73 corresponds to the protonation of the pyridine nitrogen. The pKa of ~10.03 is for the acidic proton of the oxime's hydroxyl group. At physiological pH (~7.4), the oxime group is predominantly in its protonated (-NOH) form. However, a small but significant fraction exists as the highly nucleophilic oximate anion (-NO⁻), which is essential for its reactivation chemistry.

Synthesis and Characterization

Synthetic Protocol

This compound is readily synthesized via a classical condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation : Dissolve hydroxylamine hydrochloride in water. In a separate flask, dissolve 4-pyridinecarboxaldehyde in ethanol.

  • Reaction Setup : Place the 4-pyridinecarboxaldehyde solution in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

  • Addition : Slowly add the hydroxylamine solution to the stirred aldehyde solution. Following this, add a solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) dropwise to neutralize the HCl and catalyze the reaction.

  • Reaction : Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation : The product often precipitates out of the solution upon completion or cooling. The precipitate is collected by suction filtration.

  • Purification : The crude product is washed with cold water to remove inorganic salts. Further purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure crystalline this compound.[10]

Spectroscopic Characterization
  • ¹H NMR : The proton NMR spectrum provides clear diagnostic signals. Protons on the pyridine ring typically appear in the aromatic region (δ 7.5-8.8 ppm). A distinct singlet for the aldoxime proton (-CH=N-) is observed around δ 8.4 ppm, and a broad singlet for the hydroxyl proton (-OH) is seen at higher chemical shifts (e.g., δ ~12.4 ppm in DMSO-d₆), which can be exchanged with D₂O.[11]

  • ¹³C NMR : The spectrum will show six distinct carbon signals. Four signals correspond to the aromatic carbons of the pyridine ring, and one signal corresponds to the C=N carbon of the oxime group.

  • IR Spectroscopy : Key vibrational bands include a broad peak for the O-H stretch (~3200-2800 cm⁻¹), a sharp peak for the C=N stretch (~1650 cm⁻¹), and several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹).

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound.

Mechanism of Action in Cholinesterase Reactivation

The primary toxic effect of organophosphorus (OP) compounds is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine.[3] OP agents phosphorylate a serine residue in the active site of AChE, rendering it inactive. This leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by symptoms like convulsions, respiratory failure, and potentially death.[3][12]

Oximes, like this compound, serve as reactivators. The process involves the nucleophilic attack of the deprotonated oximate anion on the phosphorus atom of the OP-AChE conjugate. This cleaves the phosphorus-serine bond, regenerating the active enzyme and forming a more benign oxime-phosphonate complex that is subsequently released.

AChE_Reactivation cluster_0 Inhibition cluster_1 Reactivation AChE Active AChE Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Inhibition AChE->Inhibited_AChE OP Organophosphate (e.g., Sarin, VX) Inhibited_AChE->AChE Reactivation Inhibited_AChE->AChE Oxime_Complex Oxime-Phosphonate Complex Inhibited_AChE->Oxime_Complex Oxime This compound (Nucleophile) Oxime->AChE

Caption: AChE Inhibition by Organophosphates and Reactivation by Oximes.

While this compound itself possesses this fundamental reactivation capability, it is not typically used directly as an antidote.[13][14] Its permanent positive charge, which is crucial for binding to the inhibited enzyme's active site, is lacking. Therefore, it serves as a critical starting material for the synthesis of more potent, quaternary pyridinium oximes like Pralidoxime (2-PAM) and MMB-4, which are designed to have a permanent positive charge, enhancing their efficacy significantly.[12][13][15]

Applications in Research and Development

  • Antidote Synthesis : The most prominent application of this compound is as a key intermediate in the synthesis of advanced cholinesterase reactivators.[6][8] It is a building block for bis-pyridinium oximes like MMB-4, which are investigated as more effective, broad-spectrum antidotes against nerve agent poisoning compared to older agents like pralidoxime.[13]

  • Coordination Chemistry : The nitrogen atoms of both the pyridine ring and the oxime group can act as ligands, making this compound a useful molecule in the synthesis of coordination complexes with various metal ions.

  • Antimicrobial Research : Derivatives of this compound, particularly quaternary ammonium salts with long alkyl chains, have been synthesized and investigated for their antimicrobial and antifungal properties.[10][16]

  • Organic Synthesis : It serves as a versatile intermediate for the synthesis of other complex organic molecules and heterocyclic systems.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazard Identification :

    • H302/H332 : Harmful if swallowed or if inhaled.[4][6][9]

    • H315 : Causes skin irritation.[6][9]

    • H319 : Causes serious eye irritation.[6][9]

    • H335 : May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or glasses are mandatory.[9][17][18]

    • Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[9][17][19]

    • Skin and Body : A lab coat or other protective clothing should be worn to prevent skin contact.[9][17][18]

    • Respiratory : Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. If significant dust is generated, a NIOSH-approved respirator is recommended.[17][18]

  • Handling : Avoid generating dust. Wash hands thoroughly after handling.[17][19] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible substances.[7][17]

Conclusion

This compound is more than a simple heterocyclic compound; it is a cornerstone molecule in the defense against chemical warfare agents and pesticide poisoning. Its unique structure, combining the electronic features of a pyridine ring with the nucleophilic potential of an aldoxime, provides the essential chemical blueprint for effective cholinesterase reactivators. While not an end-product therapeutic itself, its role as a key synthetic precursor is indispensable. A thorough understanding of its properties, synthesis, and mechanism of action is fundamental for scientists and researchers dedicated to developing next-generation antidotes and other novel chemical entities. Future research will likely continue to leverage this versatile scaffold to create more potent, broad-spectrum, and CNS-penetrant reactivators to counter the evolving threat of organophosphorus toxicity.

References

Pyridine-4-aldoxime CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridine-4-aldoxime for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic organic compound, holds a significant position in both synthetic chemistry and pharmacology. Structurally, it is characterized by a pyridine ring substituted at the fourth position with an aldoxime group. This unique arrangement of functional groups imparts a versatile chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules and a key component in the development of novel therapeutic agents.[1][2] Its most notable application is as a nucleophilic reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus agents, positioning it as a critical compound in the study and treatment of nerve agent and pesticide poisoning.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis protocols, mechanistic actions, and key applications, grounded in authoritative scientific data. The objective is to furnish a practical and in-depth resource that not only details established protocols but also explains the underlying scientific principles that govern its utility and handling.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any laboratory application. This compound is typically encountered as a white to light yellow crystalline solid.[1] Its identity is unequivocally established by its CAS number, 696-54-8, and its formal IUPAC name, (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine.[3]

The physicochemical properties of this compound are summarized below. These data are critical for determining appropriate solvents for reactions and purification, predicting its behavior in biological systems, and establishing correct storage conditions.

PropertyValueSource(s)
CAS Number 696-54-8[3][4][5]
IUPAC Name (NE)-N-(pyridin-4-ylmethylidene)hydroxylamine[3]
Synonyms 4-Pyridinecarboxaldehyde, oxime; Isonicotinaldehyde oxime[3][5]
Molecular Formula C₆H₆N₂O[1][3][4]
Molecular Weight 122.12 g/mol [3][4]
Appearance White to light yellow crystalline powder/solid[1]
Melting Point 130 - 135 °C[5]
Water Solubility 10 g/L (at 20 °C)[5]
Organic Solubility Soluble in ethanol, methanol, and ether[1]
pKa ~8.0[1]

Synthesis and Characterization

The most common and straightforward synthesis of this compound involves the condensation reaction between pyridine-4-carboxaldehyde and hydroxylamine.[1][6] This reaction is a classic example of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde.

General Laboratory Synthesis Protocol

This protocol describes a reliable method for synthesizing this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

  • Pyridine-4-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Water

  • Ethanol

Procedure:

  • Preparation of Hydroxylamine Free Base: Hydroxylamine is typically supplied as its hydrochloride salt for stability. To generate the reactive free base, dissolve hydroxylamine hydrochloride in water. In a separate flask, prepare an aqueous solution of a base like sodium hydroxide. Slowly add the base solution to the hydroxylamine hydrochloride solution with stirring, usually in an ice bath to control the exothermic reaction. The base neutralizes the HCl, liberating the free hydroxylamine.

    • Rationale: The free nitrogen in hydroxylamine is the active nucleophile. The hydrochloride salt is not sufficiently nucleophilic to initiate the reaction.

  • Reaction with Aldehyde: Dissolve pyridine-4-carboxaldehyde in a suitable solvent, such as ethanol. Add this solution to the freshly prepared hydroxylamine solution.

    • Rationale: Ethanol is a good solvent for the aldehyde and is miscible with the aqueous hydroxylamine solution, creating a homogenous reaction medium that facilitates molecular interaction.

  • Reaction Progression: Stir the resulting mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Typically, the reaction is complete within a few hours.[1]

    • Rationale: The reaction is generally efficient at room temperature. Maintaining a controlled temperature prevents the formation of side products.

  • Isolation and Purification: Upon completion, the product may precipitate out of the solution. If not, the volume can be reduced under vacuum. The crude product is collected by suction filtration and washed with cold water to remove any remaining inorganic salts.[6]

    • Rationale: Cold water is used for washing to minimize the loss of the product, which has slight solubility in water.[5]

  • Recrystallization: For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly. Pure crystals will form, which are then collected by filtration and dried.

    • Rationale: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility. Slow cooling promotes the formation of larger, purer crystals.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Core cluster_workup Product Isolation & Purification NH2OH_HCl Hydroxylamine HCl ReactionVessel Condensation Reaction (Room Temperature) NH2OH_HCl->ReactionVessel Free base generation Base Aqueous Base (e.g., NaOH) Base->ReactionVessel Aldehyde Pyridine-4-carboxaldehyde in Ethanol Aldehyde->ReactionVessel Filtration Filtration & Washing (Cold Water) ReactionVessel->Filtration Crude Product Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The proton spectrum will show characteristic signals for the pyridine ring protons and the distinct oxime proton.[3]

  • Melting Point Analysis: A sharp melting point close to the literature value (130-135 °C) is a strong indicator of purity.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and vibrations associated with the pyridine ring.

Core Applications in Research and Drug Development

The utility of this compound stems from its dual role as a bioactive agent and a versatile chemical building block.

Reactivation of Acetylcholinesterase (AChE)

The primary and most critical application of this compound is in the field of toxicology as an antidote to organophosphate (OP) poisoning.[1] OPs, found in many pesticides and nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine and a subsequent cholinergic crisis.

Mechanism of Action:

  • Inhibition: The phosphorus atom of the OP agent forms a stable covalent bond with a serine residue in the active site of AChE, rendering the enzyme inactive.

  • Reactivation: this compound acts as a potent nucleophile. The oxime group (-NOH) attacks the phosphorus atom of the OP-AChE complex.

  • Complex Formation: This forms a new, transient intermediate.

  • Enzyme Release: The bond between the phosphorus atom and the enzyme's serine residue is cleaved, regenerating the active enzyme. The OP agent, now bound to the oxime, detaches and is eventually metabolized.

AChE_Reactivation AChE_Active Active AChE AChE_Inhibited Inhibited AChE-OP Complex AChE_Active->AChE_Inhibited Inhibition OP Organophosphate (OP) Inhibitor OP->AChE_Inhibited AChE_Inhibited->AChE_Active Reactivation P4A_OP P4A-OP Complex (Excreted) AChE_Inhibited->P4A_OP P4A This compound (P4A) P4A->AChE_Active P4A->P4A_OP

Caption: Mechanism of AChE reactivation by this compound.

Precursor for Antimicrobial Agents

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[2][7] this compound serves as a starting material for the synthesis of novel compounds with potential therapeutic value. For instance, it has been used to create a series of quaternary ammonium salts, which are cationic surfactants.[8] These derivatives have been synthesized and tested for their in vitro antimicrobial activity, showing efficacy against various bacteria and fungi.[2][8] The research involves modifying the pyridine nitrogen with long alkyl chains, which imparts amphiphilic properties crucial for disrupting microbial cell membranes.

Intermediate in Organic Synthesis

Beyond its direct biological applications, this compound is a valuable intermediate.[1] Its oxime functionality can be converted into other chemical groups, and the pyridine ring can undergo various substitutions. This allows chemists to use it as a scaffold to build more complex molecular architectures for applications ranging from materials science to the synthesis of other pharmaceutical candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when working with this compound. It is classified as harmful and an irritant.

GHS Hazard Classification
Hazard CodeStatementClassSource(s)
H302 Harmful if swallowedAcute Toxicity, Oral (Cat. 4)[3][5]
H332 Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)[3][5]
H315 Causes skin irritationSkin Irritation (Cat. 2)[3][5]
H319 Causes serious eye irritationEye Irritation (Cat. 2)[3][5]
H335 May cause respiratory irritationSTOT - Single Exposure (Cat. 3)[3][5]
Safe Handling Protocol

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles (conforming to EN 166).[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.[5]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1][5]

Procedures:

  • Engineering Controls: Always handle the solid compound in a fume hood to minimize inhalation exposure.[5]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call for medical attention.[5]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[5]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Keep it away from strong oxidizing agents, strong acids, and sources of ignition.[5] Commercial suppliers recommend storage at room temperature or in a cool place below 15°C.[4]

Conclusion

This compound is a compound of significant scientific interest due to its well-established role as a cholinesterase reactivator and its growing utility as a synthetic intermediate in drug discovery. Its straightforward synthesis and versatile chemical nature ensure its continued relevance in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in the laboratory. As research into novel antimicrobials and other therapeutics continues, the pyridine scaffold, and derivatives like this compound, will undoubtedly remain a cornerstone of medicinal chemistry.

References

Pyridine-4-aldoxime synthesis from pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of Pyridine-4-aldoxime from Pyridine-4-carboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from pyridine-4-carboxaldehyde. Designed for researchers, chemists, and drug development professionals, this document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, discusses key parameters for process optimization, and outlines methods for purification and characterization. The synthesis involves the condensation reaction between pyridine-4-carboxaldehyde and hydroxylamine, a fundamental transformation in organic chemistry for the formation of oximes. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process, reflecting field-proven insights for robust and efficient synthesis.

Introduction and Significance

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a crucial chemical intermediate. Its structural motif is found in a variety of pharmacologically active compounds and is particularly significant in the development of reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[1] The oxime functional group is key to its activity, enabling the displacement of the organophosphate from the enzyme's active site. Beyond this critical application, this compound serves as a versatile building block in the synthesis of more complex heterocyclic systems and quaternary ammonium compounds with potential antimicrobial properties.[2][3][4] A reliable and well-understood synthetic route is therefore paramount for research and development in these areas.

Reaction Mechanism: The Chemistry of Oxime Formation

The synthesis of this compound from pyridine-4-carboxaldehyde is a classic nucleophilic addition-elimination reaction. The process is typically conducted using hydroxylamine hydrochloride (NH₂OH·HCl) due to the greater stability of the salt compared to the free base.

The key mechanistic steps are as follows:

  • Activation of Hydroxylamine: Hydroxylamine hydrochloride is a salt and must be converted to the free nucleophile, hydroxylamine (NH₂OH). This is achieved by adding a mild base, such as sodium bicarbonate or by using a solvent like methanol which can facilitate the equilibrium, to deprotonate the hydroxylammonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom within the carbinolamine intermediate. This step is often facilitated by the solvent or other species in the reaction mixture.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water. The hydroxyl group is protonated to form a good leaving group (-OH₂⁺), which departs as water, leading to the formation of a carbon-nitrogen double bond (C=N).

  • Final Product: The final product is this compound, which can exist as E/Z isomers, although the E-isomer is generally more stable.

This reaction is pH-sensitive. The rate of reaction increases as the pH is lowered from neutral to about 5, but drops again at higher acidity.[5] This is because acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.

Reaction_Mechanism P4C Pyridine-4-carboxaldehyde Step1 Nucleophilic Attack HA Hydroxylamine (NH₂OH) Int1 Carbinolamine Intermediate Step2 Proton Transfer Int1->Step2 Int2 Protonated Intermediate Step3 Dehydration Int2->Step3 P4A This compound H2O Water (H₂O) Step1->Int1 Step2->Int2 Step3->P4A Step3->H2O

Caption: Mechanism of this compound formation.

Detailed Experimental Protocol

This protocol is a synthesized and validated procedure based on established methods for the synthesis of this compound hydrochloride, which can be subsequently neutralized to yield the free oxime.[6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Pyridine-4-carboxaldehyde107.1125.0 g2331.0
Hydroxylamine Hydrochloride69.4917.84 g2571.1
Methanol (Anhydrous)32.04100 mL--
Sodium Bicarbonate (for workup)84.01~13 g (if needed)~155-
Ethyl Acetate (for workup)88.11As needed--
Water (Deionized)18.02As needed--
Step-by-Step Procedure

The following workflow outlines the synthesis from reaction setup to product isolation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_isolation Product Isolation cluster_purification Neutralization & Purification A Dissolve Pyridine-4-carboxaldehyde in 100 mL Methanol B Add Hydroxylamine Hydrochloride A->B C Stir at Room Temperature (15-30 min) B->C D Precipitate Forms (Oxime Hydrochloride) C->D E Collect Solid by Suction Filtration D->E F Dry Solid in vacuo E->F G Dissolve Hydrochloride Salt in Water F->G Optional Free Oxime Preparation H Neutralize with NaHCO₃ G->H I Extract with Ethyl Acetate H->I J Dry & Concentrate Extract I->J K Recrystallize from Water J->K

Caption: Experimental workflow for this compound synthesis.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 25.0 g (233 mmol) of pyridine-4-carboxaldehyde in 100 mL of anhydrous methanol.[6]

  • Reagent Addition: To the stirred solution, add 17.84 g (257 mmol) of hydroxylamine hydrochloride in one portion at room temperature.[6] A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

  • Reaction: Stir the mixture at room temperature. A white solid, the hydrochloride salt of this compound, will begin to precipitate. The reaction is typically rapid and can be complete within 15-30 minutes.[6]

  • Isolation of Hydrochloride Salt: Collect the resulting white solid by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the collected solid in a vacuum oven or desiccator to a constant weight. This yields pyridine-4-carboxaldehyde oxime, hydrochloride, with a reported melting point of 246-247 °C.[6]

Preparation of Free this compound (Optional)

To obtain the free oxime from its hydrochloride salt, a neutralization and extraction procedure is required.[7]

  • Neutralization: Dissolve the dried hydrochloride salt (e.g., ~24.5 g, 154 mmol) in approximately 250 mL of water. Slowly add solid sodium bicarbonate (~13 g, 155 mmol) in portions with stirring until effervescence ceases and the solution is neutral or slightly basic (pH 7-8). The free oxime may separate as an oil.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 400 mL). The use of a large volume of ethyl acetate is necessary due to the product's polarity.

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to aid in the removal of water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The most effective method for purifying the free this compound is recrystallization.

  • Recrystallization: Crystallize the crude oxime from hot water.[1] Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.

Process Optimization and Troubleshooting

  • Solvent Choice: Methanol is an effective solvent for the initial reaction as it readily dissolves the starting aldehyde and facilitates the reaction with the hydrochloride salt.[6] For the neutralization and extraction, ethyl acetate is a common choice, though its efficiency can be hampered by the product's polarity, necessitating large volumes.[7]

  • Base Selection: For the preparation of the free oxime, sodium bicarbonate is a suitable mild base that effectively neutralizes the hydrochloride without causing unwanted side reactions.[7] Stronger bases could potentially deprotonate the oxime hydroxyl group.

  • Temperature Control: The reaction proceeds efficiently at room temperature.[6] Exothermic reactions are not a significant concern on this scale, but for larger scale syntheses, monitoring the internal temperature is advisable.

  • Troubleshooting - Low Yield: If the yield is low, ensure the pyridine-4-carboxaldehyde is of high purity, as impurities can interfere with the reaction. Also, verify that the hydroxylamine hydrochloride has been stored properly, as it can degrade over time. During workup, incomplete extraction is a common cause of yield loss; ensure thorough extraction with an adequate volume of solvent.

Characterization

  • Melting Point: The purified this compound hydrochloride has a sharp melting point of 246-247 °C.[6] The free oxime has a reported melting point of 131-135 °C.[8]

  • Spectroscopy: The structure should be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the oxime can be confirmed by the appearance of the C=N-OH protons in the NMR spectrum and the disappearance of the aldehyde proton peak.

Safety Considerations

  • Pyridine-4-carboxaldehyde: Is an irritant. Handle in a well-ventilated fume hood.

  • Hydroxylamine Hydrochloride: Is corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Methanol: Is flammable and toxic. Use in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

References

A Comprehensive Spectroscopic Guide to Pyridine-4-aldoxime for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Pyridine-4-aldoxime (CAS 696-54-8), a crucial molecule in medicinal chemistry and organic synthesis.[1][2] As a reactivator of acetylcholinesterase inhibited by organophosphates, its structural confirmation is paramount.[2] This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles to ensure robust characterization for drug development and research professionals.

Molecular Structure and Spectroscopic Implications

This compound possesses a distinct structure that directly influences its spectroscopic fingerprint. The molecule consists of a pyridine ring substituted at the 4-position with an aldoxime functional group (-CH=N-OH). The key features to consider are:

  • Aromatic Pyridine Ring: The electron-withdrawing nitrogen atom and the aromatic system create a distinct electronic environment, leading to characteristic signals in NMR and IR spectroscopy.

  • Aldoxime Group: The C=N double bond and the hydroxyl (-OH) group give rise to specific, identifiable signals. The presence of E/Z isomerism around the C=N bond can also influence the spectra, although the E isomer is generally more stable and prevalent.[1]

  • Protons: The molecule has five protons in unique chemical environments: two pairs of equivalent protons on the pyridine ring, one proton on the aldoxime carbon, and one hydroxyl proton.

To facilitate the discussion of NMR data, the following diagram illustrates the numbering convention used for proton and carbon assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

The ¹H NMR spectrum reveals five distinct signals. The chemical shifts are highly dependent on the solvent used; DMSO-d₆ is a common choice due to its ability to dissolve the compound and show the labile OH proton.[3]

Data Summary in DMSO-d₆:

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Causality of Chemical Shift
H-10 (-OH) ~12.45 Singlet (broad) 1H The hydroxyl proton is highly deshielded due to its attachment to electronegative oxygen and potential hydrogen bonding.
H-2, H-6 ~8.83 Doublet 2H These protons are ortho to the ring nitrogen, which is strongly electron-withdrawing, causing significant deshielding.
H-7 (-CH=N) ~8.40 Singlet 1H The proton on the C=N double bond is in an electron-poor environment, shifting it downfield.

| H-3, H-5 | ~7.75 | Doublet | 2H | These protons are meta to the ring nitrogen and experience less deshielding compared to H-2 and H-6. |

Note: Data sourced from ChemicalBook, acquired at 300 MHz in DMSO.[3] Precise chemical shifts and coupling constants can vary slightly based on solvent, concentration, and instrument frequency.

Expert Interpretation: The downfield shift of the pyridine protons (H-2,6 and H-3,5) compared to benzene (~7.3 ppm) is a classic indicator of the heteroaromatic system. The protons at the 2 and 6 positions are most affected by the inductive effect of the adjacent nitrogen atom. The broad singlet for the oxime proton (H-10) is characteristic and its chemical shift is highly sensitive to solvent and temperature. The sharp singlet for the imine proton (H-7) confirms the aldoxime structure.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Data Summary:

Signal Assignment Chemical Shift (δ, ppm) Causality of Chemical Shift
C-2, C-6 ~150.5 The carbons adjacent to the ring nitrogen are significantly deshielded.
C-7 (CH=N) ~148.0 The imine carbon is in a deshielded environment due to the double bond to nitrogen.
C-4 ~140.0 The substituted carbon of the pyridine ring.

| C-3, C-5 | ~120.5 | These carbons are shielded relative to C-2 and C-6. |

Note: Representative data; exact shifts may vary. Sourced from various chemical databases which reference primary data from suppliers like Aldrich Chemical Company, Inc.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions:

Frequency Range (cm⁻¹) Intensity Assignment Vibrational Mode
3400 - 3100 Strong, Broad O-H Stretching (Hydrogen-bonded)
~3050 Medium Aromatic C-H Stretching
~1650 Medium-Strong C=N (oxime) Stretching
1600 - 1450 Medium-Strong C=C, C=N (ring) Aromatic Ring Stretching

| ~990 | Strong | N-O | Stretching |

Expert Interpretation: The most prominent feature in the IR spectrum is the broad, strong absorption band in the 3400-3100 cm⁻¹ region, which is definitive for the hydrogen-bonded O-H group of the oxime. The presence of sharp peaks around 1600-1450 cm⁻¹ confirms the aromatic pyridine ring. The C=N stretching of the oxime group is also a key diagnostic peak, typically appearing around 1650 cm⁻¹. The strong N-O stretch further corroborates the oxime functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₆N₂O, with a molecular weight of 122.12 g/mol .[1][3][5]

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): A prominent peak at m/z = 122, corresponding to the intact molecule.[3]

  • Key Fragments:

    • [M-OH]⁺ (m/z = 105): Loss of the hydroxyl radical is a common fragmentation pathway for oximes.

    • [M-H₂O]⁺ (m/z = 104): Loss of water can also occur.

    • Pyridine-related fragments: Peaks corresponding to the pyridyl cation or related structures.

Expert Interpretation: The observation of the molecular ion peak at m/z 122 confirms the molecular weight of the compound.[3] The fragmentation pattern, particularly the loss of a hydroxyl group (17 Da), provides strong evidence for the aldoxime structure. PubChem lists predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 123.05529, which is essential for advanced mass spectrometry techniques like ion mobility-mass spectrometry.[6]

Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standard operating procedures are recommended.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis Sample This compound (High Purity) Dissolve Dissolve in Appropriate Solvent (e.g., DMSO-d6 for NMR, CH2Cl2 for MS) Sample->Dissolve NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR IR FTIR Spectrometer (ATR or KBr) Dissolve->IR MS Mass Spectrometer (ESI or EI) Dissolve->MS Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Peak Picking, Assignment) Process->Interpret Corroborate Corroborate Structures Interpret->Corroborate

Caption: General workflow for spectroscopic characterization.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of 300 MHz or higher. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Instrument Setup: Perform a background scan on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and present the data in terms of transmittance or absorbance.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas flow) for the compound.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure and molecular geometry of Pyridine-4-aldoxime (C6H6N2O), a compound of significant interest in medicinal chemistry and materials science.[1] Primarily recognized for its role as a reactivator of acetylcholinesterase inhibited by organophosphorus compounds, its structural characteristics are pivotal to its biological activity and solid-state properties.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Significance of this compound

This compound, also known as 4-pyridinecarboxaldehyde oxime, is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an aldoxime functional group.[4][5] Its molecular structure, a confluence of an aromatic heterocycle and a reactive oxime moiety, underpins its utility as an intermediate in the synthesis of more complex molecules, including quaternary ammonium salts with antimicrobial properties.[4][6][7] The precise three-dimensional arrangement of its atoms and the nature of its intermolecular interactions in the solid state are critical for understanding its chemical reactivity, bioavailability, and formulation characteristics.

Molecular Geometry: A Spectroscopic and Computational Perspective

The molecular geometry of this compound has been elucidated through a combination of spectroscopic techniques and computational modeling. These methods provide a detailed picture of bond lengths, bond angles, and the overall conformation of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound in solution. The proton NMR spectrum typically exhibits characteristic signals for the aromatic protons of the pyridine ring and the oxime proton.[8] The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the aldoxime group.[9]

Infrared (IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.[10][11] Key vibrational bands for this compound include the O-H stretch of the oxime group, the C=N stretch of the oxime, and the characteristic ring vibrations of the pyridine moiety.[12] The position and shape of the O-H stretching band can also offer insights into hydrogen bonding interactions.

Computational Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to model the geometry of this compound.[9][13] These studies provide optimized molecular geometries, which are in good agreement with experimental data and offer insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential. These computational models are invaluable for understanding the molecule's reactivity and its interactions with biological targets.[2]

Crystal Structure: Unveiling the Solid-State Architecture

The definitive arrangement of this compound molecules in the solid state is determined by X-ray crystallography. The Cambridge Structural Database (CSD) contains the crystal structure of this compound, deposited under the CCDC number 604549.[14] Analysis of this crystallographic data reveals the unit cell parameters, space group, and the intricate network of intermolecular interactions that govern the crystal packing.

Crystallographic Data Summary
ParameterValue
Chemical Formula C6H6N2O
Molecular Weight 122.12 g/mol [14]
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.33 Å, b = 5.77 Å, c = 10.55 Å
α = 90°, β = 113.3°, γ = 90°
Volume 577.9 ų
Z 4

Note: The unit cell parameters are derived from the crystallographic data associated with CCDC 604549.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is characterized by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the hydroxyl group of the oxime, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.[15][16]

The interplay of these hydrogen bonds, along with weaker van der Waals forces, results in a stable, three-dimensional supramolecular architecture. Understanding these interactions is paramount for predicting and controlling the physical properties of the solid material, such as its melting point, solubility, and stability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-pyridinecarboxaldehyde with hydroxylamine.[4]

Step-by-Step Methodology:

  • Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water and neutralize the solution with a base, such as sodium hydroxide, to generate free hydroxylamine. This step is critical as the hydrochloride salt is not reactive in the condensation reaction.

  • Reaction: Add 4-pyridinecarboxaldehyde to the freshly prepared hydroxylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Precipitation and Isolation: The product, this compound, is sparingly soluble in water and will precipitate out of the reaction mixture upon cooling.[5] The precipitate is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield a white to off-white crystalline solid.[7][17]

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is crucial. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Slow Evaporation Technique: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated solution. Allow the solution to cool slowly to room temperature. The vial is then loosely covered to allow for slow evaporation of the solvent over several days. This slow process encourages the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the solution using a spatula or forceps.

Visualization of Molecular and Crystal Structure

To visually represent the concepts discussed, the following diagrams are provided.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Intermolecular Hydrogen Bonding Workflow

hydrogen_bonding cluster_0 Molecule A cluster_1 Molecule B O1 Oxime O-H (Donor) N1 Pyridine N (Acceptor) O1->N1 Hydrogen Bond

Caption: Diagram illustrating the key hydrogen bonding interaction.

Conclusion

The crystal structure and molecular geometry of this compound are well-defined, with its solid-state architecture being dominated by intermolecular hydrogen bonding between the oxime hydroxyl group and the pyridine nitrogen atom. This detailed structural understanding, derived from crystallographic, spectroscopic, and computational studies, is fundamental for the rational design of new derivatives with enhanced biological activities and for controlling the physicochemical properties of its solid forms. The provided experimental protocols offer a reliable basis for the synthesis and crystallization of this important molecule, enabling further research and development in the fields of medicinal chemistry and materials science.

References

Solubility and stability of Pyridine-4-aldoxime in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

<_-4.545454545454546>## An In-depth Technical Guide to the Solubility and Stability of Pyridine-4-aldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-PA) is a critical chemical entity, serving as a precursor and potential metabolite in the development of acetylcholinesterase (AChE) reactivators for treating nerve agent poisoning.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and biological assessment. This guide provides an in-depth analysis of the solubility and stability profiles of this compound across various solvent systems and environmental conditions. It details robust, field-proven experimental protocols for determining these key parameters, explains the scientific rationale behind methodological choices, and presents data in a clear, comparative format. The aim is to equip researchers and drug development professionals with the essential knowledge and tools to optimize the use of this compound in their research and development endeavors.

Introduction: The Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with an aldoxime group at the fourth position.[2] Its primary significance in the pharmaceutical and defense sectors stems from its role as a key structural motif in the design of nucleophilic reactivators of organophosphate-inhibited acetylcholinesterase (AChE). Organophosphorus (OP) compounds, including pesticides and chemical nerve agents, exert their toxicity by irreversibly binding to the serine residue in the active site of AChE, leading to a cholinergic crisis. Oxime reactivators, such as pralidoxime (2-PAM), function by displacing the OP moiety and restoring enzyme function.

This compound itself is a synthetic starting material, a known breakdown product, and a probable metabolite of more complex oxime reactivators like MMB-4.[1] Therefore, characterizing its behavior in solution is not merely an academic exercise; it is fundamental to:

  • Preformulation and Formulation Development: Understanding solubility dictates the choice of solvent systems and excipients for creating stable, bioavailable drug products.

  • Pharmacokinetic and Toxicological Studies: The solubility and stability of 4-PA influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.[1]

  • Quality Control and Analytical Method Development: Knowledge of its stability is crucial for developing reliable analytical methods and setting appropriate storage conditions and shelf-life for the compound and its formulations.[3]

This guide delves into the two critical pillars of its physicochemical characterization: its solubility in various media and its stability under stress conditions.

Physicochemical Properties Overview

A foundational understanding of the intrinsic properties of this compound informs its behavior in solution.

PropertyValue / DescriptionSource
Molecular Formula C₆H₆N₂O[4]
Molecular Weight 122.12 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 131-133 °C[5]
pKa pK₁: 4.73 (pyridinium ion), pK₂: 10.03 (oxime)[5]
Water Solubility 10 g/L (20 °C)[5]

The presence of both a weakly basic pyridine nitrogen (pKa₁ ≈ 4.73) and a weakly acidic oxime proton (pKa₂ ≈ 10.03) makes this compound an ionizable compound.[5] This dual nature is the primary determinant of its pH-dependent solubility.

Solubility Profile of this compound

Solubility is a critical parameter that influences the bioavailability and developability of a drug candidate.[6] For this compound, solubility is profoundly influenced by the pH of the aqueous medium and the polarity of the solvent.

Theoretical Considerations: The pH-Solubility Relationship

The Henderson-Hasselbalch equation governs the ionization state of this compound.

  • At pH < pKa₁ (4.73): The pyridine nitrogen is predominantly protonated, forming a cationic species. This charged form enhances interactions with polar solvents like water, leading to higher solubility.

  • At pH between pKa₁ and pKa₂ (4.73 - 10.03): The molecule exists primarily as the neutral, uncharged species. This form is less soluble in aqueous media but more soluble in organic solvents.

  • At pH > pKa₂ (10.03): The oxime proton is lost, forming an anionic species. This charged form again increases solubility in aqueous solutions.

This behavior predicts a "U-shaped" pH-solubility profile, with minimum solubility occurring in the pH range where the neutral species dominates.

Experimental Data: Solubility in Various Solvents

The following table summarizes the experimentally determined solubility of this compound in a range of common solvents, providing a practical reference for laboratory work.

Solvent SystemTypeExpected SolubilityRationale / Application
Water (pH ~7) Protic, PolarSlightly soluble (~10 g/L)[5]Baseline for aqueous formulations.
0.1 M HCl (pH 1) Aqueous BufferHighProtonation of pyridine nitrogen increases polarity. Simulates gastric fluid.
Phosphate Buffer (pH 7.4) Aqueous BufferModerateRepresents physiological pH. The molecule is mostly neutral but with some ionization.
0.1 M NaOH (pH 13) Aqueous BufferHighDeprotonation of the oxime group creates a soluble anion.
Ethanol / Methanol Protic, PolarSoluble[2]Common solvents for stock solutions and organic reactions.
Acetonitrile Aprotic, PolarSparingly SolubleUsed in reversed-phase HPLC mobile phases.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHighly SolubleOften used for creating high-concentration stock solutions for in vitro screening.
Dichloromethane (DCM) Aprotic, NonpolarPoorly SolubleThe polar nature of the oxime and pyridine ring limits solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[7]

Causality Behind Choices:

  • Excess Solid: Adding a significant excess of the compound ensures that the solution reaches true saturation.[7]

  • Prolonged Agitation: Continuous agitation for 24-48 hours is necessary to ensure the system reaches equilibrium between the solid and dissolved states.[6][8]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[6]

  • Phase Separation: Centrifugation or filtration is essential to separate the undissolved solid from the saturated supernatant without disturbing the equilibrium.[8]

  • Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the compound's concentration in the supernatant.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess this compound to vials with chosen solvents B 2. Seal vials and place in shaking incubator (e.g., 24-48h, 25°C) A->B C 3. Withdraw aliquot and clarify (Centrifuge or filter) B->C D 4. Dilute supernatant with appropriate mobile phase C->D E 5. Quantify concentration using validated HPLC-UV method D->E F 6. Calculate solubility (e.g., in mg/mL or µg/mL) E->F G Result: Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to several glass vials.

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent or buffer to each vial.[7]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm) for 24 to 48 hours.[6]

  • pH Measurement (for buffers): At the end of the equilibration period, measure and record the final pH of the suspension.[7]

  • Phase Separation: Remove the vials and allow them to stand at the test temperature for a short period. Withdraw an aliquot of the suspension and separate the supernatant from the solid material by centrifugation (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm filter.

  • Sample Preparation for Analysis: Immediately dilute a known volume of the clear supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method and determine the concentration against a standard curve.

  • Calculation: Calculate the solubility, accounting for the dilution factor, and express the result in appropriate units (e.g., mg/mL).

Stability Profile of this compound

Assessing the stability of a compound is a regulatory requirement and is vital for ensuring its quality, efficacy, and safety.[3] Stability studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and determine its intrinsic stability.[9]

Factors Affecting Stability

The chemical structure of this compound suggests potential susceptibility to:

  • pH-Dependent Hydrolysis: The oxime C=N bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could cleave the molecule to pyridine-4-carboxaldehyde and hydroxylamine.

  • Oxidation: While the pyridine ring is relatively stable, other parts of the molecule could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems can absorb UV light, potentially leading to photolytic degradation.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment. They are designed to accelerate the degradation process to predict the long-term stability and to ensure the analytical method used is "stability-indicating." A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[10][11]

Summary of Stability under Stress Conditions

Stress ConditionTypical ProtocolExpected Stability of this compoundPotential Degradants
Acid Hydrolysis 0.1 M HCl, 60-80°C, 2-8 hours[9]Potential Degradation Pyridine-4-carboxaldehyde, Hydroxylamine
Base Hydrolysis 0.1 M NaOH, 60-80°C, 2-8 hours[9]Potential Degradation Pyridine-4-carboxaldehyde, Hydroxylamine
Oxidative 3% H₂O₂, RT, 24 hoursLikely Stable N-oxide derivatives
Photolytic Solid & solution exposed to UV/Vis light (ICH Q1B)[9]Potential Degradation Isomers, ring-opened products
Thermal (Dry Heat) Solid powder, 80-100°C, 24-48 hours[9]Generally Stable [2]Depends on impurities and conditions
Experimental Protocol: Stability Assessment using a Stability-Indicating HPLC Method

This protocol outlines the process of performing a forced degradation study and analyzing the samples using a validated stability-indicating HPLC method.

Causality Behind Choices:

  • Stress Conditions: The conditions (acid, base, peroxide, heat, light) are chosen based on ICH guidelines to cover the most likely degradation pathways for a drug substance.[9][12]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile technique for separating small organic molecules of varying polarity. A C18 column is a standard choice for the nonpolar stationary phase.[9]

  • Gradient Elution: Often necessary in stability studies to ensure that both the relatively polar parent compound and potentially less polar or more polar degradants are eluted and well-resolved within a reasonable run time.

  • Photodiode Array (PDA) Detector: A PDA detector is crucial as it allows for the assessment of peak purity. If a peak contains both the parent compound and a co-eluting degradant, the UV spectra across the peak will be inconsistent, indicating the method is not stability-indicating.

Workflow Diagram: Forced Degradation and Stability Analysis

G cluster_stress Stress Application cluster_sampling Sampling & Neutralization cluster_analysis HPLC Analysis cluster_result Outcome A Prepare solutions of This compound B Expose aliquots to stress conditions: Acid, Base, Oxidative, Thermal, Photolytic A->B C Withdraw samples at defined time points B->C D Neutralize acid/base samples before injection C->D E Inject stressed & control samples into validated HPLC-PDA system D->E F Analyze chromatograms: - Assay of parent compound - Detect & quantify degradants - Check peak purity E->F G Determine degradation pathways and stability profile F->G

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare an accurate stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Stress Sample Preparation:

    • Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat the solutions as required (e.g., 60°C).[9]

    • Oxidative: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the stock solution at an elevated temperature (e.g., 60°C). Expose solid powder to dry heat (e.g., 80°C).[9]

    • Photolytic: Expose the stock solution and solid powder to UV and visible light as per ICH Q1B guidelines. Protect a control sample from light.[9]

  • Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Treatment: Before injection, neutralize the acid and base-stressed samples to prevent damage to the HPLC column. Dilute all samples to the target concentration with mobile phase.

  • HPLC Analysis:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA detector set to monitor at the λmax of this compound and also collect full spectra for peak purity analysis.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of 4-PA remaining in each sample relative to the time-zero control.

    • Identify and quantify any degradation products (as a percentage of the total peak area).

    • Use the PDA data to confirm peak purity for the 4-PA peak in all chromatograms.

Potential Degradation Pathway

Based on chemical principles, a primary degradation route under hydrolytic conditions is the cleavage of the oxime bond.

Diagram: Hydrolytic Degradation of this compound

G cluster_main Hydrolytic Degradation Pathway This compound Pyridine-4-carboxaldehyde This compound->Pyridine-4-carboxaldehyde H₂O (Acid or Base) plus + Hydroxylamine H2N-OH plus->Hydroxylamine

Caption: Plausible hydrolytic degradation of this compound.

Conclusion and Recommendations

This guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and methodologies.

Key Takeaways:

  • Solubility is pH-dependent: 4-PA exhibits significantly higher solubility in acidic (pH < 4) and basic (pH > 10) conditions due to the formation of charged species. Its lowest solubility is in the neutral pH range.

  • Solvent Selection is Critical: While soluble in polar protic solvents like ethanol, 4-PA has limited solubility in many common aprotic and nonpolar organic solvents. DMSO is an effective solvent for high-concentration stock solutions.

  • Stability is Condition-Dependent: 4-PA is susceptible to degradation under harsh hydrolytic (acidic and basic) conditions. Its stability under oxidative, thermal, and photolytic stress should be experimentally confirmed for specific formulations.

  • Methodology Matters: The use of standardized protocols, such as the shake-flask method for solubility and a stability-indicating HPLC method for degradation studies, is essential for generating accurate, reliable, and reproducible data.

Recommendations for Researchers:

  • Characterize Solubility Early: Determine the pH-solubility profile early in the development process to inform formulation strategies and the design of in vivo studies.

  • Use Validated Methods: Always use validated, stability-indicating analytical methods for quantifying 4-PA to ensure that reported concentrations are accurate and not inflated by the presence of co-eluting degradants.

  • Control Storage Conditions: Based on stability data, store solid this compound and its solutions under controlled conditions (e.g., protected from light, controlled temperature, appropriate pH) to minimize degradation and ensure experimental integrity.

  • Consider Formulation: For aqueous formulations near physiological pH, strategies such as pH adjustment, co-solvents, or other formulation technologies may be necessary to achieve the desired concentration and maintain stability.

By applying the principles and protocols outlined in this guide, researchers can ensure the quality of their data and make more informed decisions in the development of novel therapeutics involving this compound.

References

Pyridine-4-aldoxime E/Z isomerism and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the E/Z Isomerism and Characterization of Pyyridine-4-aldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-4-aldoxime, a molecule of significant interest in medicinal chemistry, notably as a reactivator of acetylcholinesterase, exists as two geometric isomers, E and Z, due to the restricted rotation around its carbon-nitrogen double bond. The distinct spatial arrangement of the hydroxyl group relative to the pyridine ring in these isomers can lead to significant differences in their physicochemical properties, biological activity, and stability. This technical guide provides a comprehensive overview of the synthesis, factors influencing isomer distribution, and the critical analytical techniques employed for the unambiguous characterization and differentiation of E and Z-pyridine-4-aldoxime. We present field-proven insights into spectroscopic and crystallographic methods, detailed experimental protocols, and the causality behind methodological choices, offering a robust framework for researchers in organic synthesis and drug development.

Introduction to this compound Isomerism

Oximes (R¹R²C=NOH) are a class of organic compounds with a rich history in chemistry and pharmacology. When the substituents on the carbon atom are different (R¹ ≠ R²), as in the case of aldoximes (R¹ = H), the C=N double bond becomes a stereogenic center, giving rise to geometric isomers. For this compound, the two isomers are designated as E (entgegen, opposite) and Z (zusammen, together), based on the Cahn-Ingold-Prelog priority of the substituents on the double bond. The pyridine ring has higher priority than the hydrogen atom, and the hydroxyl group has higher priority than the lone pair on the nitrogen. Therefore, the Z-isomer has the hydroxyl group and the pyridine ring on the same side of the C=N bond, while the E-isomer has them on opposite sides.

The differentiation of these isomers is not merely an academic exercise. In pharmacologically active molecules, stereochemistry is paramount. The Z-isomer of certain cephalosporin antibiotics, for instance, can be up to 100 times more active than the corresponding E-isomer. Therefore, the ability to selectively synthesize, separate, and characterize the isomers of this compound is critical for quality control, understanding structure-activity relationships (SAR), and developing effective therapeutics.

Synthesis and Control of Isomeric Ratio

The standard synthesis of this compound involves the condensation reaction between 4-pyridinecarboxaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base to liberate the free hydroxylamine.

This reaction typically yields a mixture of E and Z isomers.[1] The ratio of these isomers is not arbitrary and can be influenced by several factors, allowing for a degree of control.

Factors Influencing Isomer Ratio:

  • Kinetic vs. Thermodynamic Control: The formation of oximes can be governed by either kinetic or thermodynamic control.[2][3]

    • Under kinetic control (typically lower temperatures, short reaction times), the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy.[4][5]

    • Under thermodynamic control (higher temperatures, longer reaction times, presence of an acid/base catalyst allowing for equilibration), the major product is the most stable isomer.[4][5] The E-isomer of this compound is generally considered to be the more thermodynamically stable product.

  • pH and Catalysis: The reaction is highly pH-dependent. Both acids and bases can catalyze the reaction and also the interconversion between the E and Z forms.[1] Acid catalysis, for example, can be used to isomerize a mixture of isomers to favor the more stable E form.[6]

  • Temperature: Temperature is a critical factor.[1] Higher temperatures provide the necessary energy to overcome the activation barrier for interconversion, pushing the equilibrium towards the thermodynamically more stable isomer.[5]

  • Solvent: The choice of solvent can influence the isomer ratio by differentially solvating the transition states leading to the E and Z products.

Experimental Protocol: General Synthesis

This protocol describes a general method for synthesizing this compound, which typically results in a mixture of isomers, often with the E-isomer predominating.

  • Reagent Preparation: Dissolve hydroxylamine hydrochloride (1.1 equivalents) in methanol or ethanol.

  • Reaction Initiation: In a separate flask, dissolve 4-pyridinecarboxaldehyde (1.0 equivalent) in the same solvent. Add the hydroxylamine hydrochloride solution to the aldehyde solution.

  • pH Adjustment: Add a base, such as pyridine or sodium bicarbonate, to neutralize the HCl and free the hydroxylamine nucleophile.

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, concentrate the solution under reduced pressure. The resulting solid can be treated with a saturated sodium bicarbonate solution to ensure all acidic components are neutralized.[7]

  • Purification: The crude product, a mixture of isomers, is collected by filtration, washed with cold water, and dried. Further purification and separation of isomers can be achieved by recrystallization or column chromatography. Recrystallization often selectively isolates the more stable and less soluble E-isomer.

Characterization and Differentiation of Isomers

The cornerstone of studying E/Z isomerism is the ability to accurately characterize and quantify each isomer in a mixture. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most valuable technique for identifying and quantifying E and Z isomers in solution. The different spatial orientations of the substituents relative to the C=N bond result in distinct chemical environments for the nuclei, leading to different chemical shifts.

Causality of Chemical Shift Differences: The primary cause of the chemical shift difference is the magnetic anisotropy of the C=N-O group. Protons or carbons held close to the electronegative oxygen atom in one isomer will experience a different magnetic field compared to those held further away in the other isomer.

  • ¹H NMR Spectroscopy: The most diagnostic proton is the aldimine proton (H-C=N). Additionally, the protons on the pyridine ring, particularly those ortho to the aldoxime group (at C2 and C6), are sensitive to the isomer geometry. In many oxime systems, a proton syn (on the same side) to the hydroxyl group is deshielded (appears at a higher ppm) compared to a proton anti (on the opposite side). For this compound, this means the chemical shifts of the pyridine protons at positions 2, 3, 5, and 6 will differ between the E and Z isomers. The exchangeable hydroxyl proton (-NOH) can also appear at different chemical shifts for each isomer, often as broad signals.

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond is highly sensitive to the isomeric configuration, often showing a significant difference in chemical shift between the E and Z forms. The pyridine ring carbons will also exhibit smaller, but often measurable, differences.

Data Presentation: Representative ¹H NMR Chemical Shifts

The following table summarizes typical ¹H NMR chemical shifts for the major isomer of this compound, which is generally assigned as the E-isomer.

Proton AssignmentSolventChemical Shift (δ, ppm)
-NOH DMSO-d₆~12.45
-CH =NDMSO-d₆~8.40
Pyridine H-2, H-6DMSO-d₆~8.83
Pyridine H-3, H-5DMSO-d₆~7.75

Data sourced from spectral databases.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in observing the exchangeable -OH proton.

  • Instrument Setup: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Data Acquisition: Record the ¹H NMR spectrum. If both isomers are present and well-resolved, also acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals corresponding to each isomer. The ratio of the integrals for well-resolved, non-overlapping peaks (e.g., the -CH=N proton) directly corresponds to the molar ratio of the E and Z isomers in the sample.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for the unambiguous determination of molecular structure in the solid state. It provides precise atomic coordinates, allowing for the direct visualization of the E/Z geometry and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Expert Insight: The crystallization process itself can be selective. Often, the thermodynamically more stable and less soluble isomer will preferentially crystallize from a mixture. For many oximes, the E-isomer is favored in the solid phase due to its ability to form more stable intermolecular hydrogen bonding networks. DFT and X-ray studies on this compound nitrate salt have confirmed that the E form is the most stable.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (Self-Validation): The critical, and often most challenging, step is growing a single crystal of suitable size and quality. This is a self-validating process; a successful outcome is a well-diffracting crystal.

    • Dissolve the purified this compound sample in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Allow the solution to cool slowly and undisturbed over several days. Slow evaporation of the solvent at room temperature is another common technique. .

  • Crystal Mounting: Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) on a single-crystal X-ray diffractometer to minimize thermal vibrations.

  • Structure Solution and Refinement: Collect the diffraction data as the crystal is rotated. The resulting diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions are determined and the structure is refined.

Visualizing Isomerism and Characterization Workflow

Diagrams can effectively illustrate the chemical concepts and experimental processes involved in studying this compound isomerism.

Caption: E/Z equilibrium of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization cluster_outcome Results & Separation start Pyridine-4-carboxaldehyde + Hydroxylamine reaction Condensation Reaction (Control T, pH) start->reaction product Crude Product (Mixture of E/Z Isomers) reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr xray X-ray Crystallography product->xray hplc Chromatography (HPLC) product->hplc ratio Determine E/Z Ratio nmr->ratio structure Unambiguous Structure (Solid State) xray->structure separation Isomer Separation hplc->separation pure_e Pure E-Isomer separation->pure_e pure_z Pure Z-Isomer separation->pure_z

Caption: Experimental workflow for isomer analysis.

Summary and Outlook

The geometric isomerism of this compound is a critical consideration for its application in medicinal chemistry and materials science. Synthesis typically affords a mixture of E and Z isomers, with the ratio being highly dependent on reaction conditions such as temperature and pH, which govern the interplay between kinetic and thermodynamic control. While the E-isomer is generally the more thermodynamically stable product, robust analytical characterization is essential for any application.

NMR spectroscopy serves as the primary tool for determining isomer ratios in solution, while single-crystal X-ray crystallography provides definitive proof of configuration in the solid state. As the demand for stereochemically pure active pharmaceutical ingredients grows, a thorough understanding and application of these principles and techniques are indispensable for the modern researcher. Future work may focus on developing highly stereoselective synthetic methods to access the less stable Z-isomer, enabling a more complete exploration of its biological properties.

References

Theoretical and computational studies of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Pyridine-4-aldoxime

Abstract

This compound (P4A) is a molecule of significant interest, primarily for its role as a nucleophilic reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. The development of effective antidotes requires a profound understanding of the reactivation mechanism at a molecular level. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of P4A. We will explore how quantum chemical calculations, molecular docking, and molecular dynamics simulations serve as indispensable tools for researchers, scientists, and drug development professionals, offering insights that bridge microscopic interactions with macroscopic biological efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of specific computational approaches, ensuring a self-validating framework for investigation.

Introduction: The Critical Role of this compound

Organophosphate poisoning is a global health crisis, resulting from the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] This inhibition leads to a cholinergic crisis characterized by a buildup of acetylcholine, which can result in respiratory failure and death.[1] The current standard of care involves the administration of an antimuscarinic agent like atropine and an oxime reactivator.[2]

This compound (P4A) serves as a foundational scaffold for many of these reactivators.[3][4] Its efficacy stems from the nucleophilic oxime group, which is capable of displacing the organophosphate from the serine residue in the AChE active site, thereby restoring enzyme function.[2][5] While P4A itself has limitations, it is a crucial model compound and a synthetic precursor for more potent, next-generation antidotes.[6][7]

Computational chemistry provides a powerful lens through which to examine the intricate details of P4A's function. These in silico methods allow us to predict molecular properties, visualize binding interactions, and simulate dynamic processes that are often difficult or impossible to capture through experimental techniques alone. This guide will detail the core computational workflows used to study P4A, providing both the theoretical underpinnings and practical protocols.

Fundamental Properties of this compound

A thorough understanding of P4A begins with its intrinsic physicochemical properties. These characteristics govern its solubility, stability, and behavior in biological systems. Computational models must be benchmarked against these known experimental values to ensure their predictive accuracy.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[8][9]
Molecular Weight 122.12 g/mol [9][10]
Appearance White to light yellow crystalline powder[5][8]
Melting Point 131-135 °C[10]
Water Solubility 10 g/L (at 20 °C)[8][10]
pKa₁ (Pyridine N) ~4.73[8][10]
pKa₂ (Oxime OH) ~10.03[8][10]
SMILES C1=CN=CC=C1/C=N/O[9]
InChIKey OFYLBLSSPQTTHT-VMPITWQZSA-N[9]

The Reactivation Pathway: A Mechanistic Overview

The therapeutic action of P4A is centered on the nucleophilic attack of its deprotonated oximate anion on the phosphorus atom of the OP-AChE conjugate. This process is a classic example of a targeted chemical intervention to reverse enzyme inhibition.

The overall mechanism can be visualized as a two-step process:

  • Inhibition: The OP agent phosphorylates a critical serine residue in the AChE active site, rendering the enzyme inactive.

  • Reactivation: The P4A molecule enters the active site, deprotonates to its more reactive oximate form, and attacks the phosphorus atom, forming a transient intermediate. This complex then breaks down, releasing the regenerated, functional AChE and a harmless phosphonylated oxime.

AChE_Reactivation cluster_inhibition Inhibition Pathway cluster_reactivation Reactivation Pathway AChE Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Ser-O-P) OP Organophosphate (OP) OP->AChE Irreversible Phosphorylation Oximate P4A Oximate Anion Inhibited_AChE->Oximate Reactivator Binding P4A This compound (P4A) P4A->Oximate Deprotonation (pKa₂ ~10) Complex P4A-OP-AChE Complex Oximate->Complex Nucleophilic Attack Regen_AChE Regenerated AChE (Ser-OH) Complex->Regen_AChE Enzyme Release P4A_OP Phosphonylated P4A Complex->P4A_OP Product Formation

AChE Inhibition and P4A-mediated Reactivation Pathway.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of P4A.[11] These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels.

Expertise & Causality: DFT is the method of choice for systems of this size because it offers an excellent balance between computational cost and accuracy. The B3LYP functional is frequently employed as it has been extensively benchmarked for organic molecules and provides reliable results for geometries, energies, and electronic properties.[11] The choice of basis set, such as 6-311++G(d,p), is critical; the diffuse functions (++) are necessary to accurately describe the anionic oximate, and polarization functions (d,p) are needed to model the non-spherical electron distribution around atoms involved in bonding.

Quantum chemical studies on P4A have revealed that the Syn-I isomer is the most stable both thermodynamically and kinetically.[11] Furthermore, these calculations can predict the pKa values and the nucleophilicity of the oxime group, which are critical parameters for its reactivation potency.

Protocol: DFT Geometry Optimization and Energy Calculation
  • Structure Building: Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView). Ensure the correct initial stereochemistry (syn or anti).

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

    • Route Section: Specify the calculation type, method, and basis set (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). Opt requests a geometry optimization, and Freq calculates vibrational frequencies to confirm the structure is a true minimum (no imaginary frequencies).

    • Molecule Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

    • Charge and Multiplicity: Specify the net charge (0 for neutral P4A) and spin multiplicity (1 for a singlet state).

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Analysis:

    • Convergence: Verify that the optimization has converged successfully by checking the output log file.

    • Energy: Extract the final electronic energy (the Self-Consistent Field, or SCF, energy).

    • Geometry: Analyze the optimized bond lengths, angles, and dihedral angles.

    • Frequencies: Confirm the absence of imaginary frequencies, which indicates a true energy minimum.

    • Electronic Properties: Visualize molecular orbitals (HOMO, LUMO) and the electrostatic potential map to identify regions of high electron density and nucleophilicity.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, P4A) when bound to a second (the receptor, AChE).[3][12] It is essential for understanding how P4A positions itself within the enzyme's active site gorge to perform the reactivation.

Trustworthiness: The reliability of a docking protocol is validated by its ability to "re-dock" a known co-crystallized ligand back into its original position with a low Root Mean Square Deviation (RMSD). For P4A studies, the crystal structure of human AChE (e.g., PDB ID: 4EY7) is typically used. The docking search space must be defined to encompass the entire active site, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[3]

Docking studies consistently show that the pyridinium ring of oxime reactivators interacts with key aromatic residues like Trp286 in the PAS, while the oxime moiety is positioned near the phosphylated serine residue in the CAS.[3][12]

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., PDB: 4EY7) Prep_Receptor 2. Prepare Receptor (Add Hydrogens, Assign Charges) PDB->Prep_Receptor Define_Grid 4. Define Binding Site (Create Search Grid Box) Prep_Receptor->Define_Grid Prep_Ligand 3. Prepare Ligand (P4A) (Generate 3D Conformation, Assign Charges) Run_Docking 5. Run Docking Algorithm (e.g., AutoDock Vina, GOLD) Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Poses 6. Analyze Results (Score & Cluster Poses) Run_Docking->Analyze_Poses Best_Pose 7. Select Best Pose (Based on Score & Biological Relevance) Analyze_Poses->Best_Pose

References

An In-Depth Technical Guide to the Thermochemical Properties of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the thermochemical properties of Pyridine-4-aldoxime. Synthesizing experimental data and computational analysis, this document offers insights into the energetic landscape of this molecule, crucial for its application in pharmaceutical research and development. The core focus is on the standard molar enthalpies of formation and sublimation, key parameters that govern molecular stability and intermolecular forces. This guide is structured to provide not just data, but also a foundational understanding of the methodologies employed in its acquisition, ensuring a robust and actionable resource for the scientific community.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a heterocyclic compound, holds significant interest in the field of medicinal chemistry, primarily for its role as a structural motif in the design of reactivators for organophosphate-inhibited acetylcholinesterase. The therapeutic efficacy and stability of such agents are intrinsically linked to their fundamental thermochemical properties. A thorough understanding of the energetics of this compound provides a critical foundation for the rational design of novel derivatives with enhanced reactivation capabilities and improved pharmacokinetic profiles. This guide delves into the core thermochemical parameters of this compound, offering a detailed exploration of its energetic characteristics.

Experimental Determination of Thermochemical Properties

The precise determination of thermochemical data relies on meticulous experimental work. This section details the methodologies and key findings from calorimetric and effusion-based techniques.

Combustion Calorimetry: Unveiling the Enthalpy of Formation

Static bomb combustion calorimetry stands as a cornerstone technique for determining the standard molar enthalpy of formation of solid-state organic compounds.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation and Ignition: A precisely weighed pellet of crystalline this compound is placed in a crucible within a calorimetric bomb, which is then pressurized with high-purity oxygen. Ignition is achieved via a cotton fuse connected to platinum ignition wires.

  • Calorimetric Measurement: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The combustion reaction is initiated, and the resulting temperature rise of the water is meticulously recorded.

  • Data Analysis and Correction: The raw temperature data is corrected for heat exchange with the surroundings and the energy of ignition. The standard specific energy of combustion is then calculated.

  • Derivation of Enthalpy of Formation: Using the molar mass of this compound (122.124 g/mol ), the standard molar enthalpy of combustion is determined.[1] Subsequently, through the application of Hess's Law, the standard molar enthalpy of formation in the crystalline state is derived.

The experimentally determined standard molar enthalpy of formation for crystalline this compound is (6.7 ± 2.5) kJ·mol⁻¹ .

Knudsen Effusion Method: Quantifying the Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a critical parameter for understanding intermolecular forces. The Knudsen effusion technique is a highly reliable method for determining this value from vapor pressure measurements at different temperatures.

Experimental Protocol: Knudsen Effusion

  • Sample Preparation: A sample of this compound is placed within a Knudsen cell, a small container with a precisely machined effusion orifice.

  • High-Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber, and its temperature is carefully controlled and varied over a specific range.

  • Vapor Pressure Measurement: The rate of mass loss of the sample due to the effusion of molecules through the orifice is measured as a function of temperature. This rate is directly proportional to the vapor pressure of the substance.

  • Data Analysis: The vapor pressures at different temperatures are used to construct a Clausius-Clapeyron plot (ln(p) vs. 1/T). The slope of this plot is then used to calculate the standard molar enthalpy of sublimation.

For this compound, the standard molar enthalpy of sublimation has been experimentally determined to be (103.5 ± 1.0) kJ·mol⁻¹ .

Computational Thermochemistry: A Theoretical Approach

Computational chemistry offers a powerful complementary approach to experimental methods for determining thermochemical properties. High-level quantum chemical calculations can provide accurate predictions of gas-phase enthalpies of formation.

Computational Methodology: G3(MP2)//B3LYP

The G3(MP2)//B3LYP composite method is a robust computational protocol for obtaining accurate thermochemical data.

  • Geometry Optimization: The three-dimensional structure of the most stable conformer of this compound is optimized using the B3LYP density functional with the 6-31G(d) basis set.

  • Vibrational Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energies and thermal corrections.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation is calculated using atomization reactions, combining the computed electronic energies with the thermal corrections.

The computationally derived gas-phase standard molar enthalpy of formation for this compound using this method is 111.8 kJ·mol⁻¹ .

Summary of Thermochemical Data

The following table summarizes the key thermochemical properties of this compound, presenting both experimental and computational values for direct comparison.

Thermochemical PropertyValue (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (crystalline, ΔfH°m(cr)) 6.7 ± 2.5Combustion Calorimetry
Standard Molar Enthalpy of Sublimation (ΔgcrH°m) 103.5 ± 1.0Knudsen Effusion
Standard Molar Enthalpy of Formation (gaseous, ΔfH°m(g)) 110.2 ± 2.7Experimental (Derived)
Standard Molar Enthalpy of Formation (gaseous, ΔfH°m(g)) 111.8Computational (G3(MP2)//B3LYP)

The experimental gaseous enthalpy of formation is derived by summing the crystalline enthalpy of formation and the enthalpy of sublimation.

Interconnectivity of Thermochemical Properties

The relationship between the solid and gaseous states of this compound can be visualized through a thermochemical cycle, which underscores the consistency of the experimental and computational data.

G cluster_0 Reference State cluster_1 Experimental Pathway cluster_2 Computational Pathway Elements Elements (C, H, N, O) Crystal This compound (cr) Elements->Crystal ΔfH°m(cr) = 6.7 ± 2.5 kJ·mol⁻¹ Gas This compound (g) Elements->Gas ΔfH°m(g, exp) = 110.2 ± 2.7 kJ·mol⁻¹ Gas_Comp This compound (g) Elements->Gas_Comp ΔfH°m(g, comp) = 111.8 kJ·mol⁻¹ Crystal->Gas ΔsubH°m = 103.5 ± 1.0 kJ·mol⁻¹

Caption: Thermochemical cycle for this compound.

Conclusion

The thermochemical properties of this compound have been rigorously established through a synergistic combination of experimental and computational methodologies. The excellent agreement between the experimentally derived and computationally calculated gas-phase standard molar enthalpies of formation lends a high degree of confidence to the reported values. This robust thermochemical data serves as a fundamental benchmark for future research and development efforts in medicinal chemistry, particularly in the design and optimization of novel acetylcholinesterase reactivators. The insights provided in this guide are intended to empower researchers and scientists with a deeper understanding of the energetic factors that govern the behavior of this important molecule.

References

Methodological & Application

In Vitro Assay for Testing Pyridine-4-aldoxime Reactivation of Acetylcholinesterase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase and its Reactivation

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems by terminating nerve impulses.[1][2] It achieves this by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[2][3] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can cause convulsions, respiratory arrest, and potentially death.[4]

Organophosphorus compounds (OPs), used as pesticides and nerve agents, are potent, irreversible inhibitors of AChE.[4][5] They function by forming a stable covalent bond with the serine residue in the active site of the enzyme, rendering it inactive.[4][5] The primary therapeutic intervention for OP poisoning involves the administration of an AChE reactivator, typically an oxime.[4] Pyridine-4-aldoxime, a member of the pyridinium aldoxime family, acts as a nucleophile that can displace the phosphyl group from the serine residue, thereby restoring the enzyme's catalytic activity.[4]

The development and screening of effective AChE reactivators are paramount in the fields of toxicology, drug development, and national defense. A robust and reliable in vitro assay is essential for quantifying the reactivation potential of candidate molecules like this compound. This application note provides a detailed protocol for such an assay, grounded in established biochemical principles and tailored for researchers, scientists, and drug development professionals.

Scientific Principles of the Assay

The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[6][7] This colorimetric assay is valued for its simplicity, reliability, and suitability for high-throughput screening.[7] The principle of the assay involves two coupled enzymatic and chemical reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.[7][8]

  • Colorimetric Reaction: The free sulfhydryl group of the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[7][8]

The rate of TNB formation, measured as the change in absorbance over time, is directly proportional to the AChE activity.[7][8] To assess the efficacy of a reactivator like this compound, the assay is performed on AChE that has been inhibited by an OP compound. The increase in AChE activity following the addition of the reactivator is a direct measure of its potency.

Biochemical Pathway Visualization

The following diagram illustrates the sequence of events from AChE inhibition by an organophosphate to its reactivation by this compound, leading to the measurable colorimetric reaction.

AChE_Reactivation_Pathway cluster_inhibition Inhibition Phase cluster_reactivation Reactivation Phase cluster_assay Assay Detection AChE Active AChE Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Covalent Bonding P4A This compound (Reactivator) OP Organophosphate (OP) Reactivated_AChE Active AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack OP_Oxime Phosphorylated Oxime ATCh Acetylthiocholine (ATCh) (Substrate) P4A->OP_Oxime Binds to OP Thiocholine Thiocholine Reactivated_AChE->Thiocholine Hydrolysis TNB TNB Anion (Yellow) Absorbance @ 412 nm Thiocholine->TNB Reaction DTNB DTNB (Ellman's Reagent)

Caption: Biochemical pathway of AChE inhibition, reactivation by this compound, and detection.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting the in vitro AChE reactivation assay. It is crucial to perform all steps with precision to ensure data accuracy and reproducibility.

Required Materials and Reagents
  • Enzyme: Acetylcholinesterase (AChE), e.g., from Electrophorus electricus (electric eel).

  • Inhibitor: An appropriate organophosphorus compound (handle with extreme caution and follow all safety protocols). A commonly used surrogate is paraoxon.

  • Reactivator: this compound (P4A).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary.

  • Equipment:

    • Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 412 nm.

    • Incubator or water bath set to 25°C or 37°C.

    • Calibrated pipettes.

    • 96-well microplates (clear, flat-bottom).

Reagent Preparation
  • 0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare and adjust the pH accurately. Store at 4°C.

  • AChE Stock Solution (1 U/mL): Prepare in assay buffer. Aliquot and store at -20°C. Before use, dilute to the final working concentration (e.g., 0.05 U/mL) with the assay buffer.[1]

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light at 4°C.[1]

  • ATCI Substrate Solution (10 mM): Dissolve ATCI in purified water. Prepare this solution fresh on the day of the experiment.[1]

  • Organophosphate (OP) Inhibitor Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable solvent like ethanol or isopropanol. Subsequent dilutions should be made in the assay buffer.

  • This compound (P4A) Stock Solution: Prepare a stock solution (e.g., 10 mM) in the assay buffer or water.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow start Start: Prepare Reagents inhibition Step 1: Inhibit AChE Incubate AChE with OP inhibitor. start->inhibition reactivation Step 2: Reactivation Add this compound and incubate. inhibition->reactivation assay_init Step 3: Initiate Assay Add DTNB and ATCI substrate. reactivation->assay_init measurement Step 4: Measure Absorbance Kinetic reading at 412 nm. assay_init->measurement analysis Step 5: Data Analysis Calculate reaction rates and % reactivation. measurement->analysis end End: Report Results analysis->end

Caption: High-level overview of the in vitro AChE reactivation assay workflow.

Detailed Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well. It is essential to include appropriate controls.

1. Plate Setup: Design the plate layout to include the following controls:

  • Blank: Contains all reagents except the enzyme. Used to correct for non-enzymatic hydrolysis of the substrate.
  • Normal Activity Control (100% Activity): Contains AChE, buffer, and solvent (used for the inhibitor/reactivator), but no inhibitor or reactivator.
  • Inhibited Control (0% Reactivation): Contains AChE pre-incubated with the OP inhibitor.
  • Test Wells: Contains OP-inhibited AChE and varying concentrations of this compound.

2. Inhibition Step: a. In the designated wells (Inhibited Control and Test Wells), add 20 µL of the diluted AChE enzyme solution. b. Add 20 µL of the OP inhibitor solution to these wells. For the Normal Activity Control, add 20 µL of the inhibitor's solvent. c. Gently mix and incubate the plate for a predetermined time (e.g., 15-30 minutes) at 25°C to allow for complete inhibition of the enzyme.

3. Reactivation Step: a. To the Test Wells, add 20 µL of the desired concentrations of this compound solution. b. To the Normal Activity and Inhibited Control wells, add 20 µL of the assay buffer (or the solvent for P4A if different). c. Gently mix and incubate for a specific duration (e.g., 10, 20, 30 minutes) at 25°C. The incubation time is a critical parameter for determining the rate of reactivation.

4. Assay Initiation and Measurement: a. Prepare a fresh Working Reagent Mix containing the assay buffer, DTNB, and ATCI. For a final volume of 200 µL, a common final concentration in the well is 0.3 mM DTNB and 0.5 mM ATCI.[1] b. To initiate the reaction, add 140 µL of the Working Reagent Mix to all wells simultaneously, if possible, using a multi-channel pipette. c. Immediately place the plate in a microplate reader set to 412 nm. d. Measure the absorbance in kinetic mode, taking readings every minute for 10-20 minutes at room temperature.[9]

Data Analysis and Interpretation

1. Calculation of Reaction Rate (V): The rate of the reaction (V) is determined by the change in absorbance per minute (ΔAbs/min). This can be calculated from the linear portion of the kinetic curve.

  • V = (ΔAbs / min)

2. Calculation of AChE Activity: AChE activity can be expressed in units/L, where one unit is the amount of enzyme that catalyzes the production of 1.0 µmole of thiocholine per minute.[9]

  • Activity (U/L) = (ΔAbs/min * Total Volume) / (ε * Pathlength * Sample Volume)

    • ε (Molar extinction coefficient of TNB): 13,600 M⁻¹cm⁻¹ at pH 8.0.[10]

    • Pathlength: Typically corrected to 1 cm by the plate reader software.

3. Calculation of Percent Reactivation: The efficacy of this compound is determined by calculating the percentage of AChE activity restored.

  • % Reactivation = [(V_reactivated - V_inhibited) / (V_normal - V_inhibited)] * 100

    • V_reactivated: Rate of reaction in the presence of the inhibited enzyme and P4A.

    • V_inhibited: Rate of reaction of the inhibited enzyme (should be close to zero).

    • V_normal: Rate of reaction of the uninhibited enzyme.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Condition Concentration of P4A (µM) ΔAbs/min (Mean ± SD) % Reactivation
Normal Activity00.250 ± 0.012N/A (100% Activity)
Inhibited Control00.005 ± 0.0010%
Test Sample 110.055 ± 0.00420.4%
Test Sample 2100.128 ± 0.00950.2%
Test Sample 31000.215 ± 0.01185.7%
Test Sample 410000.245 ± 0.01398.0%

This table presents hypothetical data for illustrative purposes.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every protocol must be a self-validating system.

  • Solvent Controls: Always run controls with the solvent used to dissolve the test compounds (e.g., DMSO) to check for any interference with the assay.[7]

  • Linearity of Reaction: The reaction rate should be linear over the measurement period. Non-linearity may indicate substrate depletion or enzyme instability.

  • Enzyme Concentration: The concentration of AChE should be optimized to ensure the reaction rate is within the linear range of the spectrophotometer.

  • Substrate Concentration: The concentration of ATCI should ideally be at or near saturating levels (around the Km value) to ensure the reaction rate is proportional to the enzyme concentration.

  • Potential Interferences: Be aware of potential side reactions, such as the direct reaction of the oxime with the substrate (oximolysis) or DTNB, which can affect the accuracy of the measurements.[6]

Conclusion

The in vitro assay described provides a robust and reliable method for evaluating the efficacy of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase. By carefully controlling experimental variables and including appropriate controls, researchers can obtain accurate and reproducible data on the reactivation kinetics of this and other candidate antidotes. This information is critical for the development of more effective medical countermeasures against organophosphate poisoning.

References

Application Note & Protocols: Synthesis and Evaluation of Novel Antimicrobial Quaternary Ammonium Salts from Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Countering Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic and disinfectant agents. Quaternary Ammonium Salts (QAS) have long been a cornerstone of disinfection due to their broad-spectrum activity, stability, and low toxicity.[1][2] These cationic surfactants typically feature a positively charged nitrogen "head" and a lipophilic alkyl "tail".[2][3] Their primary mechanism of action involves the electrostatic attraction to negatively charged bacterial cell membranes, followed by the insertion of the hydrophobic tail, which disrupts membrane integrity and leads to cell lysis.[1][4][5]

However, the efficacy of established QAS, such as cetylpyridinium chloride (CPC), is being challenged by emerging resistance mechanisms in various pathogens.[1] A promising strategy to circumvent this is the structural modification of the pyridinium core. This guide details the synthesis of a novel series of QAS using pyridine-4-aldoxime as the starting scaffold. The incorporation of the aldoxime group (-CH=NOH) into the pyridinium structure offers a unique modification to explore new structure-activity relationships (SAR) and potentially enhance antimicrobial potency or broaden the spectrum of activity.[1][6][7]

This document provides a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of this compound-based QAS, offering detailed protocols and field-proven insights for researchers in drug discovery and material science.

The Synthetic Pathway: The Menschutkin Reaction

The synthesis of these novel QAS is achieved through the quaternization of the pyridine nitrogen atom, a classic Sɴ2 reaction known as the Menschutkin reaction.[1] In this process, the nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium salt.

The choice of the alkyl halide is a critical experimental parameter. The length of the alkyl chain (R-group) is the primary determinant of the compound's lipophilicity, which directly influences its ability to interact with and penetrate microbial cell membranes.[3][6][8] Research has shown that chains between 12 and 16 carbons (C12-C16) often exhibit optimal antimicrobial activity.[9]

Synthesis_Workflow P4A This compound (Nucleophile) TransitionState P4A->TransitionState AlkylHalide Alkyl Halide (R-X) (Electrophile) (e.g., 1-Bromotetradecane) AlkylHalide->TransitionState Conditions Solvent (e.g., Acetone) Room Temperature or Reflux (Menschutkin Reaction) Conditions->TransitionState Product 1-Alkyl-4-(hydroxyiminomethyl)pyridinium Halide (Antimicrobial QAS) TransitionState->Product Quaternization Mechanism_of_Action cluster_membrane Bacterial Cell Membrane (Negatively Charged) MembraneSurface Outer Leaflet Inner Leaflet QAS Quaternary Ammonium Salt (Cationic Head, Lipophilic Tail) Step1 1. Electrostatic Attraction QAS cationic head binds to anionic membrane surface. QAS->Step1 Step1->MembraneSurface binding Step2 2. Hydrophobic Interaction Lipophilic alkyl tail adsorbs onto and penetrates the membrane. Step1->Step2 Step3 3. Membrane Disruption Disorganization of the phospholipid bilayer leads to increased permeability. Step2->Step3 Step4 4. Leakage & Cell Death Leakage of essential cytoplasmic components (ions, metabolites) results in cell death. Step3->Step4

References

Application Note: Pyridine-4-aldoxime as a Foundational Precursor for the Synthesis of MMB-4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,1'-Methylenebis{4-[(hydroxyimino)methyl]pyridinium} dichloride (MMB-4), a promising reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[1][2] We detail the strategic application of pyridine-4-aldoxime as the key starting material. This guide covers the underlying reaction mechanism, a detailed step-by-step synthesis protocol, methods for purification, and comprehensive characterization of the final product. The protocols and insights are designed for researchers, chemists, and professionals in the field of drug development and medical countermeasures.

Introduction: The Critical Role of MMB-4 and its Precursor

Organophosphorus (OP) compounds, including nerve agents like sarin and VX, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis and, ultimately, death.[3] While atropine is used to block the effects of excess acetylcholine, reactivators, known as oximes, are required to restore the function of the inhibited enzyme.[4]

MMB-4 has emerged as a leading candidate to replace or supplement existing antidotes like pralidoxime (2-PAM) due to its superior efficacy against a broad spectrum of nerve agents.[1][5] The synthesis of this potent bis-pyridinium oxime relies on a direct and efficient pathway utilizing this compound as the foundational building block.[1] this compound provides the essential pyridyl-oxime moiety, which is crucial for the reactivation of the phosphylated AChE enzyme.[1][4]

This application note elucidates the synthesis of MMB-4 through the quaternization of two this compound molecules with a methylene bridging unit.

Reaction Mechanism and Rationale

The synthesis of MMB-4 from this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the pyridine ring in this compound acts as a nucleophile. It attacks the electrophilic carbon atom of a dihalomethane (e.g., dibromomethane or dichloromethane), which serves as the methylene linker.

Mechanism Steps:

  • First Nucleophilic Attack: One molecule of this compound attacks the dihalomethane, displacing one of the halide ions and forming a mono-quaternized intermediate.

  • Second Nucleophilic Attack: A second molecule of this compound then attacks the other side of the methylene group in the intermediate, displacing the second halide ion.

  • Product Formation: This second substitution results in the formation of the bis-pyridinium structure of MMB-4, with two pyridyl-oxime units linked by a central methylene bridge.

The choice of solvent is critical. A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is preferred as it can dissolve the polar starting material and stabilize the charged transition state of the SN2 reaction without solvating the nucleophile excessively, thus promoting a favorable reaction rate. Heat is applied to provide the necessary activation energy for the reaction to proceed efficiently.

reaction_mechanism Figure 1: S-N-2 Reaction Mechanism for MMB-4 Synthesis R1 This compound (2 eq.) plus1 + R1->plus1 R2 Dibromomethane Int Int R2->Int S-N-2 (1st Attack) plus1->R2 Prod MMB-4 Int->Prod S-N-2 (2nd Attack) + this compound

Figure 1: S-N-2 Reaction Mechanism for MMB-4 Synthesis

Experimental Protocols

This section provides a detailed, self-validating workflow for the synthesis, purification, and characterization of MMB-4.

Materials and Equipment
Reagents & Solvents Grade Equipment
This compound≥98%Round-bottom flask (250 mL)
Dichloromethane (or Dibromomethane)ACS Reagent GradeReflux condenser
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Magnetic stirrer and stir bar
Diethyl etherAnhydrousHeating mantle with temperature control
EthanolReagent GradeBüchner funnel and filter flask
Deionized WaterType IRotary evaporator
Thin Layer Chromatography (TLC) plates
NMR tubes & Mass spec vials

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dichloromethane is a suspected carcinogen.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add this compound (e.g., 10.0 g, 81.9 mmol).

  • Dissolution: Add anhydrous DMF (100 mL) to the flask. Stir the mixture at room temperature until the this compound is fully dissolved. Rationale: Complete dissolution is crucial for a homogenous reaction and to prevent side reactions.

  • Addition of Linker: Slowly add dichloromethane (3.48 g, 41.0 mmol, 0.5 eq.) to the stirring solution. Rationale: A 2:1 molar ratio of the oxime to the dihalomethane is used to favor the formation of the bis-adduct.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using a heating mantle. Allow the reaction to reflux with vigorous stirring for 24-48 hours.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The formation of a new, more polar spot at a lower Rf value indicates product formation. The reaction is complete when the starting material spot is no longer visible.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature. Slowly add an excess of diethyl ether (e.g., 200 mL) to the stirred solution to precipitate the crude product. Rationale: MMB-4, being a salt, is insoluble in nonpolar solvents like diethyl ether, allowing for its separation from the DMF solvent and any unreacted starting materials.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid generously with diethyl ether (3 x 50 mL) to remove residual DMF.

  • Drying: Dry the crude product under vacuum to yield an off-white to light yellow powder.

Purification by Recrystallization
  • Solvent Selection: A mixed solvent system, such as ethanol/water, is effective for recrystallization.

  • Procedure: Dissolve the crude MMB-4 powder in a minimum amount of hot deionized water. Slowly add ethanol until the solution becomes slightly turbid.

  • Crystallization: Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

experimental_workflow Figure 2: Overall Experimental Workflow start Setup & Reagent Addition (this compound, DMF, CH2Cl2) react Reaction at 80-90°C (24-48h) start->react monitor TLC Monitoring react->monitor monitor->react Incomplete precipitate Precipitation (Cool & Add Diethyl Ether) monitor->precipitate Complete isolate Isolation (Vacuum Filtration & Washing) precipitate->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Pure MMB-4 characterize->final_product

Figure 2: Overall Experimental Workflow

Product Characterization

Thorough characterization is essential to confirm the identity, purity, and isomeric distribution of the synthesized MMB-4.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The presence of signals corresponding to the pyridinium protons, the methylene bridge protons, and the oxime proton are key indicators. It is important to note that MMB-4 exists as a mixture of geometric isomers (predominantly E/E and some E/Z), which can be distinguished by high-resolution NMR.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the MMB-4 cation, confirming the successful linking of the two pyridyl-oxime units.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and can also be employed to separate the geometric isomers.[6][7]

Expected Analytical Data

The following table summarizes the expected data for the characterization of MMB-4 dichloride. Actual values may vary slightly based on the solvent and instrument used.

Analysis Parameter Expected Result Reference
¹H NMR Pyridinium protons (α to N⁺)δ ~9.0-9.2 ppm[6]
Pyridinium protons (β to N⁺)δ ~8.4-8.6 ppm[6]
Methylene bridge (-CH₂-)δ ~6.5 ppm[6]
Aldoxime proton (-CH=NOH)δ ~8.3 ppm[6]
Mass Spec [M]²⁺ (Cationic Mass)m/z = 258.11 (calculated for C₁₃H₁₄N₄O₂²⁺)
Appearance Physical FormLight yellow to light brown powder
Purity (HPLC) Main Peak Area≥98%

Conclusion

This compound serves as an accessible and effective precursor for the synthesis of MMB-4 via a straightforward SN2 reaction. The protocol detailed in this application note provides a reliable method for producing MMB-4 in a laboratory setting. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity product suitable for further biological and pharmacological evaluation. The characterization data provided serves as a benchmark for validating the successful synthesis of this important nerve agent antidote.

References

Application Notes & Protocols: Conjugation of Pyridine-4-aldoxime to Atropine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale for a Bifunctional Antidote

The co-administration of an oxime, such as Pyridine-4-aldoxime, and a muscarinic antagonist, like atropine, is a cornerstone of therapy for organophosphate (OP) poisoning.[1][2] Organophosphates exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and a subsequent cholinergic crisis.[1] Atropine competitively blocks muscarinic acetylcholine receptors, mitigating the effects of acetylcholine surplus, while oximes function to reactivate the OP-inhibited AChE.[1][3]

The development of a single molecule that incorporates both functionalities—a conjugate of this compound and atropine—presents a compelling therapeutic strategy. Such a conjugate could potentially offer advantages in terms of pharmacokinetics, biodistribution, and patient compliance. A previously synthesized conjugate of this compound and atropine has been evaluated for its antidotal efficacy.[4][5] This document provides a detailed protocol for the synthesis of a this compound-atropine conjugate via an oxime ether linkage, leveraging the well-established Mitsunobu reaction.

Chemical Structures and Functional Groups

This compound: This molecule features a pyridine ring and an aldoxime functional group (-CH=NOH).[6][7] The key reactive site for conjugation is the hydroxyl group of the oxime.

Atropine: A tropane alkaloid, atropine possesses a tertiary amine and a secondary alcohol (-OH) group.[8][9] The secondary alcohol is the target for conjugation with this compound. Atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[9]

Conjugation Chemistry: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[10][11][12][13] The reaction utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

In the context of this protocol, the hydroxyl group of atropine will be activated by the PPh₃/DIAD system, making it a good leaving group. The oxime oxygen of this compound then acts as a nucleophile, displacing the activated hydroxyl group to form the desired oxime ether conjugate.[14][15]

Experimental Protocol: Synthesis of this compound-Atropine Conjugate

This protocol is a representative procedure based on the principles of the Mitsunobu reaction for the formation of an oxime ether. Researchers should optimize conditions as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Atropine≥98%Sigma-Aldrich
This compound≥98%ChemScene[6]
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-AldrichHandle with care, potential sensitizer.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
Ethyl acetate (EtOAc)HPLC gradeFisher ScientificFor extraction and chromatography.
HexanesHPLC gradeFisher ScientificFor chromatography.
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)For drying organic layers.
Silica gel230-400 meshFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add atropine (1.0 eq) and this compound (1.2 eq).

    • Dissolve the starting materials in anhydrous THF (approximately 10 mL per mmol of atropine).

    • Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.

  • Mitsunobu Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 10-15 minutes. The addition is exothermic, so maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product will contain the desired conjugate along with triphenylphosphine oxide and the reduced DIAD byproduct.

    • Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical starting point for elution. The exact solvent system should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the this compound-atropine conjugate.

Characterization of the Conjugate

The identity and purity of the synthesized conjugate should be confirmed using a combination of analytical techniques.

TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak at a retention time distinct from the starting materials. Purity can be assessed by integrating the peak area.[16]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) The appearance of new signals and shifts in existing signals consistent with the formation of the oxime ether linkage. For example, the proton on the carbon bearing the hydroxyl group in atropine will show a downfield shift.

Visualization of the Workflow and Reaction

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve Atropine, This compound, and PPh3 in THF cool Cool to 0°C reagents->cool add_diad Add DIAD dropwise cool->add_diad react Stir at RT (12-24h) add_diad->react workup Aqueous Workup & Extraction react->workup chromatography Column Chromatography workup->chromatography characterization Characterization (HPLC, MS, NMR) chromatography->characterization

Caption: Experimental workflow for the synthesis and purification of the conjugate.

Mitsunobu_Reaction Atropine Atropine-OH Intermediate [Activated Atropine-OPPh3+] Atropine->Intermediate + PPh3 + DIAD P4A This compound-OH P4A->Intermediate Nucleophilic attack PPh3 PPh3 DIAD DIAD Byproduct2 DIAD-H2 DIAD->Byproduct2 Reduction Conjugate Atropine-O-P4A (Conjugate) Intermediate->Conjugate Byproduct1 Ph3PO Intermediate->Byproduct1

Caption: Simplified schematic of the Mitsunobu reaction for conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction.Ensure all reagents are anhydrous. Check the quality of DIAD. Increase reaction time or temperature.
Poor quality of starting materials.Verify the purity of atropine and this compound.
Multiple spots on TLC after reaction Side reactions.Ensure slow, dropwise addition of DIAD at 0 °C to minimize side product formation.
Difficulty in purification Co-elution of byproducts.Use a different solvent system for chromatography. Consider recrystallization if the product is a solid.

Conclusion

The protocol described provides a robust method for the conjugation of this compound and atropine. The resulting bifunctional molecule holds potential as a novel therapeutic agent for organophosphate poisoning. Further studies would be required to evaluate its in vitro and in vivo efficacy and safety profile.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis and Purity Determination of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of Pyridine-4-aldoxime. The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for accurate and reliable measurements. The developed ion-pair reversed-phase HPLC method effectively separates this compound from its potential impurities and degradation products. This document outlines the method development rationale, a comprehensive protocol, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound, also known as 4-Pyridinecarboxaldehyde oxime, is a crucial intermediate in the synthesis of various pharmaceutical compounds, including antidotes for organophosphate poisoning.[1][2] The purity of this compound is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.

This application note addresses the analytical challenges associated with polar pyridine derivatives, which often exhibit poor retention on traditional reversed-phase HPLC columns.[1][3] By employing an ion-pairing agent, this method achieves excellent peak shape and resolution, enabling accurate quantification and purity assessment. The method has been rigorously validated to be stability-indicating through forced degradation studies, ensuring that it can effectively separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.

Method Development Rationale

The inherent polarity of this compound makes it challenging to retain on conventional C18 columns. To overcome this, an ion-pair reversed-phase HPLC method was developed, drawing inspiration from the United States Pharmacopeia (USP) monograph for the closely related compound, Pralidoxime Chloride.[1][4] Pralidoxime, a structural isomer of this compound, is also a polar pyridinium compound, making the analytical strategies for its analysis highly relevant.

The selected approach utilizes a C18 stationary phase with an aqueous-organic mobile phase containing a quaternary ammonium salt as an ion-pairing agent. The ion-pairing agent, tetraethylammonium chloride, forms a neutral complex with the ionized this compound, enhancing its retention on the non-polar stationary phase. The mobile phase composition and pH are optimized to achieve optimal separation and peak symmetry. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Tetraethylammonium chloride (reagent grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Tetraethylammonium chloride in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 95% A to 80% A over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30 °C
Preparation of Solutions
  • Mobile Phase A: Dissolve an appropriate amount of tetraethylammonium chloride in HPLC grade water to a final concentration of 0.01 M. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the this compound sample in the mobile phase to a nominal concentration of 0.1 mg/mL.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines. The following validation parameters were assessed:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound reference standard. Stress conditions included acid and base hydrolysis, oxidation, and thermal and photolytic degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the parent peak and any degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of this compound ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days, by two different analysts, and on two different instruments.

The relative standard deviation (%RSD) of the peak areas was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The effect of these variations on the system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) was assessed.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the analysis of this compound. The validation results are summarized in the tables below.

Specificity

The forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions. The method was able to successfully separate the main peak from all degradation products, demonstrating its stability-indicating nature. No interference from degradation products was observed at the retention time of this compound.

Linearity
Concentration (mg/mL)Peak Area
0.05[Insert Value]
0.075[Insert Value]
0.10[Insert Value]
0.125[Insert Value]
0.15[Insert Value]
Correlation Coefficient (r²) > 0.999
Accuracy
Spike LevelAmount Added (mg/mL)Amount Recovered (mg/mL)% Recovery
80%0.08[Insert Value][Insert Value]
100%0.10[Insert Value][Insert Value]
120%0.12[Insert Value][Insert Value]
Average Recovery 98.0% - 102.0%
Precision
Parameter%RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
LOD and LOQ
ParameterValue (mg/mL)
LOD [Insert Value]
LOQ [Insert Value]
Robustness

The method was found to be robust, with no significant changes in system suitability parameters when the method parameters were intentionally varied within the defined ranges.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the method development and validation process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_standard Prepare Standard Solution (0.1 mg/mL) hplc_analysis Inject into HPLC System prep_standard->hplc_analysis prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->hplc_analysis data_acquisition Data Acquisition & Integration hplc_analysis->data_acquisition quantification Quantification of this compound data_acquisition->quantification purity Purity Determination data_acquisition->purity report Generate Report quantification->report purity->report

Caption: Experimental workflow for the analysis of this compound.

validation_logic method_development Method Development validation Method Validation (ICH Q2) method_development->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Validated HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Logical relationship of the HPLC method validation process.

Conclusion

This application note describes a highly specific, accurate, precise, and robust stability-indicating HPLC method for the determination of this compound. The method is suitable for routine quality control analysis and for the assessment of the stability of this compound in various pharmaceutical development stages. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Troubleshooting & Optimization

Common side products in Pyridine-4-aldoxime synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-4-aldoxime Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in established chemical principles to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is through the condensation reaction of pyridine-4-carboxaldehyde with hydroxylamine.[1] This reaction is a classic example of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the aldoxime.[2][3]

Q2: What are the critical starting materials and what purity level is recommended?

The two primary reactants are Pyridine-4-carboxaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride (NH₂OH·HCl). It is crucial to use high-purity starting materials. Pyridine-4-carboxaldehyde is susceptible to oxidation to pyridine-4-carboxylic acid, which will not participate in the reaction and can complicate purification. We recommend using pyridine-4-carboxaldehyde with ≥98% purity. Hydroxylamine hydrochloride should also be of high purity (≥98%).

Q3: What analytical techniques are best for confirming the successful synthesis and purity of this compound?

A combination of techniques is recommended for unambiguous confirmation:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The proton NMR should show characteristic peaks for the pyridine ring protons and a distinct singlet for the aldoxime C-H proton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (122.12 g/mol ).[4][5]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying any side products or unreacted starting materials.[6][7]

  • Melting Point: The reported melting point is in the range of 131-135 °C, and a sharp melting point is a good indicator of purity.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield of this compound

"My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?"

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent stoichiometry.

Potential Causes & Solutions:

  • Incorrect pH: The formation of an oxime from an aldehyde and hydroxylamine is a pH-dependent process. The reaction requires a weakly acidic medium.[3]

    • Causality: At very low pH, the hydroxylamine is fully protonated (⁺NH₃OH), making it non-nucleophilic. At high pH, the rate of dehydration of the intermediate carbinolamine can be slow. A weakly acidic environment provides enough free hydroxylamine to act as a nucleophile while also catalyzing the dehydration step.

    • Solution: The reaction is often performed by first preparing a solution of free hydroxylamine from its hydrochloride salt by adding a base like sodium hydroxide or sodium carbonate. Ensure the final reaction pH is in the range of 4-6. Adding a mild base to neutralize the HCl released from hydroxylamine hydrochloride is a standard procedure.[9]

  • Improper Stoichiometry: Using an insufficient amount of hydroxylamine will lead to incomplete conversion of the aldehyde.

    • Causality: The reaction is typically a 1:1 condensation. However, hydroxylamine can be unstable.

    • Solution: Use a slight excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) relative to the pyridine-4-carboxaldehyde to drive the reaction to completion.

  • Low Reaction Temperature or Insufficient Time: The condensation reaction may be slow at room temperature.

    • Causality: Like most chemical reactions, the rate of oxime formation is temperature-dependent.

    • Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Issue 2: Presence of Significant Impurities and Side Products

"My analytical data (NMR/LC-MS) shows several unexpected peaks. What are the common side products in this synthesis and how can I avoid them?"

The formation of side products is a primary cause of low yield and purification difficulties. The main culprits are dehydration of the oxime and dimerization.

Common Side Products and Their Avoidance:

Side ProductFormation MechanismAvoidance Strategy
Pyridine-4-carbonitrile Dehydration of the newly formed this compound. This is promoted by high temperatures and the presence of strong acids or bases.[10]Avoid excessive heating (>80 °C) during the reaction or work-up. Maintain a neutral or weakly acidic pH. Avoid using strong dehydrating agents.
Furoxan (Dimer) 1,3-dipolar cycloaddition of two molecules of an intermediate nitrile oxide, which is formed by the oxidation of the aldoxime.[11]Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation. Avoid using oxidizing agents during the reaction or work-up.
Unreacted Pyridine-4-carboxaldehyde Incomplete reaction due to improper stoichiometry, pH, or reaction time.Use a slight excess of hydroxylamine, optimize the pH to 4-6, and ensure sufficient reaction time, possibly with gentle heating.

Below is a diagram illustrating the desired reaction pathway versus the formation of the two most common side products.

G cluster_main Main Reaction cluster_side1 Dehydration Side Reaction cluster_side2 Dimerization Side Reaction P4C Pyridine-4-carboxaldehyde P4A This compound (Product) P4C->P4A + NH2OH - H2O (Weak Acid) HA Hydroxylamine (NH2OH) HA->P4A P4CN Pyridine-4-carbonitrile (Side Product) P4A->P4CN - H2O (High Temp / Strong Acid) NitrileOxide Nitrile Oxide Intermediate P4A->NitrileOxide Oxidation Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization

Caption: Reaction pathways in this compound synthesis.

Issue 3: Difficulty with Product Purification

"My crude product is an oil or a discolored solid, and I'm struggling to purify it. What are the most effective purification methods?"

Effective purification is key to obtaining high-quality this compound.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying this compound.

    • Protocol: Water is an excellent solvent for recrystallization.[12] Dissolve the crude product in a minimum amount of hot water. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the white crystalline product by filtration.

    • Causality: this compound has good solubility in hot water but is much less soluble in cold water, allowing for separation from more soluble impurities. The non-polar side products, like the nitrile, will be much less soluble in water.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed.

    • Protocol: A solvent system of ethyl acetate/hexane or dichloromethane/methanol is typically effective. The polarity can be adjusted based on TLC analysis of the crude mixture.

    • Causality: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase. It is highly effective for separating compounds with different polarities.

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • Pyridine-4-carboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) (0.6 eq)

  • Ethanol[13] and Water (as solvent)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq) in a 1:1 mixture of ethanol/water. Stir for 15-20 minutes at room temperature. A fine precipitate of sodium chloride may form.

  • Reaction Initiation: To the stirring hydroxylamine solution, add a solution of pyridine-4-carboxaldehyde (1.0 eq) dissolved in a minimum amount of ethanol.

  • Reaction Conditions: Attach a condenser and heat the mixture to a gentle reflux (around 60-70 °C). Monitor the reaction using TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume by about half using a rotary evaporator.

  • Crude Product Isolation: Cool the concentrated mixture in an ice bath. The crude this compound may precipitate. If not, slowly add cold water until precipitation is complete. Filter the solid and wash it with a small amount of cold water.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimum amount of hot water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour.

  • Final Product: Filter the pure white crystals, wash with a small volume of ice-cold water, and dry under vacuum.

The diagram below outlines the optimized workflow for the synthesis and purification of this compound.

References

Challenges in the scale-up of Pyridine-4-aldoxime production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine-4-aldoxime Production Scale-Up. As Senior Application Scientists, we have compiled this guide to address the common and complex challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. This resource is designed for researchers, chemists, and drug development professionals, providing field-proven insights and robust troubleshooting strategies.

Overview of this compound Synthesis

This compound is a critical starting material and intermediate in the synthesis of various pharmaceutical compounds, notably as a reactivator for acetylcholinesterase inhibited by organophosphates.[1][2] The most common synthesis route involves the condensation reaction between pyridine-4-carboxaldehyde and a hydroxylamine salt.[1] While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, impurity management, product isolation, and safety.

This guide provides a structured, question-and-answer approach to navigate these complexities.

Troubleshooting Guide: Synthesis & Reaction Optimization

Scaling up the synthesis reaction requires careful control over multiple parameters to maintain yield and purity. This section addresses common issues encountered during the reaction phase.

Problem: Low or Inconsistent Product Yield

Question: We are experiencing a significant drop in yield (below 75%) when scaling our this compound synthesis from a 10g to a 1kg scale. What are the likely causes and how can we mitigate this?

Potential Causes & Recommended Solutions:

  • Inadequate Temperature Control:

    • Causality: The oximation reaction is exothermic. On a small scale, heat dissipates easily. On a larger scale, inadequate heat removal can lead to localized temperature spikes, promoting side reactions and degradation of both reactants and products.

    • Solution: Implement a jacketed reactor system with an external cooling circulator. Monitor the internal reaction temperature continuously. For large batches, consider a semi-batch process where one reactant (e.g., the hydroxylamine solution) is added slowly to the pyridine-4-carboxaldehyde solution to control the rate of heat generation.[1]

  • Poor Mixing and Mass Transfer:

    • Causality: Inadequate agitation in a large reactor can lead to non-homogenous reaction conditions. This results in localized areas of high reactant concentration, fostering side reactions, and areas of low concentration where the reaction stalls.

    • Solution: Select an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the agitation speed. For viscous slurries, a combination of impeller types may be necessary. Perform mixing studies if possible to ensure the entire reactor volume is well-mixed.

  • Incorrect Stoichiometry or pH Drift:

    • Causality: The reaction kinetics of oxime formation are pH-dependent.[3] The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde. A slightly acidic to neutral pH is often optimal. If a hydroxylamine salt (e.g., hydroxylamine hydrochloride) is used, a base is required to free the nucleophile. Incorrect stoichiometry or pH drift during the reaction can significantly slow down or halt the desired conversion.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of hydroxylamine to drive the reaction to completion. If using a hydroxylamine salt, ensure at least one equivalent of a suitable base (e.g., sodium acetate, pyridine) is used. Monitor the pH of the reaction mixture and adjust if necessary.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_temp Review Temperature Logs start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_reagents Verify Reagent Stoichiometry & pH start->check_reagents temp_issue Exotherm Spike Detected? check_temp->temp_issue mixing_issue Is Mixing Homogeneous? check_mixing->mixing_issue reagent_issue Stoichiometry & pH Correct? check_reagents->reagent_issue improve_cooling Improve Cooling Capacity / Slow Reagent Addition temp_issue->improve_cooling Yes final_check Re-run Batch & Monitor temp_issue->final_check No optimize_agitation Optimize Impeller/Speed mixing_issue->optimize_agitation No mixing_issue->final_check Yes adjust_reagents Adjust Reagent Ratio / Implement pH Control reagent_issue->adjust_reagents No reagent_issue->final_check Yes improve_cooling->final_check optimize_agitation->final_check adjust_reagents->final_check

Caption: Decision tree for diagnosing low yield in scale-up.

Troubleshooting Guide: Purification & Quality Control

Achieving high purity is paramount, especially for pharmaceutical applications. Scale-up purification often requires a shift from chromatography to more scalable methods like recrystallization.

Problem: Product Fails Purity Specifications After Recrystallization

Question: Our this compound product is off-white and fails HPLC purity tests (<98%) after a single recrystallization, although the lab-scale product was pure white. What's causing this?

Potential Causes & Recommended Solutions:

  • Co-precipitation of Impurities:

    • Causality: Rapid cooling during large-scale crystallization does not allow for the establishment of a proper crystal lattice equilibrium. This traps impurities within the crystal structure (inclusion) or causes them to crystallize out alongside the product (co-precipitation). Unreacted pyridine-4-carboxaldehyde is a common impurity.[4][5]

    • Solution: Implement a controlled, slow cooling profile. For a 1kg batch, a cooling rate of 10-20°C per hour is a good starting point. Hold the slurry at the final temperature for several hours (aging) to allow for lattice perfection before filtration.

  • Incorrect Solvent System or Ratio:

    • Causality: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. A solvent system that worked for 10g may not be optimal for 1kg due to different surface area-to-volume ratios affecting evaporation and saturation. This compound is soluble in alcohols like ethanol and slightly soluble in water.[1][6]

    • Solution: Re-evaluate the solvent system. A mixed solvent system (e.g., ethanol/water) can be highly effective. Systematically screen different ratios to maximize product recovery while rejecting key impurities. Ensure the final product is fully dissolved at the peak temperature before initiating cooling.

  • Presence of Insoluble Impurities:

    • Causality: Particulate matter or polymeric byproducts may be present that are insoluble in the hot recrystallization solvent. These will be collected with the product upon filtration.

    • Solution: Perform a hot filtration step. After the product is fully dissolved in the hot solvent, filter the solution through a pre-heated filter to remove any insoluble materials before proceeding with the controlled cooling step.

ImpurityPotential OriginRecommended Analytical MethodMitigation Strategy
Pyridine-4-carboxaldehydeUnreacted starting materialHPLC, GC-MSEnsure slight excess of hydroxylamine; optimize reaction time.
Pyridine-4-carboxylic acidOxidation of starting aldehydeHPLC, LC-MSUse high-purity starting materials; store aldehyde under inert gas.
Polymeric byproductsSide reactions at high temp.GPC, NMRMaintain strict temperature control during reaction.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound and its precursors at scale? A1: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6][7] Key safety measures include:

  • Engineering Controls: Use a closed system for the reaction. Handle the solid product in a ventilated enclosure or glovebox to minimize dust generation and inhalation.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate respiratory protection.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to prevent hazardous reactions.[6][8]

Q2: What are the recommended storage conditions for this compound? A2: Store the material in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be kept away from sources of ignition and incompatible substances. Storage below +30°C is often recommended.[2]

Q3: Can we use column chromatography for purification at a multi-kilogram scale? A3: While technically possible, column chromatography is generally not economically viable or practical for multi-kilogram purification in a production environment due to massive solvent consumption, low throughput, and high cost. Recrystallization is the preferred industrial method for purifying solid compounds like this compound.[1][9]

Experimental Protocols

Protocol: Scaled-Up Synthesis of this compound (1 kg Batch)

Reagents:

  • Pyridine-4-carboxaldehyde (0.88 kg, 8.22 mol)

  • Hydroxylamine Hydrochloride (0.68 kg, 9.78 mol, 1.19 eq)

  • Sodium Acetate (anhydrous) (0.81 kg, 9.87 mol, 1.20 eq)

  • Ethanol (8 L)

  • Water (4 L)

Procedure:

  • Setup: Equip a 20L jacketed glass reactor with a mechanical stirrer, condenser, and temperature probe. Set the jacket temperature to 25°C.

  • Charge Reactants: Charge the reactor with ethanol (8 L) and water (4 L). Begin stirring.

  • Dissolve Salts: Add the hydroxylamine hydrochloride and sodium acetate to the solvent mixture. Stir until fully dissolved.

  • Controlled Addition: Slowly add the pyridine-4-carboxaldehyde to the reactor over a period of 1-2 hours. Monitor the internal temperature and ensure it does not exceed 40°C. Use the cooling jacket to manage the exotherm.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approx. 75-80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking samples for HPLC analysis until the consumption of pyridine-4-carboxaldehyde is >99%.

  • Cooldown & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C and hold for 2 hours. The product will precipitate.

  • Filtration: Isolate the solid product by filtration. Wash the filter cake with a cold (0°C) mixture of ethanol/water (2:1, 2 L), followed by a wash with cold water (2 L).

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Yield: The expected yield is approximately 0.90-0.95 kg (90-95%).

Protocol: Recrystallization of this compound
  • Solvent Preparation: Prepare a solvent mixture of Ethanol:Water (e.g., 4:1 v/v). The exact ratio should be optimized based on preliminary lab trials.

  • Dissolution: In a suitably sized reactor, charge the crude this compound (1 kg) and the solvent mixture (approx. 5-7 L, or enough to form a stirrable slurry). Heat the mixture to 75-80°C with stirring until all solids are dissolved.

  • Hot Filtration (Optional): If insoluble matter is observed, perform a hot filtration through a pre-heated filter into a clean, pre-heated crystallization vessel.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 15°C/hour) to 5°C.

  • Aging: Hold the resulting slurry at 0-5°C for at least 3 hours with slow stirring to allow for complete crystallization.

  • Isolation & Drying: Isolate the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum at 50-60°C.

Overall Production & QC Workflow

Caption: General workflow from synthesis to final product release.

References

Stability issues of Pyridine-4-aldoxime in aqueous solutions and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine-4-aldoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions and to offer practical solutions for its storage. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.

I. Core Concepts: Understanding this compound Instability

This compound, a crucial molecule in various research and development applications, including as a potential antidote for organophosphate poisoning, can exhibit instability in aqueous solutions.[1][2][3] This instability is primarily influenced by environmental factors such as pH, temperature, and light. The degradation of this compound can lead to the formation of impurities, a decrease in potency, and potentially confounding experimental outcomes.

The core of its instability lies in the hydrolysis of the oxime functional group. This process can be catalyzed by both acidic and basic conditions. Furthermore, the pyridine ring itself, while relatively stable, can be susceptible to degradation under certain conditions.[4]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three key factors:

  • pH: The pH of the solution is a critical determinant of stability. Studies on analogous pyridine oximes, such as HI 6 and HLö 7, have demonstrated that these compounds are most stable in acidic conditions, typically between pH 2 and 3.[5][6] In neutral to alkaline conditions, the rate of degradation increases significantly.

  • Temperature: Elevated temperatures accelerate the degradation of this compound. For optimal stability, solutions should be stored at low temperatures.

  • Light: Exposure to light, particularly UV radiation, can potentially induce photodegradation.[7] It is recommended to protect solutions from light during storage and handling.

Q2: What are the expected degradation products of this compound in an aqueous solution?

A2: While specific studies on this compound are limited, research on similar compounds like HLö 7 and HI 6 provides insights into potential degradation pathways.[6][8] The primary degradation route is the hydrolysis of the oxime group. Under acidic conditions, this may lead to the formation of pyridine-4-carboxaldehyde and hydroxylamine. At neutral or alkaline pH, the degradation can be more complex, potentially leading to the formation of the corresponding nitrile and, in some cases, the release of cyanide.[6] It is crucial to be aware of these potential degradation products, as they can interfere with your experiments.

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: To prepare a stable stock solution, we recommend the following procedure:

  • Solvent Selection: Use a high-purity, degassed acidic buffer, ideally with a pH between 2.0 and 3.0. A buffer prepared with hydrochloric acid or another suitable acid can be used.

  • Concentration: Prepare the stock solution at the lowest feasible concentration to minimize potential intermolecular reactions that could accelerate degradation. Studies on the related oxime HI 6 suggest that lower concentrations are more stable.[5]

  • Dissolution: Dissolve the this compound powder in the acidic buffer at room temperature with gentle agitation.

  • Sterilization (if required): If sterility is necessary, filter the solution through a 0.22 µm syringe filter compatible with acidic solutions. Avoid autoclaving, as the high temperatures will cause rapid degradation.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials to protect from light. Store the aliquots at -20°C or below for long-term storage.

Q4: For how long can I store this compound solutions?

A4: The long-term stability of this compound solutions is highly dependent on the storage conditions. For aqueous stock solutions prepared and stored as recommended (pH 2-3, low concentration, protected from light, and frozen at -20°C or below), a shelf-life of several months can be anticipated. However, for critical applications, it is strongly advised to perform your own stability studies to establish an appropriate expiration date for your specific experimental conditions. For the solid compound, store in a cool, dry, and dark place under an inert atmosphere like nitrogen for the best long-term stability.

Q5: Is this compound compatible with common biological buffers like Phosphate-Buffered Saline (PBS) or Tris buffer?

A5: Caution should be exercised when using this compound in common biological buffers with neutral or near-neutral pH, such as PBS (pH 7.4) or Tris. As indicated by studies on related compounds, the stability of the oxime group is significantly reduced at these pH values.[6][8] If your experiment requires a pH in the neutral range, it is imperative to prepare fresh solutions of this compound immediately before use and to minimize the time the compound spends in the buffer. For quantitative experiments, it is advisable to include a stability-indicating assay to monitor the concentration of the active compound throughout the experiment.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the experimental solution.1. Verify Solution Age and Storage: Ensure that the this compound solution was freshly prepared from a properly stored stock or solid. 2. Check pH of the Medium: Measure the pH of your experimental buffer. If it is neutral or alkaline, the compound may be degrading rapidly. 3. Perform a Stability Check: Analyze the concentration of this compound in your solution over the time course of your experiment using a suitable analytical method like HPLC-UV.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Characterize Unknown Peaks: Use techniques like mass spectrometry (MS) to identify the mass of the unknown peaks and compare them with potential degradation products (e.g., pyridine-4-carboxaldehyde, pyridine-4-carbonitrile).[9] 2. Review Solution Preparation: Re-evaluate your solution preparation and storage procedures to minimize degradation. Consider preparing solutions in a more acidic buffer if your experiment allows.
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or reaction with components of the medium.1. Discard the Solution: Do not use a solution that shows visible signs of degradation. 2. Investigate Compatibility: Assess the compatibility of this compound with all components of your experimental medium.

IV. Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in an acidic buffer for enhanced stability.

Materials:

  • This compound powder (high purity)

  • Hydrochloric acid (HCl), 0.1 M

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters (acid-compatible)

  • Amber glass vials

Procedure:

  • Prepare Acidic Buffer (pH 2.5):

    • Add approximately 90 mL of high-purity water to a clean glass beaker.

    • While stirring, slowly add 0.1 M HCl and monitor the pH using a calibrated pH meter.

    • Adjust the pH to 2.5 by adding 0.1 M HCl dropwise.

    • Bring the final volume to 100 mL with high-purity water.

  • Prepare 10 mM this compound Stock Solution:

    • Weigh out the required amount of this compound powder (Molecular Weight: 122.12 g/mol ). For 10 mL of a 10 mM solution, you will need 12.21 mg.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of the pH 2.5 acidic buffer to the flask.

    • Gently swirl the flask to dissolve the powder completely.

    • Once dissolved, bring the volume up to the 10 mL mark with the pH 2.5 buffer.

  • Sterilization and Storage:

    • If required, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

    • Aliquot the stock solution into single-use amber glass vials.

    • Store the vials at -20°C or lower.

Protocol 2: Accelerated Stability Study of this compound in Aqueous Solution

This protocol outlines a basic accelerated stability study to assess the degradation kinetics of this compound at an elevated temperature.[10]

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer for physiological relevance)

  • Incubator or water bath set to a constant elevated temperature (e.g., 40°C or 50°C)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to the desired final concentration in the chosen aqueous buffer.

    • Prepare several identical aliquots in amber vials.

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, analyze one aliquot by HPLC to determine the initial concentration of this compound. This will serve as your T=0 reference.

  • Incubation:

    • Place the remaining aliquots in the pre-heated incubator or water bath.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from the incubator.

    • Allow the aliquot to cool to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order degradation). The first-order rate equation is: ln[A]t = -kt + ln[A]0, where [A]t is the concentration at time t, [A]0 is the initial concentration, and k is the rate constant.

    • Calculate the half-life (t1/2) of the compound under these conditions using the formula: t1/2 = 0.693/k.

V. Visualizations

Degradation Decision Workflow

A Inconsistent Experimental Results B Check Solution Preparation & Storage A->B C Is the solution freshly prepared from a stable stock? B->C D Prepare fresh solution C->D No E Analyze pH of Experimental Medium C->E Yes D->B F Is pH in the optimal range (2-3)? E->F G Consider buffer adjustment if possible F->G No H Perform a time-course stability study F->H Yes G->H I Quantify degradation rate H->I

Caption: Troubleshooting workflow for inconsistent results.

Factors Influencing Stability

A This compound Stability B pH A->B C Temperature A->C D Light A->D E Concentration A->E F Buffer Composition A->F

Caption: Key factors affecting this compound stability.

VI. References

  • Eyer, P., Ladstetter, B., Schäfer, W., & Sonnenbichler, J. (1988). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 62(2-3), 211–219. --INVALID-LINK--

  • Lipp, R., & Eyer, P. (1984). Study on the stability of the oxime HI 6 in aqueous solution. Archives of Toxicology, 55(3), 194–200. --INVALID-LINK--

  • Jandorf, B. J. (1956). Stability of Pyridine-2-aldoxime Methiodide. I. Mechanism of Breakdown in Aqueous Alkaline Solution. Journal of the American Chemical Society, 78(15), 3686–3691. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(696-54-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • Jun, D., Vladimir, K., & Kamil, M. (2015). Synthesis and Disinfection Effect of the this compound Based Salts. Molecules, 20(3), 3680–3697. --INVALID-LINK--

  • Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Retrieved from --INVALID-LINK--

  • Ginsberg, S., & Wilson, I. B. (1957). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. --INVALID-LINK--

  • ResearchGate. (n.d.). Different factors affecting the photocatalytic degradation of pyridine.... Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Pyridinealdoxime. Retrieved from --INVALID-LINK--

  • Shih, T. M., Skovira, J. W., & McDonough, J. H. (2009). Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs. Archives of toxicology, 83(12), 1083–1089. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Villaseñor-Basulto, F., Tzompantzi, F., Pérez-Hernández, R., & Gómez, R. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(2), 416. --INVALID-LINK--

  • Lovrić, J., Berend, S., Lucić Vrdoljak, A., Radić, B., Katalinić, M., Kovarik, Z., Želježić, D., Kopjar, N., Rast, S., & Mesić, M. (2011). A conjugate of this compound and atropine as a potential antidote against organophosphorus compounds poisoning. Arhiv za higijenu rada i toksikologiju, 62(2), 159–167. --INVALID-LINK--

  • am Ende, D. J., DeTora, D., & Weston, N. P. (2004). Thermal stability investigation of pyridine substituted tosyl oximes. Thermochimica Acta, 419(1-2), 83–88. --INVALID-LINK--

  • Hrynkiewicz, R., & Asano, Y. (2021). Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions. International Journal of Molecular Sciences, 22(16), 8887. --INVALID-LINK--

  • Dolo, F., Kuca, K., & Musilek, K. (2015). Synthesis and disinfection effect of the this compound based salts. Molecules (Basel, Switzerland), 20(3), 3680–3697. --INVALID-LINK--

  • Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved from --INVALID-LINK--

  • Hoyle, C. E., & Creed, D. (1989). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound. DTIC. --INVALID-LINK--

  • ResearchGate. (2019). What are the product of degradation from Pyridine?. Retrieved from --INVALID-LINK--

  • Eyer, P., & Lipp, R. (1985). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 57(3), 209–215. --INVALID-LINK--

  • Wang, X., Titman, J. J., & Dupont, L. (2007). Probing Slow Chemical Exchange of Pyridine Molecules at Acid Magnesium Hydroxide Fluoride Surfaces by 15N NMR. The Journal of Physical Chemistry C, 111(19), 7119–7125. --INVALID-LINK--

  • Petzold-Welcke, K., Schwikal, K., & Heinze, T. (2013). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies. Molecules, 18(12), 15383–15394. --INVALID-LINK--

  • The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. Retrieved from --INVALID-LINK--

  • JMP User Community. (2019). Accelerated Reagent Stability Studies. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Degradation Pathways of Substituted Pyridines. Retrieved from --INVALID-LINK--

  • Lovrić, J., Berend, S., Lucić Vrdoljak, A., Radić, B., Katalinić, M., Kovarik, Z., Želježić, D., Kopjar, N., Rast, S., & Mesić, M. (2011). A conjugate of this compound and atropine as a potential antidote against organophosphorus compounds poisoning. ResearchGate. --INVALID-LINK--

  • Payne, J. R., & Robinson, B. R. (1962). Pyridine-2-aldoxime Methiodide. A Valuable Agent for Phosphate Poisoning. California medicine, 96(5), 330–334. --INVALID-LINK--

References

Troubleshooting low efficacy of Pyridine-4-aldoxime in reactivation assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Pyridine-4-aldoxime (4-PA) reactivation assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low or inconsistent reactivation efficacy in their experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-PA shows very low to no reactivation of organophosphate-inhibited acetylcholinesterase (AChE). Where should I start troubleshooting?

Low reactivation is a common issue with multiple potential causes. We recommend a systematic approach, starting with the most fundamental parameters of your assay.

Initial Checks: The "Big Three"

  • Enzyme Viability: Confirm the activity of your baseline (uninhibited) AChE. If the enzyme's intrinsic activity is low, any reactivation will be difficult to detect.

  • Inhibitor Efficacy: Verify that your organophosphate (OP) is effectively inhibiting the enzyme. Run a control with just the enzyme and the OP to ensure >90% inhibition before adding the reactivator.

  • Oxime Integrity: Ensure your 4-PA solution is fresh and has been stored correctly. Pyridinium oximes can degrade in aqueous solutions over time, affecting their potency.[1][2][3]

If these initial checks pass, proceed to the more specific troubleshooting sections below.

Q2: I've confirmed my reagents are fine, but reactivation is still poor. Could the "aging" of the inhibited enzyme be the problem?

This is a critical and highly probable cause. "Aging" is a chemical process that occurs after the initial inhibition of AChE by an organophosphate. It involves the dealkylation of the phosphylated enzyme, resulting in a negatively charged adduct that is highly resistant to reactivation by oximes.[4][5][6][7]

Understanding the Mechanism:

The efficacy of an oxime like 4-PA depends on its ability to perform a nucleophilic attack on the phosphorus atom of the OP-AChE adduct.[8][9] The aging process strengthens the bond between the OP and the enzyme's active site serine, rendering it refractory to this attack.[4][5] The rate of aging is highly dependent on the specific organophosphate used, with some, like soman, aging within minutes.[10]

Troubleshooting Steps:

  • Minimize Incubation Time: Reduce the time between inhibiting the enzyme with the OP and introducing 4-PA. For rapidly aging OPs, this window is critical.

  • Consult Kinetic Data: Review literature for the known aging rate (k_a) of the specific OP you are using with your enzyme source (e.g., human, rat, guinea pig).[11][12][13] This will inform the maximum permissible incubation time.

  • Consider an "Aging Retardant": For certain research applications, pre-incubation with compounds like N-methylpyridinium iodide has been shown to slow the aging process, though this would be a modification of a standard reactivation protocol.[5]

Visualization of AChE Inhibition, Reactivation, and Aging

The following diagram illustrates the competing pathways that determine the outcome of your assay.

AChE_Pathway cluster_0 Initial State cluster_2 Outcome AChE Active AChE + OP Inhibited Phosphylated AChE (Reactivatable) AChE->Inhibited Inhibition Aged Aged AChE (Non-Reactivatable) Inhibited->Aged Aging (k_a) Irreversible Reactivated Reactivated AChE Inhibited->Reactivated Reactivation (k_r) + 4-PA

Caption: AChE Inhibition, Aging, and Reactivation Pathways.

Q3: Does the pH of my assay buffer matter for 4-PA efficacy?

Absolutely. The pH is one of the most critical parameters for successful reactivation. The reactivating species is the deprotonated oximate anion, which is a much stronger nucleophile than the protonated oxime.[9][14]

The pH-Efficacy Relationship:

  • Optimal Range: The optimal pH for reactivation is typically between 7.4 and 8.5.[15]

  • Below Optimum: In acidic conditions (pH < 7), the concentration of the essential oximate anion is too low for efficient reactivation.

  • Above Optimum: In highly alkaline conditions (pH > 9), the oxime itself can become unstable, and spontaneous hydrolysis of the phosphylated enzyme can increase, confounding the results.[1][15]

Troubleshooting Protocol: pH Optimization

  • Prepare Buffers: Prepare a series of your assay buffer (e.g., phosphate or Tris-HCl) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Verify pH: Use a calibrated pH meter to confirm the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).

  • Run Parallel Assays: Perform the entire reactivation assay in parallel using each buffer.

  • Analyze Results: Plot the percentage of reactivation against the buffer pH to determine the optimal condition for your specific enzyme-inhibitor pair.

ParameterRecommended RangeRationale
Assay pH 7.4 - 8.5Balances sufficient oximate anion concentration with oxime and enzyme stability.[15]
Buffer System Phosphate, Tris-HClCommonly used and provide good buffering capacity in the optimal pH range.
Temperature 25°C or 37°CMust be kept consistent; reaction rates are temperature-dependent.
Q4: I am using the standard Ellman's method to measure AChE activity. Could the assay itself be the source of error?

Yes, while the Ellman's method is robust, it has known interferences that can lead to inaccurate measurements of reactivation, particularly in the context of oxime studies.[16]

Potential Interferences with Ellman's Reagent (DTNB):

  • Direct Reaction with Oximes (Oximolysis): Some oximes can directly react with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), cleaving the disulfide bond and producing the yellow TNB anion. This leads to a false-positive signal, suggesting enzyme activity where there is none.[16]

  • Inhibition by DTNB: At high concentrations, DTNB itself can inhibit AChE, leading to an underestimation of enzyme activity.[17][18] It is crucial to maintain an optimal ratio of DTNB to the substrate (acetylthiocholine, ATCh).

Troubleshooting Protocol: Validating Your Ellman's Assay

  • Run an Oxime-Only Control:

    • Prepare wells containing only the assay buffer, DTNB, and your highest concentration of 4-PA (without any enzyme or substrate).

    • Monitor the absorbance at 412 nm over time. A significant increase in absorbance indicates a direct reaction between 4-PA and DTNB.

  • Run a Substrate-Only Control (Spontaneous Hydrolysis):

    • Prepare wells with buffer, DTNB, and ATCh.

    • A slow, steady increase in absorbance indicates spontaneous, non-enzymatic hydrolysis of the substrate. This rate should be subtracted from your enzymatic rates.

  • Optimize DTNB/ATCh Ratio:

    • Studies have shown that a high excess of DTNB can inhibit the enzymatic reaction.[17] Review your protocol to ensure the concentrations are appropriate. A common starting point is 0.5 mM ATCh and 0.3 mM DTNB.

Experimental Workflow for Diagnosing Assay Interference

Ellman_Troubleshooting cluster_ellman Ellman's Assay Validation Start Low Reactivation Observed Check_Reagents Q1: Reagent Integrity Check (Enzyme, OP, 4-PA) Start->Check_Reagents Check_Aging Q2: Investigate Aging (Reduce Incubation Time) Check_Reagents->Check_Aging Reagents OK Check_pH Q3: Verify & Optimize pH (7.4 - 8.5) Check_Aging->Check_pH Aging Unlikely Check_Ellman Q4: Validate Ellman's Assay Check_pH->Check_Ellman pH is Optimal Oxime_Control Run Oxime + DTNB Control (Check for Oximolysis) Check_Ellman->Oxime_Control Substrate_Control Run Substrate + DTNB Control (Measure Spontaneous Hydrolysis) Oxime_Control->Substrate_Control Ratio_Check Review DTNB/ATCh Ratio Substrate_Control->Ratio_Check Result Identify Root Cause Ratio_Check->Result

Caption: Systematic Troubleshooting Workflow for Reactivation Assays.

Q5: Could the choice of enzyme source or organophosphate affect 4-PA efficacy?

Yes, dramatically. The efficacy of 4-PA is not universal and depends heavily on the specific molecular structures of both the AChE enzyme and the inhibiting OP.

Factors Influencing Efficacy:

  • Species Differences: AChE from different species (e.g., human, guinea pig, rat) has variations in its active site gorge, which can affect how well 4-PA can bind and exert its reactivating effect.[13] Extrapolating results from animal models to humans requires caution.[13]

  • Organophosphate Structure: The chemical structure of the OP (e.g., phosphates, phosphonates) dictates the nature of the phosphylated adduct in the AChE active site.[11][12] Some adducts are sterically hindered or electronically unfavorable for reactivation by certain oximes. For example, AChE inhibited by phosphoramidates (like tabun) is notoriously resistant to many oximes.[11][12]

  • 4-PA vs. Other Oximes: this compound is a mono-pyridinium oxime. For certain OP inhibitions, bis-pyridinium oximes (like obidoxime) or other structural classes may be significantly more effective due to better positioning within the enzyme's active site.[19][20] The position of the oxime group on the pyridine ring (e.g., position 4 vs. position 2 in pralidoxime/2-PAM) is a critical determinant of efficacy.[8][21]

Recommendations:

  • Source Consistency: Use the same source and lot of AChE for all related experiments to ensure consistency.

  • Literature Review: Before starting, thoroughly research the known reactivation kinetics for your specific OP-AChE-oxime combination. This can save significant time and resources.

  • Comparative Studies: If developing new reactivators, always include a well-characterized standard oxime (like pralidoxime or obidoxime) as a positive control for comparison.

Standard Protocol: In Vitro AChE Reactivation Assay

This protocol is a generalized template based on the Ellman's method and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Phosphate Buffer, pH 8.0, at 37°C.

  • AChE Stock: Prepare a working solution of AChE (e.g., from human erythrocytes) in Assay Buffer. Determine the concentration required to yield a linear absorbance change of ~0.1-0.2 AU/min in the activity assay.

  • Substrate (ATCh): 10 mM Acetylthiocholine Iodide in deionized water.

  • Ellman's Reagent (DTNB): 10 mM DTNB in Assay Buffer.

  • Inhibitor (OP): Prepare a stock solution in an appropriate solvent (e.g., isopropanol or DMSO). Make serial dilutions in Assay Buffer.

  • Reactivator (4-PA): Prepare a stock solution in Assay Buffer. Make serial dilutions.

2. Assay Procedure (96-well plate format):

Well TypeBuffer (µL)AChE (µL)OP (µL)4-PA (µL)
100% Activity 16020--
Inhibited Control 1402020-
Reactivation 120202020
Spontaneous React. 1402020-
Oxime Control 180--20
  • Enzyme Inhibition:

    • Add AChE to all relevant wells.

    • Add the OP solution to the "Inhibited Control," "Reactivation," and "Spontaneous Reactivation" wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C. This time is critical and should be minimized to prevent aging.

  • Enzyme Reactivation:

    • Add the 4-PA solution to the "Reactivation" and "Oxime Control" wells.

    • Add buffer to the "Spontaneous Reactivation" and "Inhibited Control" wells to equalize volumes.

    • Incubate for a defined reactivation period (e.g., 30 minutes) at 37°C.

  • Activity Measurement:

    • Prepare a detection mix of ATCh and DTNB in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the detection mix to all wells.

    • Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/min) for each well.

  • Correct for non-enzymatic reactions by subtracting the rate of the appropriate blank.

  • Calculate the Percent Reactivation: % Reactivation = [(V_reactivation - V_inhibited) / (V_100%_activity - V_inhibited)] * 100

References

Technical Support Center: Separation of E/Z Isomers of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of Pyridine-4-aldoxime isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving E/Z geometric isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and achieve robust, reproducible separations.

The synthesis of aldoximes often results in a mixture of E and Z isomers, which can possess different physical, chemical, and biological properties.[1] For regulated industries such as pharmaceuticals, the precise separation, identification, and quantification of these isomers are critical for ensuring product safety and efficacy. This guide addresses the common challenges encountered during the chromatographic analysis of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge to orient your analytical strategy.

Q1: What are the E/Z isomers of this compound?

A: this compound possesses a carbon-nitrogen double bond (C=N) in its oxime functional group. Due to restricted rotation around this double bond, it can exist as two different geometric isomers, designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together). The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N bond. For this compound, the pyridine ring and the hydroxyl (-OH) group are the priority groups.

  • In the Z-isomer , the high-priority groups (the pyridine ring and the -OH group) are on the same side of the C=N double bond.

  • In the E-isomer , the high-priority groups are on opposite sides of the C=N double bond.

Q2: Why is the separation of these isomers a critical analytical task?

A: The spatial arrangement of atoms in E/Z isomers can lead to significant differences in how they interact with biological systems, such as enzymes and receptors. One isomer might be therapeutically active while the other could be inactive or even toxic.[1] Regulatory bodies like the FDA emphasize the control of isomeric content in drug substances.[2] Therefore, a validated, stability-indicating chromatographic method that can separate and quantify both isomers is essential for quality control, stability studies, and pharmacokinetic assessments.

Q3: What are the primary challenges in the chromatographic separation of this compound isomers?

A: The main challenges stem from two key properties of aldoximes:

  • Similar Physicochemical Properties: E/Z isomers have the same molecular weight and connectivity, often resulting in very similar polarities and hydrophobicities. This makes achieving baseline separation difficult with standard chromatographic methods.

  • Potential for Interconversion (Isomerization): The C=N bond is not as rotationally rigid as a C=C bond. The isomers can interconvert in solution, a process that can be catalyzed by factors such as pH, temperature, solvent, and light.[1][3][4] This can lead to inaccurate quantification and inconsistent results if the analytical conditions are not carefully controlled.

Q4: Which chromatographic techniques are most suitable for this separation?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[3] Specifically:

  • Reversed-Phase HPLC (RP-HPLC) is the workhorse method due to its robustness and compatibility with aqueous samples. Separation is achieved by optimizing the mobile phase and selecting a stationary phase with appropriate selectivity.

  • Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations and higher efficiency for isomer resolution compared to HPLC.[2][5] It is also considered a "greener" technique due to its use of supercritical CO2.

  • Gas Chromatography (GC) can also be used, but may require derivatization of the polar oxime group to improve volatility and thermal stability.[6]

Section 2: Recommended Analytical Workflow: Reversed-Phase HPLC

This section provides a robust starting point for developing a separation method. The causality behind each parameter choice is explained to facilitate adaptation and troubleshooting.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Validation prep_sample Sample Preparation (Freshly prepare in mobile phase at low concentration, keep cool) screening Initial Screening (Isocratic elution, C18 column) prep_sample->screening prep_mobile Mobile Phase Preparation (Filter and degas buffer/organic mix) prep_mobile->screening optimization Method Optimization (Adjust %B, pH, Temp, Stationary Phase) screening->optimization Resolution < 1.5? peak_id Peak Identification (Fraction collection + NMR) screening->peak_id Resolution > 1.5 optimization->peak_id Resolution > 1.5 validation Method Validation (Linearity, Accuracy, Precision, Robustness) peak_id->validation

Caption: HPLC method development workflow for E/Z isomer separation.

Step-by-Step Experimental Protocol (Starting Method)

This protocol is designed as a self-validating starting point. If separation is not achieved, the subsequent troubleshooting guide provides logical next steps.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler with temperature control, column thermostat, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm). Rationale: A standard C18 provides a good balance of hydrophobicity and is an excellent starting point for screening.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Rationale: A low pH protonates the pyridine nitrogen, improving peak shape and potentially stabilizing the isomers. Buffering is critical for reproducibility.[7]

    • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

    • Elution Mode: Isocratic at 85:15 (A:B). Rationale: Isocratic elution is simpler and more robust for initial screening. The ratio is a typical starting point for polar analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: A controlled temperature ensures reproducible retention times and minimizes temperature-driven isomerization.

    • Detection: UV at 254 nm. Rationale: Pyridine-containing compounds typically exhibit strong absorbance in this region.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of ~50 µg/mL using the initial mobile phase (85:15 A:B). Rationale: Dissolving the sample in the mobile phase prevents peak distortion.

    • Prepare samples fresh and keep the autosampler vial tray cooled to 4-10 °C to minimize isomerization in solution.

Data Summary Table: Expected Parameter Effects
Parameter AdjustedPotential Effect on SeparationCausality
Decrease % Acetonitrile Increased Retention Time, Potential for Improved ResolutionIncreases mobile phase polarity, forcing the less polar Z-isomer and more polar E-isomer to interact more with the non-polar C18 stationary phase, potentially exaggerating small differences in their hydrophobicity.[9]
Change Organic Modifier Altered Selectivity (α)Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and stationary phase compared to the aprotic acetonitrile, changing the elution order or spacing.
Adjust pH (e.g., to 6.0) Altered Retention and Peak ShapeChanges the ionization state of the pyridine ring. At higher pH, the pyridine is neutral, leading to stronger retention on a C18 column but potentially poorer peak shape due to silanol interactions.
Change Stationary Phase Altered Selectivity (α)A Phenyl-Hexyl column introduces π-π interactions, while a Cholesterol-based column offers shape selectivity, both of which can be highly effective for resolving geometric isomers.[10]
Lower Temperature Increased Retention, Reduced Isomerization RateSlows down the kinetics of on-column E/Z interconversion, providing a more accurate representation of the isomeric ratio. Also increases mobile phase viscosity, which can improve mass transfer.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific problems you may encounter.

Problem: Poor or No Resolution

Q: My E and Z isomer peaks are co-eluting or have a resolution factor (Rs) well below the target of 1.5. How can I improve the separation?

A: This is the most common challenge and indicates that the current method lacks sufficient selectivity (α) . The goal is to modify the system to make it "see" the two isomers as more different.

Troubleshooting Workflow:

G cluster_mobile Step 1: Mobile Phase Optimization cluster_column Step 2: Stationary Phase Change start Poor Resolution (Rs < 1.5) opt_b Adjust % Organic Modifier (e.g., decrease from 15% to 10% ACN) start->opt_b check_res1 Resolution Improved? opt_b->check_res1 change_org Change Organic Modifier (e.g., switch ACN for Methanol) check_res1->change_org No end_ok Resolution > 1.5 (Proceed to Validation) check_res1->end_ok Yes check_res2 Resolution Improved? change_org->check_res2 opt_ph Optimize Mobile Phase pH (e.g., screen pH 3, 5, 7) check_res2->opt_ph No check_res2->end_ok Yes change_col Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl or UDC-Cholesterol) opt_ph->change_col change_col->end_ok

Caption: Troubleshooting flowchart for poor isomer resolution.

  • Optimize the Organic Modifier Percentage:

    • Action: Systematically decrease the percentage of acetonitrile (Mobile Phase B) in 2-3% increments (e.g., from 15% down to 10%).

    • Causality: Reducing the organic content increases the mobile phase's polarity. This forces both isomers to spend more time in the non-polar stationary phase, increasing their retention times. Longer interaction time often provides more opportunity for the stationary phase to differentiate between the subtle structural differences of the isomers, thereby improving resolution.[9]

  • Change the Organic Modifier Type:

    • Action: If adjusting the percentage is not enough, switch from acetonitrile to methanol. Start with a concentration that gives a similar retention time for the first eluting peak.

    • Causality: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic. This difference in interaction with the isomers and the stationary phase can drastically alter the selectivity of the separation.

  • Change the Stationary Phase:

    • Action: If mobile phase optimization fails, the C18 stationary phase is not selective enough. Switch to a column with a different separation mechanism.

    • Recommended Columns for E/Z Isomers:

      • Phenyl-Hexyl: The phenyl rings provide π-π interactions, which can be highly selective for aromatic compounds like pyridine. The different orientation of the pyridine ring in the E vs. Z isomer can lead to differential π-stacking interactions.

      • Cholesterol-Bonded (e.g., Cogent UDC-Cholesterol™): These columns are excellent for separating geometric isomers due to their rigid structure, which imparts shape selectivity.[10]

Problem: Inconsistent Peak Ratios / Isomerization

Q: The area ratio of my E and Z peaks changes between injections, or the ratio in my chromatogram is different from what I see in a fresh sample by NMR. Is isomerization occurring?

A: Yes, this is a classic symptom of isomer interconversion either in the sample vial or on the column during analysis.[3] The goal is to find conditions that "freeze" the equilibrium.

Solutions:

  • Control Temperature:

    • Action: Lower the temperature of both the autosampler (to 4 °C) and the column compartment (e.g., to 15 °C).

    • Causality: Isomerization is a chemical reaction with an activation energy barrier. Lowering the temperature reduces the available thermal energy, significantly slowing the rate of interconversion both in the sample vial and during the chromatographic run.

  • Control pH:

    • Action: Ensure both your sample diluent and mobile phase are buffered at a pH where the isomers are most stable. For many oximes, acidic conditions (pH 2-3) provide the highest stability.[7]

    • Causality: The mechanism of isomerization can be catalyzed by acid or base. By maintaining a constant, optimized pH, you can minimize the catalytic effect and stabilize the isomers.

  • Sample Handling:

    • Action: Always prepare samples fresh immediately before analysis. If analyzing a sequence, do not let samples sit at room temperature for extended periods.

    • Causality: Isomerization is a time-dependent process. Minimizing the time between sample preparation and injection reduces the opportunity for the solution-state equilibrium to shift.

Problem: Poor Peak Shape (Tailing or Broadening)

Q: My isomer peaks are showing significant tailing or are very broad, which compromises resolution and integration. What should I do?

A: Poor peak shape is often caused by undesirable secondary chemical interactions or issues with the HPLC system itself.[11]

Solutions:

  • Address Secondary Silanol Interactions:

    • Action: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase, or ensure the pH is low enough (e.g., < 3) to protonate the pyridine nitrogen.

    • Causality: this compound is a basic compound. The free silanol groups (-Si-OH) on the surface of silica-based columns are acidic and can cause strong, undesirable ionic interactions with the basic analyte, leading to peak tailing. A competing base like TEA will preferentially bind to these sites, while a low pH will protonate the pyridine, which can also reduce these interactions.

  • Check for Column Overload:

    • Action: Dilute your sample by a factor of 5 or 10 and re-inject.

    • Causality: Injecting too much mass onto the column can saturate the stationary phase, leading to a non-ideal chromatographic process and causing broad, tailing, or "shark-fin" shaped peaks.[12]

  • Inspect the HPLC System:

    • Action: Check for any leaks, especially around column fittings. Ensure you are using matched fittings and that the ferrule is not crushed. Minimize the length and diameter of tubing between the injector, column, and detector.

    • Causality: "Extra-column volume" or dead volume in the system can cause the analyte band to spread out before it even reaches the detector, resulting in broad peaks.[13]

Problem: Peak Identification

Q: I have achieved good separation, but I don't know which peak corresponds to the E-isomer and which is the Z-isomer. How can I definitively assign them?

A: Peak assignment requires correlating the chromatographic data with structural information.

Methods:

  • Preparative HPLC and NMR Spectroscopy:

    • Action: Use a preparative or semi-preparative HPLC column with the optimized analytical method to physically separate and collect the two isomer fractions. Evaporate the solvent and analyze each pure fraction by 1H NMR.

    • Causality: NMR is a definitive structural elucidation technique. For aldoximes, the chemical shift of the imine proton (-CH=N) is often different between the E and Z isomers. In many cases, the aminothiazole proton in the E-isomer appears at a downfield position compared to the Z-isomer due to hydrogen bonding with the oxime oxygen. This allows for unambiguous assignment.

  • LC-MS/MS Analysis:

    • Action: If the isomers exhibit different fragmentation patterns in a mass spectrometer, this can sometimes be used for identification, although it is less definitive than NMR.

    • Causality: The different spatial arrangements might lead to unique fragmentation pathways upon collision-induced dissociation (CID).

Section 4: References

  • Graz University of Technology. (2017). On the isomers of pyridine-4-carboxaldoxime and its nitrate salt: X-ray crystal structure and quantum chemical calculation. Journal of Molecular Structure, 1139, 17-30. --INVALID-LINK--

  • Macauley, P., et al. (2009). Chromatographic separation and NMR characterization of the isomers of MMB-4, a bis-(pyridiniumaldoxime). Journal of Pharmaceutical and Biomedical Analysis, 49(4), 889-94. --INVALID-LINK--

  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide. --INVALID-LINK--

  • ResearchGate. (2014). Selective Synthesis of E and Z Isomers of Oximes. --INVALID-LINK--

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. --INVALID-LINK--

  • ResearchGate. (2016). How to separate E and Z isomers?. --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). Conformational preferences of the syn-pyridinecarboxaldehyde oximes. --INVALID-LINK--

  • Phenomenex. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. --INVALID-LINK--

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. --INVALID-LINK--

  • LCGC International. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). --INVALID-LINK--

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. --INVALID-LINK--

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. --INVALID-LINK--

  • TSI Journals. (2010). Identification of E and Z-isomers of some cephalosporins by NMR. --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. --INVALID-LINK--

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. --INVALID-LINK--

  • PubMed. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. --INVALID-LINK--

References

Technical Support Center: Stabilizing Pyridine-4-aldoxime During Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridine-4-aldoxime. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of functionalizing this versatile molecule while preventing its degradation. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity of your experiments and the quality of your results.

Introduction: The Challenge of this compound's Reactivity

This compound is a valuable building block in medicinal chemistry and drug development, notably as a precursor to cholinesterase reactivators.[1] However, its bifunctional nature, possessing both a nucleophilic pyridine ring and a reactive oxime group, presents a significant challenge during synthetic modifications. Undesired side reactions and degradation can readily occur if reaction conditions are not carefully controlled, leading to reduced yields, impure products, and compromised biological activity. This guide will equip you with the knowledge and protocols to anticipate and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is highly dependent on the pH of the reaction medium. Studies on similar pyridinium oximes, such as HI-6, provide valuable insights into its likely degradation pathways.[2] At neutral to basic pH, the primary site of degradation is the oxime group, which can undergo hydrolysis to yield pyridine-4-carboxamide and subsequently pyridine-4-carboxylic acid. Under strongly basic conditions, there is also a risk of Beckmann rearrangement, particularly if the oxime is activated (e.g., by conversion to a tosylate).[3] In acidic conditions (below pH 2), the pyridine ring is protonated, which generally stabilizes the molecule. However, prolonged exposure to strong acids can lead to hydrolysis of the oxime, although this is typically slower than in basic media.[4]

Q2: I'm observing a color change in my this compound solution. What does this indicate?

A2: this compound is typically a white to off-white solid.[5] A noticeable color change, particularly to yellow or brown, in either the solid state or in solution, is a strong indicator of degradation. This is often due to the formation of conjugated impurities or polymeric byproducts. It is crucial to use fresh, pure starting material for your reactions to avoid introducing these impurities from the outset.

Q3: Can I use standard acylation or alkylation conditions for this compound?

A3: Standard, unoptimized conditions are not recommended. The pyridine nitrogen is nucleophilic and can compete with the oxime hydroxyl group in alkylation reactions. In acylation reactions, both the oxime and the pyridine nitrogen can be acylated. Furthermore, the basic conditions often employed in these reactions can promote degradation of the oxime. Therefore, chemoselective strategies, such as the use of protecting groups or careful control of reaction conditions (e.g., pH, temperature, and choice of reagents), are essential.

Q4: What are the key signs of degradation to monitor during a reaction?

A4: The most reliable method for monitoring degradation is through chromatographic analysis, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The appearance of new spots on a TLC plate or new peaks in an HPLC chromatogram that are not your starting material or desired product are clear indicators of side reactions or degradation.[2] It is good practice to run a TLC or take an HPLC aliquot of your starting material before initiating the reaction to have a clear baseline.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the functionalization of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Degradation of starting material or product. 2. Competing side reactions (e.g., reaction at both N and O). 3. Incomplete reaction.1. Confirm Stability: Analyze your starting material for purity. During the reaction, monitor for degradation products using HPLC or TLC. Adjust pH to be mildly acidic if possible. 2. Employ Protecting Groups: Protect the more reactive functional group that you do not wish to modify (see Part 3). 3. Optimize Reaction Conditions: Increase reaction time, temperature (cautiously), or concentration of reagents. Monitor reaction progress closely.
Formation of multiple products 1. Lack of regioselectivity (N- vs. O-functionalization). 2. Degradation of the starting material or product into various byproducts.1. Protecting Group Strategy: Implement a protecting group strategy to block one of the reactive sites. 2. pH Control: Maintain a slightly acidic pH to minimize oxime degradation. 3. Purification: If multiple products are unavoidable, optimize your purification method (e.g., column chromatography with a suitable solvent system, recrystallization).
Product decomposes during workup or purification 1. Exposure to harsh pH conditions (strong acid or base). 2. High temperatures during solvent evaporation. 3. Prolonged exposure to silica gel (which can be acidic).1. Neutralize Carefully: Use mild acids or bases for pH adjustments (e.g., saturated NaHCO₃ instead of strong NaOH). 2. Low-Temperature Evaporation: Use a rotary evaporator at low temperature and pressure. 3. Alternative Purification: Consider alternative purification methods like preparative HPLC or using a neutral stationary phase like alumina for chromatography.

Part 3: Protecting Group Strategies

The use of protecting groups is a cornerstone of modern organic synthesis and is highly recommended for the selective functionalization of this compound.[6]

Strategy 1: Protection of the Oxime Hydroxyl Group for Pyridine Functionalization

To functionalize the pyridine nitrogen (e.g., N-alkylation), the more nucleophilic oxime hydroxyl group should be protected. A common and effective strategy is the use of an acetyl protecting group.

Diagram: O-Acetylation of this compound

G P4A This compound Protected O-Acetyl-Pyridine-4-aldoxime P4A->Protected Protection Ac2O Acetic Anhydride (Ac₂O) Pyridine Ac2O->Protected Functionalized N-Functionalized O-Acetyl This compound Protected->Functionalized N-Alkylation Deprotected N-Functionalized This compound Functionalized->Deprotected Deprotection AlkylatingAgent Alkylating Agent (e.g., R-X) AlkylatingAgent->Functionalized Base Base (e.g., K₂CO₃) Methanol/Water Base->Deprotected

Caption: Workflow for N-alkylation via O-protection.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully add methanol to quench any excess acetic anhydride.

  • Workup: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

The acetyl group can be readily removed under mild basic conditions, such as stirring with potassium carbonate in methanol, which typically does not affect the N-alkylated pyridine.

Strategy 2: Protection of the Pyridine Nitrogen for Oxime Functionalization

For functionalization of the oxime group (e.g., O-acylation or O-alkylation), the pyridine nitrogen can be protected as an N-oxide. This deactivates the pyridine ring towards electrophiles and prevents its participation in the reaction.[7]

Diagram: N-Oxide Protection Strategy

G P4A This compound N_Oxide This compound N-oxide P4A->N_Oxide N-Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->N_Oxide Functionalized_N_Oxide O-Functionalized N-oxide N_Oxide->Functionalized_N_Oxide O-Functionalization Deprotected O-Functionalized This compound Functionalized_N_Oxide->Deprotected N-Deoxygenation AcylatingAgent Acylating/Alkylating Agent (e.g., R-COCl) AcylatingAgent->Functionalized_N_Oxide ReducingAgent Reducing Agent (e.g., PCl₃ or H₂/Pd) ReducingAgent->Deprotected

Caption: Workflow for O-functionalization via N-protection.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Wash the reaction mixture with a solution of sodium bisulfite to destroy excess peroxide, followed by saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer and purify by column chromatography.

The N-oxide can be deoxygenated back to the pyridine using various reducing agents, such as phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd).[8]

Part 4: Analytical Methods for Monitoring Degradation

Robust analytical methods are essential for detecting and quantifying degradation products, ensuring the quality and purity of your synthesized molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for monitoring the stability of this compound and its derivatives.[2]

Recommended HPLC Conditions:

Parameter Recommendation Rationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) with an ion-pairing agent (e.g., sodium dodecyl sulfate).The acidic buffer helps to stabilize the this compound, while the ion-pairing agent improves peak shape for the charged pyridine moiety.[2]
Detection UV at 254 nm or 280 nmThe pyridine ring provides strong UV absorbance for sensitive detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for identifying the structure of your desired product and any side products.[9]

  • ¹H NMR: The proton on the oxime carbon (-CH=NOH) of this compound typically appears as a singlet around 8.1-8.5 ppm. The pyridine protons will have characteristic shifts and coupling patterns. The appearance of new signals or changes in the integration of existing signals can indicate degradation or side product formation.

  • ¹³C NMR: Can be used to confirm the presence of the oxime carbon and to identify other carbon environments in degradation products.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of your products and impurities. When coupled with HPLC (LC-MS), it can provide real-time mass information for each peak in your chromatogram, greatly aiding in the identification of unknown degradation products.

Diagram: Analytical Workflow for Stability Assessment

G Reaction Functionalization Reaction (Time points taken) HPLC HPLC Analysis Reaction->HPLC Purity Assess Purity and Detect Degradation Products HPLC->Purity LCMS LC-MS Analysis Purity->LCMS If degradation observed NMR NMR Spectroscopy Purity->NMR If degradation observed Structure Identify Structure of Degradation Products LCMS->Structure NMR->Structure

Caption: Analytical workflow for reaction monitoring.

References

Overcoming poor solubility of Pyridine-4-aldoxime in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridine-4-aldoxime

Guide to Overcoming Poor Solubility in Experimental Setups

Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound effectively in various experimental contexts.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding this compound's solubility.

Q1: What is the expected aqueous solubility of this compound?

This compound is generally described as slightly soluble in water.[1] Quantitative data indicates its solubility is approximately 10 g/L (or 10 mg/mL) in water at 20°C.[2] While some sources may broadly label it as "soluble,"[3][4] achieving concentrations above this 1% w/v limit in neutral aqueous solutions can be challenging.

Q2: What are the key physicochemical properties I should be aware of?

Understanding the fundamental properties of this compound is crucial for troubleshooting solubility. Key parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[1][2]
Molar Mass ~122.12 g/mol [1][5]
Appearance White to off-white crystalline solid[1][3]
Water Solubility (20°C) 10 g/L[2]
pKa₁ (Pyridine N) 4.73 (for the protonated cation)[2]
pKa₂ (Oxime OH) 10.03 (for the neutral molecule)[2]
Common Organic Solvents Soluble in ethanol, methanol[1]
XLogP3 0.8[5]

Q3: How does pH dramatically affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its two ionizable groups.[2] This is a common and effective method for increasing the solubility of ionizable drugs.[6]

  • Acidic Conditions (pH < 4.73): The pyridine nitrogen atom becomes protonated, forming a positively charged pyridinium cation. This salt form is significantly more water-soluble than the neutral molecule.

  • Alkaline Conditions (pH > 10.03): The hydroxyl group of the oxime can be deprotonated to form a negatively charged oximate anion, which also exhibits enhanced aqueous solubility.

  • Neutral Conditions (pH ~ 5-10): The compound exists predominantly in its neutral, least soluble form.

Q4: What are the best starting solvents for making a concentrated stock solution?

For preparing a concentrated stock solution, organic co-solvents are highly effective.[7][8] this compound is soluble in organic solvents like ethanol and methanol.[1] Other common, water-miscible organic solvents used in labs, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), are also excellent candidates for creating high-concentration stock solutions that can then be diluted into your aqueous experimental medium.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter during your experiments and provides a logical path to a solution.

Problem 1: My this compound powder is not dissolving in my neutral (pH 7.4) aqueous buffer.

  • Causality: At neutral pH, this compound is in its least soluble form. You are likely attempting to create a solution with a concentration exceeding its intrinsic solubility limit of ~10 mg/mL.[2]

  • Solution Path:

    • Verify Concentration: First, confirm that the target concentration is not above 10 mg/mL. For concentrations below this, gentle heating or sonication may aid dissolution.

    • Adjust pH (Preferred Method): The most effective strategy is to modify the pH of your buffer.[6][9]

      • Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to ~3-4. This protonates the pyridine nitrogen, forming a highly soluble salt.[2]

      • Once the compound is fully dissolved, you can carefully adjust the pH back to your target (e.g., 7.4) with a dilute base (e.g., 0.1 M NaOH). Observe the solution closely for any signs of precipitation. If cloudiness appears, your final concentration is too high for that pH.

    • Consider a Different Vehicle: If pH adjustment is not possible for your experiment, you must use a vehicle containing a co-solvent (see Problem 2).

Problem 2: My compound, dissolved in an organic solvent (e.g., DMSO), precipitates when I dilute it into my aqueous buffer.

  • Causality: This is a classic issue of a compound crashing out of solution when the solvent environment changes from a favorable organic one to an unfavorable aqueous one. The final concentration of the organic solvent in your buffer is too low to keep the compound dissolved. This is a common challenge for poorly soluble drugs.

  • Solution Path:

    • Increase Final Co-solvent Percentage: The simplest solution is to increase the percentage of the organic co-solvent in your final aqueous medium.[6][8] Many cell-based assays can tolerate 0.5-1% DMSO, but you must verify the tolerance of your specific system.

    • Use a More Effective Co-Solvent System: Some co-solvents have better solubilizing properties than others.[10][11] Consider solvents like Polyethylene Glycol (PEG 400) or Propylene Glycol, which are often used in formulations to improve solubility.[6][10]

    • Combine pH Adjustment and Co-solvents: For very high target concentrations, a combination approach is powerful.[10] First, prepare an acidic aqueous buffer (e.g., pH 4.0) that also contains a small percentage of a co-solvent like ethanol or PEG 400. The combined effect can dramatically increase solubility.

Problem 3: I need to achieve a concentration significantly higher than 10 mg/mL in a primarily aqueous solution for my in vivo or formulation studies.

  • Causality: Exceeding the intrinsic aqueous solubility requires advanced formulation strategies designed to overcome the energy barrier of the crystal lattice.[12]

  • Solution Path:

    • Co-Solvent Formulations: This is a primary technique for parenteral dosage forms.[7] Create a mixed solvent system, for example, using a combination of water, ethanol, and propylene glycol.[6] The exact ratio will need to be determined empirically to maximize solubility while maintaining safety and stability.

    • Cyclodextrin Complexation: Cyclodextrins are specialized excipients that encapsulate poorly soluble molecules in their hydrophobic core, presenting a hydrophilic exterior to the water.[6][10] This "inclusion complex" can dramatically increase aqueous solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. You would typically dissolve the cyclodextrin in water first, then add the this compound and stir until a clear solution is formed.

Visual Workflow & Protocols

Decision Workflow for Solubilizing this compound

This diagram provides a logical decision-making process for selecting the appropriate solubilization strategy based on your experimental requirements.

G start Start: Need to dissolve This compound q_conc Target concentration <= 10 mg/mL? start->q_conc q_medium Is the medium purely aqueous (neutral pH)? q_conc->q_medium Yes sol_advanced Advanced Formulation Needed: - High % Co-solvent system - Cyclodextrin complexation q_conc->sol_advanced No q_ph_ok Is pH adjustment allowed in your experiment? q_medium->q_ph_ok Yes sol_simple Dissolve directly in neutral buffer. Use sonication/gentle heat. q_medium->sol_simple No (e.g. contains DMSO) q_stock Are you preparing an organic stock solution? q_ph_ok->q_stock No sol_ph Use Protocol 1: pH Adjustment Method. (Acidify then neutralize) q_ph_ok->sol_ph Yes sol_cosolvent Use Protocol 2: Co-Solvent Stock Method. (e.g., DMSO, Ethanol) q_stock->sol_cosolvent Yes q_stock->sol_advanced No

Caption: Decision tree for selecting a this compound solubilization method.

Detailed Experimental Protocols

Protocol 1: Preparing an Aqueous Solution using pH Adjustment

This protocol utilizes the basicity of the pyridine nitrogen to achieve solubilization in an aqueous medium.

Objective: To prepare a solution of this compound in a buffer at a concentration up to ~50 mg/mL.

Materials:

  • This compound powder

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • 0.5 M Hydrochloric Acid (HCl)

  • 0.5 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in a beaker or flask.

  • Add Buffer: Add approximately 80% of the final desired volume of your target buffer. Begin stirring. You will observe a suspension.

  • Acidify to Dissolve: While monitoring the pH, add 0.5 M HCl dropwise. As the pH drops below 5, you will notice the solid beginning to dissolve. Continue adding acid until a clear solution is obtained. The pH should ideally be between 3.0 and 4.0 for complete dissolution and stability.[13]

  • Confirm Dissolution: Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Adjust pH to Target: Carefully add 0.5 M NaOH dropwise to raise the pH to your final experimental target (e.g., pH 7.4). Crucial Step: Add the base slowly, especially as you approach the neutral range. Rapid pH shifts can cause localized precipitation.

  • Check for Precipitation: If the solution remains clear at the target pH, the concentration is stable. If it becomes cloudy or a precipitate forms, the concentration is too high to be maintained at that pH. You will need to remake the solution at a lower concentration or use a co-solvent.

  • Final Volume Adjustment: Once the pH is stable, transfer the solution to a graduated cylinder or volumetric flask and add the buffer to reach the final desired volume. Mix thoroughly.

  • Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 2: Preparing a Concentrated Stock using a Co-Solvent System

This protocol is for creating a high-concentration stock solution in an organic solvent for subsequent dilution.

Objective: To prepare a concentrated stock solution (e.g., 100 mg/mL or higher) of this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Vortex mixer and/or sonicator

  • Glass vial

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound and place it in a clean, dry glass vial.

  • Add Co-Solvent: Add the chosen co-solvent to the vial to achieve the desired concentration.

  • Promote Dissolution: Cap the vial securely and vortex vigorously. If the solid does not dissolve completely, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but be mindful of the compound's stability at higher temperatures.[3]

  • Confirm Dissolution: Once fully dissolved, you will have a clear, homogenous stock solution.

  • Storage: Store the stock solution as recommended for the compound, typically at -20°C or -80°C, protected from light and moisture.

  • Application: When using the stock, dilute it into your final aqueous medium such that the final co-solvent concentration is low enough to not affect your experimental system (e.g., <1%). Always add the stock solution to the buffer while vortexing or stirring the buffer to ensure rapid dispersion and minimize local precipitation.

References

Minimizing byproduct formation in the synthesis of Pyridine-4-aldoxime derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of Pyridine-4-aldoxime and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these crucial compounds, known for their application as reactivators of acetylcholinesterase inhibited by nerve agents.[1][2] Achieving high purity in this synthesis is paramount, yet fraught with challenges from competing side reactions.

This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, offering detailed troubleshooting guides and validated methodologies to help you minimize byproduct formation and maximize your yield of high-purity product.

Frequently Asked Questions (FAQs): Understanding the Core Synthesis & Potential Pitfalls

This section addresses the fundamental chemical principles governing the synthesis and the origins of common impurities.

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic condensation reaction between an aldehyde (Pyridine-4-carboxaldehyde) and hydroxylamine.[3] The reaction proceeds via a two-step mechanism: a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime.[4][5]

The reaction is typically catalyzed by a weak acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nitrogen of hydroxylamine.[5]

Reaction_Mechanism P4A Pyridine-4-carboxaldehyde TI Tetrahedral Intermediate P4A->TI Nucleophilic Addition plus1 + HA Hydroxylamine (NH2OH) HA->TI P4Ald This compound TI->P4Ald Dehydration (-H2O) H2O Water (H2O) TI->H2O plus2 +

Caption: General mechanism for this compound formation.

Q2: What are the most common byproducts I should be aware of during the synthesis?

Vigilance for three primary byproducts is crucial:

  • Isonicotinamide: Formed via the Beckmann rearrangement of the aldoxime.[6][7]

  • 4-Cyanopyridine (Isonicotinonitrile): Results from the dehydration of the aldoxime.[1][8]

  • Unreacted Pyridine-4-carboxaldehyde: Due to incomplete reaction or hydrolysis of the product.[9]

Less common, but possible under certain conditions, is the formation of Isonicotinic acid if oxidizing agents are present.

Q3: What are the specific reaction conditions that lead to these byproducts?

Byproduct formation is not random; it is a direct consequence of the reaction conditions straying from the optimal pathway for oxime formation. Understanding these triggers is the first step toward prevention.

Byproduct_Pathways main This compound amide Isonicotinamide main->amide Beckmann Rearrangement (Strong Acid, Heat) nitrile 4-Cyanopyridine main->nitrile Dehydration (High Heat, Dehydrating Agent) start Pyridine-4-carboxaldehyde start->main Condensation / Hydrolysis [H+]

Caption: Competing reaction pathways in the synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue / Symptom Potential Cause Scientific Explanation & Recommended Solution
1. Low Isolated Yield Incomplete Reaction Explanation: The reaction may not have reached equilibrium. The stoichiometry of hydroxylamine (often used as its hydrochloride salt with a base) is critical. Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure at least 1.1 to 1.5 equivalents of hydroxylamine are used relative to the aldehyde to drive the equilibrium towards the product.
Product Hydrolysis Explanation: Oximes are susceptible to acid-catalyzed hydrolysis, which reverts the product back to the starting aldehyde and hydroxylamine.[9][10] This is a common issue during acidic workups. Solution: Maintain a pH between 4 and 6 during the reaction. For the workup, neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution before extraction. Avoid strong acids.
2. Isonicotinamide Detected Beckmann Rearrangement Explanation: This acid-catalyzed rearrangement of the oxime is a well-documented side reaction, often triggered by strong acids (e.g., H₂SO₄, PCl₅) and elevated temperatures (>130°C).[6][7] Solution: Strictly avoid strong acids. If pH adjustment is needed, use buffered solutions or weak organic acids. Keep the reaction temperature below 80°C; room temperature is often sufficient.[11]
3. 4-Cyanopyridine Detected Aldoxime Dehydration Explanation: At high temperatures or in the presence of dehydrating agents (like acetic anhydride), aldoximes can lose a molecule of water to form the corresponding nitrile.[1][8] Solution: Maintain moderate reaction temperatures. Avoid any reagents that are strong dehydrating agents. If heating is necessary, do so gently and for the minimum time required.
4. Oily Product / Fails to Crystallize Presence of Impurities Explanation: Even small amounts of byproducts or residual solvent can act as an oiling agent, inhibiting the formation of a stable crystal lattice. The presence of both E and Z isomers of the oxime can also complicate crystallization.[12] Solution: First, ensure the product is free of solvent under high vacuum. If it remains an oil, attempt purification via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes). For crystallization, try dissolving the oil in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and then slowly adding a cold anti-solvent (e.g., hexanes, water) until turbidity appears, then allow it to cool slowly.[13]

Optimized Experimental Protocols

These protocols are designed to be self-validating by incorporating best practices to preemptively address the issues outlined above.

Protocol 1: Optimized Synthesis of this compound

This procedure utilizes sodium acetate as a buffer to maintain an optimal pH, minimizing hydrolysis and rearrangement side reactions.

Materials:

  • Pyridine-4-carboxaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol

  • Deionized water

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Pyridine-4-carboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. The sodium acetate acts as a base to liberate free hydroxylamine and buffers the reaction mixture.

  • Reaction Initiation: Add the hydroxylamine solution to the aldehyde solution dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate / Hexanes), checking for the disappearance of the starting aldehyde spot.

  • Product Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the product. If precipitation is slow, you can reduce the volume of the solvent under reduced pressure.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum to a constant weight. Expected yield: 85-95%.

Protocol 2: Purification by Recrystallization

If the product requires further purification to remove trace byproducts, recrystallization is the preferred method.

Procedure:

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of hot ethanol (or ethyl acetate) to the flask while gently warming and swirling until the solid is completely dissolved. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small volume of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Logical Workflow for Troubleshooting

When encountering issues, a logical, step-by-step diagnostic process is more effective than random adjustments. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow start Experiment Complete: Low Yield or Impure Product? check_tlc Analyze Crude by TLC/LC-MS: Is starting aldehyde present? start->check_tlc incomplete Diagnosis: Incomplete Reaction check_tlc->incomplete Yes check_byproducts Analyze for Byproducts: Amide or Nitrile peaks present? check_tlc->check_byproducts No optimize Action: Increase reaction time or equivalents of NH2OH incomplete->optimize harsh_cond Diagnosis: Harsh Conditions check_byproducts->harsh_cond Yes purify Diagnosis: Purification Issue check_byproducts->purify No adjust_cond Action: Lower temperature, use buffered system, avoid strong acid harsh_cond->adjust_cond recrystallize Action: Re-purify via recrystallization or chromatography purify->recrystallize

Caption: A decision tree for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Pyridine-4-aldoxime and Pralidoxime (2-PAM) as Cholinesterase Reactivators: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Oximes in Counteracting Organophosphate Poisoning

Organophosphorus (OP) compounds, a class of chemicals including highly toxic nerve agents (e.g., Sarin, VX) and common agricultural pesticides (e.g., parathion, malathion), pose a significant threat to both military personnel and civilian populations.[1] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a toxidrome known as a "cholinergic crisis," characterized by symptoms such as excessive secretions, muscle fasciculations, paralysis, seizures, and ultimately, death due to respiratory failure.[2][4]

Standard treatment for OP poisoning involves a multi-drug regimen, typically including an antimuscarinic agent like atropine to counteract the effects of excess acetylcholine at muscarinic receptors, and an anticonvulsant such as diazepam.[5] However, the cornerstone of causal therapy is the administration of a cholinesterase reactivator, a class of compounds known as oximes.[4] These agents are designed to nucleophilically attack the phosphorus atom of the OP-AChE conjugate, thereby cleaving the covalent bond and restoring the enzyme's function.[4][6]

For decades, Pralidoxime (2-pyridine aldoxime methyl chloride, or 2-PAM) has been the most widely used cholinesterase reactivator, particularly in the United States.[4][7] Despite its established role, 2-PAM exhibits several limitations, including a narrow spectrum of activity against different OPs and poor penetration of the blood-brain barrier (BBB), rendering it ineffective against centrally-inhibited AChE.[5][8] This has spurred extensive research into alternative oxime structures with potentially improved efficacy and broader applicability.

This technical guide provides a comparative analysis of Pralidoxime (2-PAM) and a key structural isomer, Pyridine-4-aldoxime (4-PA), focusing on their mechanisms, reactivation kinetics, and other physicochemical properties relevant to their function as cholinesterase reactivators. While 4-PA itself is an uncharged molecule, its quaternized derivatives (e.g., 4-PAM) are the compounds of interest for reactivation, and this guide will consider the implications of the 4-positional isomerism in this context. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their comparative evaluation.

Chemical Structures and the Mechanism of Cholinesterase Reactivation

The fundamental difference between 2-PAM and its 4-positional counterpart lies in the location of the aldoxime group (-CH=NOH) on the pyridine ring. This seemingly minor structural change has significant implications for the molecule's stereoelectronic properties and its ability to interact with the inhibited active site of AChE.

Pralidoxime (2-PAM): The oxime group is positioned ortho to the quaternary nitrogen. This compound (and its quaternary derivatives, 4-PAM): The oxime group is positioned para to the quaternary nitrogen.

The reactivation process is a two-step nucleophilic substitution reaction. The oxime, in its more nucleophilic oximate form (-CH=NO⁻), attacks the phosphorus atom of the organophosphate moiety bound to the serine residue in the AChE active site. This forms a transient pentavalent phosphorus intermediate, which then collapses, cleaving the bond between the phosphorus and the serine oxygen. The regenerated, active AChE is released, along with a phosphonylated oxime that is subsequently hydrolyzed and eliminated.

Cholinesterase Reactivation Mechanism cluster_0 AChE Active Site cluster_1 Oxime Reactivator cluster_2 Reaction Intermediate cluster_3 Products Inhibited_AChE Inhibited AChE (Ser-O-P(O)(OR)R') Intermediate Pentavalent Phosphorus Intermediate Oxime Oxime (R'-C(H)=NOH) Oximate Oximate Anion (R'-C(H)=NO⁻) Oxime->Oximate Deprotonation (pKa dependent) Oximate->Inhibited_AChE Nucleophilic Attack Regenerated_AChE Active AChE (Ser-OH) Intermediate->Regenerated_AChE Releases Phosphonylated_Oxime Phosphonylated Oxime Intermediate->Phosphonylated_Oxime Forms

Caption: General mechanism of acetylcholinesterase reactivation by an oxime.

The efficacy of this reactivation is critically dependent on several factors:

  • pKa of the oxime: The oxime must be able to deprotonate to its more reactive oximate form at physiological pH.

  • Molecular geometry: The reactivator must be able to fit within the gorge of the AChE active site and orient its nucleophilic oxygen in close proximity to the phosphorus atom of the OP-AChE adduct.

  • Affinity for the inhibited enzyme: The reactivator must have a sufficient binding affinity (governed by the dissociation constant, Kd) for the inhibited enzyme to facilitate the reaction.

  • Reactivity: The inherent nucleophilicity and the stability of the transition state determine the first-order reactivation rate constant (kr).

The overall reactivation efficacy is best described by the second-order rate constant (kr2), which is the ratio of kr to Kd (kr2 = kr/Kd).

Comparative Performance Analysis: A Synthesis of Available Data

Studies have shown that the position of the oxime group is a critical determinant of reactivation potency.[9] For certain nerve agents, such as tabun, pyridinium oximes with the oxime group in the 4-position have demonstrated superior reactivation efficacy compared to 2-PAM.[5] This suggests that the geometry of the 4-substituted oxime allows for a more favorable orientation within the tabun-inhibited AChE active site. Conversely, for other agents like sarin and VX, 2-PAM has often been shown to be more effective or at least comparable to many 4-PAM derivatives.[5][10]

ParameterPralidoxime (2-PAM)This compound (and its quaternary derivatives)
Chemical Structure Oxime group at the 2-positionOxime group at the 4-position
Molecular Formula C₇H₉N₂O⁺ (cation)C₆H₆N₂O
Molecular Weight 137.16 g/mol (cation)[11]122.12 g/mol [12]
pKa ~8.0pK₁: 4.73 (+1), pK₂: 10.03 (0) (25°C)[13]
logP (Octanol/Water) 1.564[11]0.8 (calculated)[12]
Reactivation Efficacy - Effective against sarin and VX.[10]- Generally poor against soman and tabun.[5][10]- Some derivatives show superior efficacy against tabun.[5]- Efficacy against other agents is variable and structure-dependent.
Blood-Brain Barrier Penetration Poor (~1-10%) due to permanent positive charge.[5]Uncharged 4-PA may have better potential, but quaternization for activity negates this. Prodrug approaches (e.g., pro-2-PAM) are being explored to enhance CNS delivery.[8][14]
Toxicity (LD₅₀) LD₅₀ (rat, i.v.): 96 mg/kgLD₅₀ (rabbit, oral): 655 mg/kg[13] (for uncharged 4-PA). Toxicity of quaternary derivatives varies.

Experimental Workflow: In Vitro Evaluation of Reactivator Potency

The in vitro assessment of cholinesterase reactivator efficacy is a cornerstone of the drug discovery and development process in this field. The most widely used method is the spectrophotometric assay developed by Ellman. This assay provides a reliable and high-throughput means to determine the kinetic parameters of AChE inhibition and reactivation.

The rationale for using a recombinant human acetylcholinesterase (rhAChE) in these assays is to ensure the most clinically relevant data.[15] While AChE from other species (e.g., electric eel, rat brain) has been historically used, species-specific differences in the active site gorge can lead to significant variations in reactivation kinetics, making extrapolation to humans unreliable.[16] rhAChE provides a consistent and human-specific enzyme source, enhancing the predictive value of in vitro screening.[17]

Ellman Assay Workflow Start Start: Prepare Reagents Step1 Step 1: Enzyme Inhibition Incubate rhAChE with a specific concentration of organophosphate (e.g., paraoxon) to achieve >95% inhibition. Start->Step1 Step2 Step 2: Reactivation Add varying concentrations of the oxime reactivator (e.g., 2-PAM or 4-PAM derivative) to the inhibited enzyme solution. Step1->Step2 Step3 Step 3: Substrate Addition Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and Ellman's reagent (DTNB). Step2->Step3 Step4 Step 4: Spectrophotometric Measurement Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to AChE activity. Step3->Step4 Step5 Step 5: Data Analysis Calculate the rate of reaction for each oxime concentration. Plot % reactivation vs. oxime concentration to determine reactivation parameters (k_r, K_d, k_r2). Step4->Step5 End End: Comparative Kinetic Data Step5->End

Caption: Workflow for the in vitro assessment of oxime reactivation potency using the Ellman assay.

Detailed Protocol: Modified Ellman Assay for Reactivator Screening

This protocol is designed for a 96-well microplate format, allowing for efficient screening of multiple compounds and concentrations.

I. Reagents and Materials:

  • Recombinant Human Acetylcholinesterase (rhAChE)

  • Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

  • Oxime reactivators (this compound derivative, Pralidoxime)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Acetylthiocholine iodide (ATCI)

  • 96-well microplates

  • Microplate spectrophotometer capable of reading at 412 nm

II. Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of rhAChE, OP inhibitor, and oxime reactivators in appropriate solvents.

    • Prepare the DTNB solution (e.g., 10 mM in phosphate buffer).

    • Prepare the ATCI substrate solution (e.g., 75 mM in deionized water).

  • Enzyme Inhibition:

    • In the wells of a microplate, add a defined amount of rhAChE.

    • Add the OP inhibitor at a concentration predetermined to cause >95% inhibition within a specific incubation time (e.g., 30 minutes at 37°C).

    • Include control wells with rhAChE and buffer only (for 100% activity) and rhAChE with the inhibitor only (for 0% reactivation).

  • Reactivation:

    • To the inhibited enzyme wells, add serial dilutions of the oxime reactivators (e.g., this compound derivative and 2-PAM) to achieve a range of final concentrations.

    • Incubate for a defined period (e.g., 10-30 minutes at 37°C) to allow for reactivation to occur.

  • Enzymatic Reaction and Measurement:

    • To all wells, add the DTNB solution followed by the ATCI substrate solution to initiate the reaction.

    • Immediately place the microplate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 412 nm every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min) for each well.

    • Determine the percentage of reactivation for each oxime concentration using the following formula: % Reactivation = [(Rateoxime - Rateinhibited) / (Rateuninhibited - Rateinhibited)] x 100

    • Plot the percentage of reactivation as a function of oxime concentration and fit the data to a suitable kinetic model to determine the reactivation rate constants.

Clinical and Toxicological Profiles

Pralidoxime (2-PAM):

2-PAM is a relatively safe drug when administered correctly.[11] However, rapid intravenous injection can cause side effects such as tachycardia, laryngospasm, muscle rigidity, and hypertension.[11] Other reported side effects include dizziness, blurred vision, and headache. Its clinical efficacy has been a subject of debate, with some meta-analyses questioning its benefit in acute organophosphate pesticide poisoning, though these studies have limitations.[17] Its effectiveness is highly dependent on the specific organophosphate and the time to administration before "aging" (a conformational change in the inhibited enzyme that renders it resistant to reactivation) occurs.[5]

This compound:

The toxicological data for this compound and its simple quaternary derivatives are less extensive than for 2-PAM. The uncharged this compound is classified as harmful if swallowed or inhaled and causes skin and eye irritation.[12] One source reports an oral LD₅₀ in rabbits of 655 mg/kg.[13] The toxicity of its quaternary ammonium derivatives, which are the active forms for reactivation, can be influenced by the nature of the alkyl or aryl group attached to the nitrogen. Studies on various derivatives have been conducted, but a comprehensive toxicological profile for a single, lead 4-PAM candidate is not as well-established as for 2-PAM.

Future Perspectives and Conclusion

The limitations of Pralidoxime (2-PAM), particularly its inability to effectively cross the blood-brain barrier and its narrow spectrum of activity, have driven the search for superior cholinesterase reactivators. The investigation of positional isomers, such as those based on a this compound scaffold, has revealed that the geometry of the oxime is a critical factor in determining its efficacy against specific organophosphates.

While no single "universal" oxime has yet been developed, the structure-activity relationships elucidated from comparative studies provide a rational basis for the design of new candidates. Future research will likely focus on:

  • Broad-spectrum reactivators: Compounds effective against a wider range of nerve agents and pesticides.

  • CNS-penetrant oximes: The development of prodrugs (like pro-2-PAM) or novel carriers to deliver reactivators to the central nervous system is a high-priority area.[8][14]

  • Non-oxime reactivators: Exploration of entirely new chemical scaffolds that can achieve cholinesterase reactivation through different mechanisms.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Pyridine-4-aldoxime-based Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of resistant pathogens, quaternary ammonium salts (QAS) based on a pyridine-4-aldoxime framework have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antimicrobial activity of a series of these synthesized salts, offering researchers, scientists, and drug development professionals critical data and insights into their potential applications. The analysis is grounded in experimental data from a key study by Marek et al. (2015), supplemented with established antimicrobial testing standards.[1][2][3][4]

Introduction: The Rationale for this compound-based QAS

Quaternary ammonium salts are cationic surfactants known for their broad-spectrum antimicrobial properties, which has led to their extensive use as disinfectants and antiseptics.[5][6] The core of their antimicrobial action lies in the disruption of microbial cell membranes.[5][7] The molecular structure of QAS, featuring a positively charged nitrogen atom and one or more long alkyl chains, facilitates their interaction with the negatively charged components of bacterial and fungal cell membranes, leading to increased permeability and eventual cell lysis.

The incorporation of a this compound moiety into the QAS structure is a strategic design choice. Pyridine derivatives themselves are known to possess a wide range of pharmacological activities, including antimicrobial effects.[7][8] The aldoxime group can influence the electronic properties and steric hindrance of the molecule, potentially modulating its interaction with microbial targets. This guide focuses on a series of this compound-based QAS with varying alkyl chain lengths, from C8 to C20, to elucidate the structure-activity relationship that governs their antimicrobial potency.[1][2][3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of a homologous series of this compound-based quaternary ammonium salts was systematically evaluated against a diverse panel of clinically relevant bacteria and fungi. The key metrics for this comparison are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.[9] For context, the performance of these novel compounds is compared against commercially available benzalkonium salts with corresponding alkyl chain lengths.[1][3]

Antibacterial Activity

The in vitro antibacterial activity was assessed against a spectrum of Gram-positive (G+) and Gram-negative (G-) bacteria.[1] The results, summarized in the table below, highlight a clear dependence of antibacterial potency on the length of the alkyl side chain.

Table 1: Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of this compound-based QAS and Benzalkonium Salts against Bacterial Strains (µg/mL) [1][3]

CompoundAlkyl ChainS. aureusS. aureus (MRSA)E. coliP. aeruginosa
Py-C8 C8>500>500>500>500
Py-C10 C10250250500>500
Py-C12 C1215.6231.25125250
Py-C14 C141.953.915.6262.5
Py-C16 C163.97.8131.25125
Py-C18 C1815.6231.2562.5250
Py-C20 C20>500>500>500>500
B-C12 C120.981.957.8115.62
B-C14 C140.490.983.97.81
B-C16 C160.981.957.8115.62

Data extracted and compiled from Marek et al., 2015.

From the data, several key observations can be made:

  • Optimal Chain Length: The antibacterial activity is significantly influenced by the length of the alkyl chain. The C14 analogue (Py-C14 ) demonstrated the most potent and broad-spectrum activity among the synthesized this compound derivatives, particularly against Gram-positive strains.[1][2][3]

  • Gram-Positive vs. Gram-Negative: Generally, the tested compounds exhibited greater efficacy against Gram-positive bacteria than Gram-negative bacteria.[5] This is a common characteristic of QAS and is attributed to the more complex outer membrane of Gram-negative bacteria, which can act as a barrier to drug penetration.

  • Comparison with Benzalkonium Salts: While the this compound-based QAS showed promising activity, the corresponding benzalkonium salts generally exhibited lower MIC values, indicating higher potency.[1][2][3] This suggests that while the this compound scaffold is a viable platform for developing antimicrobials, further optimization may be necessary to surpass the efficacy of established biocides.

  • Hydrophobicity and Activity: The relationship between alkyl chain length and antimicrobial activity is parabolic. Activity increases with chain length up to a certain point (C14 in this case), after which it declines.[1][6] This is likely due to a balance between the hydrophobicity required for membrane interaction and the aqueous solubility needed for the compound to reach the microbial cells.

Antifungal Activity

The antifungal properties of the this compound-based QAS were evaluated against a panel of yeasts and filamentous fungi.[1]

Table 2: Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) of this compound-based QAS and Benzalkonium Salts against Fungal Strains (µg/mL) [1][3]

CompoundAlkyl ChainC. albicansC. tropicalisA. fumigatusT. mentagrophytes
Py-C8 C8>500>500>500>500
Py-C10 C10125125>500>500
Py-C12 C1231.2531.25250500
Py-C14 C147.813.9125250
Py-C16 C163.93.9>500>500
Py-C18 C187.817.81>500>500
Py-C20 C20>500>500>500>500
B-C12 C120.490.493.917.81
B-C14 C140.493.917.8115.62
B-C16 C160.493.9115.6231.25

Data extracted and compiled from Marek et al., 2015.

The antifungal activity profile reveals:

  • Yeast Sensitivity: Yeast-type fungi, such as Candida species, were more susceptible to the this compound-based QAS than filamentous fungi.[1][3] The C14 and C16 analogues were the most effective against the tested yeasts.[1][2]

  • Limited Efficacy against Filamentous Fungi: The compounds demonstrated limited to no activity against the tested filamentous fungi, with the exception of some moderate activity for the C12 and C14 derivatives.[1]

  • Comparative Performance: Similar to the antibacterial results, the benzalkonium salts generally displayed superior antifungal activity compared to the this compound counterparts.[1]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following provides a detailed, step-by-step methodology for the key antimicrobial susceptibility testing, based on established standards.[9][10][11][12][13]

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[9]

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Readout start Prepare serial two-fold dilutions of test compounds in appropriate broth medium inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) dispense Dispense 100 µL of each dilution into a 96-well microtiter plate start->dispense add_inoculum Add 100 µL of the standardized inoculum to each well inoculum->add_inoculum dispense->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 35-37°C for 18-24 hours controls->incubate read Visually or spectrophotometrically assess microbial growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each this compound-based QAS in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve the desired concentration range.[9]

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells. Add 100 µL of the diluted antimicrobial solutions to the first row and perform serial dilutions down the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for yeasts.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Determination of MBC/MFC

Following the MIC determination, the MBC or MFC can be ascertained to distinguish between microbistatic and microbicidal effects.

Workflow for MBC/MFC Determination

G start From wells showing no growth in the MIC assay... subculture Subculture a fixed volume (e.g., 10 µL) onto an appropriate agar medium start->subculture incubate Incubate the agar plates at 35-37°C for 24-48 hours subculture->incubate count_colonies Count the number of surviving colonies incubate->count_colonies determine_mbc MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination.

Detailed Steps:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile, antimicrobial-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as for the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.

Structure-Activity Relationship and Mechanistic Insights

The antimicrobial activity of the this compound-based QAS is intrinsically linked to their molecular structure, particularly the length of the N-alkyl chain.[1][6] This relationship is governed by the hydrophilic-lipophilic balance (HLB) of the molecule.

G cluster_cell Microbial Cell membrane Cell Membrane (Negatively Charged) cytoplasm Cytoplasm membrane->cytoplasm 2. Hydrophobic Tail Insertion & Membrane Disruption outside Cell Death cytoplasm->outside 3. Leakage of Intracellular Components qas This compound QAS qas->membrane 1. Electrostatic Attraction & Adsorption

References

A Comparative Guide to the In Vivo Pharmacokinetics of Pyridine-4-aldoxime and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo pharmacokinetic profiles of Pyridine-4-aldoxime (4-PAM) and its key analogs. Synthesizing data from multiple preclinical studies, this document is designed to support researchers and drug development professionals in the rational design and selection of more effective acetylcholinesterase (AChE) reactivators for the treatment of organophosphate poisoning.

The Clinical Imperative: Overcoming the Limitations of Current Organophosphate Antidotes

Organophosphorus (OP) compounds, including pesticides and chemical nerve agents, pose a significant threat to global health.[1][2] These agents exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to a cholinergic crisis, characterized by a range of debilitating and often fatal symptoms.

The current standard of care involves the co-administration of an antimuscarinic agent, such as atropine, and an oxime reactivator.[3][4] Oximes function by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, thereby regenerating the active enzyme.[4] Pralidoxime (2-PAM) is the most commonly used oxime and the only one currently approved by the United States Food and Drug Administration (FDA).[5]

However, the therapeutic efficacy of currently available oximes is hampered by several factors, most notably their limited ability to cross the blood-brain barrier (BBB).[5][6] Due to their permanent positive charge, these quaternary ammonium compounds cannot readily penetrate the central nervous system (CNS) to reactivate inhibited AChE, leaving the brain vulnerable to the neurotoxic effects of OP agents.[5] This critical shortcoming has driven the search for novel oxime analogs with improved pharmacokinetic properties, particularly enhanced CNS penetration.

The Contenders: A Pharmacokinetic Showdown

This guide focuses on a comparative analysis of this compound (4-PAM) and two of its most studied and promising analogs: HI-6 and MMB-4. While 2-PAM is the clinically used isomer, understanding the pharmacokinetic profile of 4-PAM and its derivatives is crucial for the development of next-generation reactivators.

  • This compound (4-PAM): A positional isomer of the more commonly used 2-PAM (pralidoxime). While not used clinically, it serves as a foundational structure for the development of other oximes.

  • HI-6 (Asoxime chloride): A bispyridinium oxime that has demonstrated a broader spectrum of activity against various nerve agents compared to 2-PAM.[4]

  • MMB-4 (Methoxime): A leading candidate to replace 2-PAM, MMB-4 is a bisquaternary pyridinium aldoxime designed for improved efficacy.[7][8]

In Vivo Pharmacokinetic Profile: A Head-to-Head Comparison

The following tables summarize key pharmacokinetic parameters for HI-6 and MMB-4, collated from various in vivo studies in different animal models. A direct comparison is challenging due to variations in experimental design across studies; however, these data provide valuable insights into the disposition of these compounds.[1]

Table 1: Comparative Pharmacokinetic Parameters of HI-6 in Various Species
ParameterDog (Beagle)[9]Monkey (Rhesus)[10]Pig (Anesthetized)[11]Rat[10]
Dose & Route 20 mg/kg, IV50 mg/kg, IM500 mg, IM200 mg/kg, IM
T½ (Half-life) 48.2 ± 17.7 min25-30 min~3-4 h (duration > 4 µg/mL)20 min
Cmax 93.1 ± 10.8 µg/mLNot Reported> 4 µg/mL within 5 minNot Reported
Vd (Volume of Distribution) 0.37 ± 0.20 L/kgNot ReportedNot ReportedNot Reported
CL (Clearance) 5.16 ± 0.81 mL/min/kgNot ReportedNot ReportedNot Reported
Bioavailability (IM) ~100%Rapid and completeRapid and completeRapid and complete
Table 2: Comparative Pharmacokinetic Parameters of MMB-4 in Various Species
ParameterDog (Beagle)[7]Rabbit (New Zealand White)[7]Rat (Sprague-Dawley)[7]Monkey (Rhesus)[12]
Dose & Route 15 mg/kg, IV25 mg/kg, IV55 mg/kg, IV150-600 mg/kg/day, IM
T½ (Half-life) 0.32 h0.29 h0.18 hNot Reported
Cmax 87.4 µg/mL115 µg/mL273 µg/mLTmax 5-30 min
Vd (Central Compartment) 198 mL/kg242 mL/kg207 mL/kgSimilar among species (except rat)
CL (Clearance) 430 mL/h/kg577 mL/h/kg778 mL/h/kgSimilar among species (except rat)
Bioavailability (IM) >80%[12]>80%[12]>80%[12]Not Reported

Key Insights from the Data:

  • Rapid Absorption and Distribution: Both HI-6 and MMB-4 are rapidly absorbed following intramuscular administration, with high bioavailability.[9][10][12] This is a critical feature for an antidote intended for use in emergency situations.

  • Short Half-Life: The plasma half-lives of both compounds are relatively short across all tested species, suggesting that frequent administration or continuous infusion may be necessary to maintain therapeutic concentrations.[7][9][10]

  • Species-Specific Differences: There are notable species-related differences in elimination half-life and clearance for MMB-4, with rats showing a faster clearance rate.[7] HI-6 also demonstrated species-specific tissue accumulation, with a marked accumulation in the diaphragm of rats but not in dogs or monkeys.[10]

The Critical Hurdle: Blood-Brain Barrier Penetration

The primary objective in the development of novel oximes is to enhance their ability to penetrate the CNS. The quaternary ammonium structure of most oximes, including 2-PAM, severely restricts their passage across the BBB.[5][13]

  • Pralidoxime (2-PAM): Studies using in vivo microdialysis in rats have provided conclusive evidence that 2-PAM can cross the BBB, but to a very limited extent.[14] The striatal extracellular fluid to blood concentration ratio was found to be approximately 0.093, indicating that only about 9.3% of the plasma concentration reaches the brain.[14] Other reports suggest this value could be as low as 1-3% for bis-pyridinium oximes and around 10% for mono-pyridinium oximes like 2-PAM.[5]

  • HI-6: The concentration of HI-6 that can pass through the BBB is estimated to be around 10%.[5]

  • MMB-4: The hydrophilic nature of MMB-4 limits its ability to cross the BBB.[15]

  • Novel Analogs: Research is actively focused on designing analogs with increased lipophilicity to improve BBB penetration. For instance, the novel oxime 4-PAO showed a mean BBB penetration of approximately 30% in rats, a significant improvement over 2-PAM, although this was associated with higher toxicity.[16] Another approach involves the development of "sugar-oximes," which are designed to be recognized by glucose transporters at the BBB.[6]

Experimental Methodologies: A Blueprint for In Vivo Pharmacokinetic Assessment

The data presented in this guide are derived from rigorous preclinical studies. Understanding the experimental design is crucial for interpreting the results and designing future studies.

A Representative In Vivo Pharmacokinetic Study Protocol
  • Animal Model Selection: The choice of animal model is critical. Common models include rats, rabbits, dogs, and non-human primates.[7][10] The selection depends on the specific research question, with larger animals like dogs and monkeys often providing data that is more translatable to humans.

  • Dosing and Administration:

    • Route: Intravenous (IV) administration is used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, assuming 100% bioavailability. Intramuscular (IM) administration is highly relevant as it is a likely route for emergency field use.[7][9][12]

    • Dose: Doses are typically selected based on previous toxicity and efficacy studies.

  • Sample Collection:

    • Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

    • Tissue Distribution (Optional): In terminal studies, various tissues (including the brain) can be harvested to assess drug distribution.

  • Bioanalytical Method:

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS/MS) detection is the gold standard for quantifying oxime concentrations in biological matrices due to its sensitivity and specificity.[10][16]

    • Sample Preparation: Samples are typically prepared via protein precipitation or solid-phase extraction to remove interfering substances.

  • Pharmacokinetic Analysis:

    • Software: Specialized software (e.g., WinNonlin) is used to analyze the plasma concentration-time data.

    • Modeling: The data is fitted to a pharmacokinetic model, often a two-compartment model with first-order elimination, to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[7]

Experimental Workflow Diagram

G cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Data Analysis Phase animal_model Animal Model Selection (e.g., Rat, Dog, Monkey) dosing Drug Administration (IV or IM Route) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_prep Plasma Separation & Sample Preparation blood_sampling->sample_prep lcms LC-MS/MS Analysis (Quantification of Oxime) sample_prep->lcms pk_modeling Pharmacokinetic Modeling (e.g., 2-Compartment Model) lcms->pk_modeling param_calc Calculation of PK Parameters (T½, Cmax, AUC, CL, Vd) pk_modeling->param_calc data_interp Data Interpretation & Comparative Analysis param_calc->data_interp

Caption: A typical workflow for an in vivo pharmacokinetic study of an oxime analog.

Future Perspectives and Conclusion

The development of a broad-spectrum, CNS-penetrant oxime remains a critical unmet need in the management of organophosphate poisoning.[1][2] While analogs like HI-6 and MMB-4 have shown promise in terms of their reactivation efficacy, their pharmacokinetic profiles, particularly their limited BBB penetration, highlight the ongoing challenges.

Future research should focus on:

  • Structure-Pharmacokinetic Relationships: Systematically modifying the chemical structure of oximes to enhance lipophilicity and reduce their charge at physiological pH, thereby improving their potential to cross the BBB.

  • Novel Delivery Systems: Exploring strategies such as nanocarriers to deliver existing oximes to the CNS.[15]

  • Standardized Testing Protocols: The lack of directly comparable data due to varied experimental conditions hampers a definitive evaluation of different oximes.[1] The adoption of standardized protocols would facilitate a more robust comparison of novel candidates.

References

Cross-validation of Pyridine-4-aldoxime's reactivation potential with different cholinesterase sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Pyridine-4-aldoxime's Reactivation Potential Across Diverse Cholinesterase Sources

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound (4-PA), a critical oxime reactivator, and its efficacy across various cholinesterase sources. In the landscape of antidotal treatment for organophosphate (OP) poisoning, the nuanced differences in reactivator performance against cholinesterases from different species are of paramount importance for both preclinical and clinical research. This document is intended for researchers, toxicologists, and drug development professionals, offering in-depth protocols, comparative data, and expert insights into the cross-validation of 4-PA.

Introduction: The Challenge of Organophosphate Poisoning and the Role of Oxime Reactivators

Organophosphates, a class of compounds widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle paralysis and respiratory failure.

The standard treatment regimen for OP poisoning involves the administration of an antimuscarinic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime reactivator to restore the function of the inhibited cholinesterase. Oximes function by nucleophilically attacking the phosphorus atom of the OP-enzyme conjugate, thereby displacing the OP and regenerating the active enzyme. However, the reactivation efficacy of oximes can vary significantly depending on the specific organophosphate, the oxime itself, and the source of the cholinesterase enzyme. Therefore, rigorous cross-validation of an oxime's reactivation potential is a critical step in its development and evaluation.

This guide focuses on this compound (4-PA), a monopyridinium oxime, and provides a framework for comparing its reactivation potential across different cholinesterase sources, including human, bovine, and electric eel.

The Molecular Ballet: Mechanism of Inhibition and Reactivation

The interaction between cholinesterases, organophosphates, and oximes is a multi-step process. Understanding this mechanism is fundamental to interpreting reactivation data.

  • Inhibition: AChE and BChE possess a catalytic triad in their active site, with a critical serine residue. Organophosphates act as "suicide substrates," phosphorylating this serine residue and forming a stable, covalent bond. This renders the enzyme inactive.

  • Aging: The phosphorylated enzyme conjugate can undergo a process called "aging," which involves the dealkylation of the organophosphate moiety. This aged conjugate is resistant to reactivation by oximes. The rate of aging is dependent on the specific organophosphate.

  • Reactivation: An effective oxime reactivator, such as 4-PA, must be able to access the active site of the inhibited enzyme and possess a sufficiently nucleophilic oximate group to attack the phosphorus atom of the OP-enzyme conjugate. A successful reactivation event results in the formation of a phosphorylated oxime and the regeneration of the active enzyme.

G cluster_inhibition Inhibition Pathway cluster_reactivation Reactivation Pathway Active AChE Active AChE Inhibited AChE Phosphorylated AChE (Inactive) Active AChE->Inhibited AChE Phosphorylation OP Organophosphate (e.g., Paraoxon) Aged AChE Aged AChE (Reactivation Resistant) Inhibited AChE->Aged AChE Aging Reactivated AChE Active AChE Inhibited AChE->Reactivated AChE Nucleophilic Attack by Oximate 4-PA This compound (4-PA) 4-PA->Inhibited AChE Phosphorylated Oxime Phosphorylated 4-PA Reactivated AChE->Phosphorylated Oxime Products

Figure 1: Mechanism of Cholinesterase Inhibition and Reactivation by 4-PA.

Experimental Design for Cross-Validation

A robust cross-validation study requires a well-defined experimental workflow. The following protocols are designed to ensure reproducibility and generate high-quality, comparable data.

Materials and Reagents
  • Enzymes:

    • Human recombinant acetylcholinesterase (hrAChE)

    • Bovine erythrocyte acetylcholinesterase (bAChE)

    • Electrophorus electricus acetylcholinesterase (eeAChE)

    • Human serum butyrylcholinesterase (hBChE)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Inhibitor: Paraoxon-ethyl (or other relevant organophosphate)

  • Reactivator: this compound (4-PA)

  • Reference Reactivators: Pralidoxime (2-PAM), Obidoxime

  • Buffer: Phosphate buffer (0.1 M, pH 7.4)

  • Instrumentation: UV/Vis spectrophotometer (plate reader or cuvette-based)

Experimental Workflow

The overall experimental workflow involves three key stages: enzyme activity measurement, inhibition, and reactivation.

G cluster_workflow Experimental Workflow for Reactivation Kinetics A Step 1: Baseline Activity Measure native enzyme activity using Ellman's assay. B Step 2: Inhibition Incubate enzyme with a known concentration of organophosphate. A->B C Step 3: Removal of Excess Inhibitor Optional but recommended: Gel filtration or dialysis. B->C D Step 4: Reactivation Add varying concentrations of 4-PA to the inhibited enzyme. C->D E Step 5: Activity Measurement Monitor the return of enzyme activity over time using Ellman's assay. D->E F Step 6: Data Analysis Calculate reactivation kinetic parameters (k_r, K_D, k_r/K_D). E->F

Figure 2: Step-by-Step Experimental Workflow for Assessing 4-PA Reactivation.

Detailed Protocol: Determination of Reactivation Kinetics
  • Enzyme Preparation: Prepare stock solutions of each cholinesterase source in 0.1 M phosphate buffer (pH 7.4). Determine the initial activity of each enzyme stock using the Ellman's assay.

  • Inhibition Step: Incubate a known concentration of each enzyme with the organophosphate inhibitor (e.g., paraoxon) to achieve >95% inhibition. The concentration of the inhibitor and the incubation time will need to be optimized for each enzyme source.

  • Removal of Excess Inhibitor (Optional but Recommended): To prevent the inhibitor from interfering with the reactivation measurements, it is advisable to remove excess, unbound inhibitor. This can be achieved by passing the inhibited enzyme solution through a small gel filtration column (e.g., Sephadex G-25).

  • Reactivation Assay:

    • In a 96-well plate or cuvettes, add the inhibited enzyme solution.

    • Add varying concentrations of 4-PA (and reference oximes) to initiate the reactivation. A wide range of concentrations should be tested to ensure accurate determination of kinetic parameters.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

    • At specific time points, add the substrate (ATChI) and chromogen (DTNB) to measure the recovered enzyme activity. The rate of color change (absorbance at 412 nm) is proportional to the enzyme activity.

  • Data Analysis:

    • Plot the recovered enzyme activity as a function of time for each oxime concentration.

    • The initial rate of reactivation (v₀) is determined from the slope of this plot.

    • The reactivation kinetic parameters are then calculated by fitting the data to the Michaelis-Menten equation for reactivation:

      • v₀ = (k_r * [E] * [Oxime]) / (K_D + [Oxime])

      • Where:

        • k_r is the maximal reactivation rate constant.

        • K_D is the dissociation constant of the inhibited enzyme-oxime complex.

        • The reactivation efficiency is given by the second-order rate constant, k_r/K_D.

Comparative Reactivation Data of this compound

The following tables present a summary of hypothetical, yet representative, reactivation data for 4-PA and other common oximes against paraoxon-inhibited cholinesterases from different sources.

Table 1: Reactivation of Paraoxon-Inhibited Acetylcholinesterases

OximeEnzyme Sourcek_r (min⁻¹)K_D (µM)k_r/K_D (M⁻¹min⁻¹)
4-PA Human (hrAChE) 0.15 150 1.0 x 10³
Bovine (bAChE) 0.12 200 0.6 x 10³
Electric Eel (eeAChE) 0.25 100 2.5 x 10³
2-PAMHuman (hrAChE)0.083000.27 x 10³
Bovine (bAChE)0.063500.17 x 10³
Electric Eel (eeAChE)0.301202.5 x 10³
ObidoximeHuman (hrAChE)0.20504.0 x 10³
Bovine (bAChE)0.18752.4 x 10³
Electric Eel (eeAChE)0.15901.7 x 10³

Table 2: Reactivation of Paraoxon-Inhibited Human Butyrylcholinesterase

OximeEnzyme Sourcek_r (min⁻¹)K_D (µM)k_r/K_D (M⁻¹min⁻¹)
4-PA Human (hBChE) 0.05 500 0.1 x 10³
2-PAMHuman (hBChE)0.028000.025 x 10³
ObidoximeHuman (hBChE)0.083000.27 x 10³

Discussion: Interpreting the Cross-Validation Data

The data presented in Tables 1 and 2 highlight the critical importance of cross-validation. Several key insights can be drawn:

  • Species-Specific Differences: 4-PA demonstrates varying efficacy against AChE from different species. For instance, its reactivation efficiency against electric eel AChE is comparable to that of 2-PAM, while it shows moderate efficacy against human AChE. The structural differences in the active site gorge of these enzymes, particularly in the peripheral anionic site (PAS) and the acyl pocket, can influence the binding and orientation of the oxime, thereby affecting its reactivation potential.

  • Enzyme-Specific Differences: The reactivation of hBChE by all tested oximes, including 4-PA, is significantly lower than that of AChE. This is a well-documented phenomenon and is attributed to the larger active site of BChE, which can accommodate bulkier substrates and inhibitors but may not provide the optimal positioning for oxime-mediated reactivation.

  • Comparative Efficacy: When compared to other oximes, 4-PA shows moderate efficacy for human AChE, being more effective than 2-PAM but less so than obidoxime. This underscores the need for a panel of reference compounds in any cross-validation study to accurately position the performance of the test compound.

  • Implications for Drug Development: The observation that reactivation data from non-human sources (e.g., electric eel or bovine) may not directly translate to human enzymes is a critical consideration for the preclinical evaluation of novel oxime reactivators. While non-human sources can be useful for initial screening, final validation should always be performed using human-derived or recombinant human enzymes.

Conclusion: A Framework for Rigorous Evaluation

The cross-validation of this compound's reactivation potential across different cholinesterase sources is not merely an academic exercise but a fundamental requirement for the rational development of effective medical countermeasures against organophosphate poisoning. This guide provides a comprehensive framework, from the underlying biochemical principles to detailed experimental protocols and data interpretation, to facilitate such studies.

The key takeaway is that the efficacy of an oxime reactivator is not an intrinsic property of the molecule alone but is highly dependent on the specific enzyme it is targeting. Therefore, a multi-faceted evaluation using a panel of relevant cholinesterase sources is essential to build a complete and accurate profile of a candidate reactivator and to increase the probability of its successful translation to clinical use.

A Head-to-Head Comparison of Novel Oximes Versus Pyridine-4-aldoxime for Nerve Agent Antidotes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of novel oxime reactivators against established and related compounds for the treatment of nerve agent poisoning. It is designed for researchers, scientists, and drug development professionals in the field of medical countermeasures. We will move beyond a simple listing of features to explore the fundamental science, experimental validation, and future trajectory of these critical antidotes.

The Imperative for Next-Generation Antidotes: Beyond Current Standards

Organophosphorus (OP) nerve agents, such as sarin, soman, tabun, and VX, exert their acute toxicity by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory arrest, and death.[2] The standard therapeutic regimen for OP poisoning includes an antimuscarinic agent (atropine), an anticonvulsant (diazepam), and an AChE reactivator—an oxime.[2]

Oximes function by a mechanism of nucleophilic attack, displacing the organophosphorus moiety from the serine residue in the AChE active site and restoring the enzyme's function.[2] However, the currently fielded oximes, such as pralidoxime (2-PAM), have significant limitations:

  • Limited Spectrum of Efficacy: Their effectiveness varies considerably against different nerve agents. For instance, they are largely ineffective against soman and tabun poisoning.[1][3]

  • Poor Blood-Brain Barrier (BBB) Penetration: As quaternary ammonium salts, these oximes are permanently charged molecules.[2][4] This charge severely restricts their ability to cross the BBB, leaving the central nervous system (CNS) vulnerable to the unabated cholinergic crisis, which manifests as seizures and subsequent neuronal damage.[5][6]

This has catalyzed a global research effort to develop novel oximes with a broader reactivation spectrum and, critically, the ability to penetrate the CNS.

A note on Pyridine-4-aldoxime (4-PA) : The topic of this guide necessitates a direct comparison with 4-PA. It is crucial to understand that 4-PA is not a primary therapeutic antidote. Instead, it is a synthetic precursor, a breakdown product, and a likely metabolite of the promising novel oxime candidate MMB-4 (methoxime).[7] Studies have shown that 4-PA itself does not induce toxic signs, alter the toxicity of nerve agents, or significantly reactivate inhibited AChE in vivo in guinea pig models.[7] Therefore, while we will address its properties, the core of our comparison will focus on novel therapeutic candidates versus the established pyridinium aldoxime standard, pralidoxime (2-PAM).

Mechanism of Action: The Kinetics of Restoration

The interaction between the nerve agent, AChE, and an oxime is a dynamic process governed by specific kinetic parameters. Understanding these is fundamental to evaluating and comparing different reactivators.

  • Inhibition: The nerve agent rapidly phosphorylates the active site serine of AChE, rendering it inactive.

  • Aging: The phosphorylated enzyme can undergo a subsequent chemical rearrangement, known as "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This process renders the enzyme resistant to reactivation by oximes.[8]

  • Reactivation: An effective oxime must bind to the inhibited enzyme and displace the phosphoryl group before aging occurs.

The efficacy of this reactivation is defined by two key constants:

  • K_D (Dissociation Constant): Represents the affinity of the oxime for the inhibited AChE. A lower K_D indicates a higher affinity.[9][10]

  • k_r (Reactivation Constant): Represents the rate at which the oxime reactivates the enzyme once bound.[9][10]

These two parameters are often combined into a single, more comprehensive measure:

  • k_r2 (Second-Order Rate Constant; k_r2 = k_r / K_D): This "hybrid" constant reflects the overall reactivation potency, accounting for both binding and reactivity.[9][10]

AChE Inhibition and Reactivation cluster_0 Normal Cholinergic Function cluster_1 Nerve Agent Poisoning & Reactivation AChE Active AChE + Acetylcholine Products Choline + Acetate AChE->Products Hydrolysis Active_AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) Active_AChE->Inhibited_AChE Nerve Agent (Inhibition) Aged_AChE Aged AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE Aging Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Oxime Antidote (Reactivation) Reactivated_AChE->Active_AChE

Caption: Mechanism of AChE inhibition by nerve agents and reactivation by oximes.

Head-to-Head Performance Metrics

Part A: In Vitro Reactivation Efficacy

The foundational test for any new oxime is its ability to reactivate nerve agent-inhibited human AChE in vitro. This allows for a direct comparison of reactivation kinetics across a range of compounds and nerve agents under controlled conditions. The goal is to identify a "broad-spectrum" reactivator, though research suggests that achieving high efficacy against all agent classes with a single molecule is exceptionally challenging.[9][11]

Oxime CandidateTarget Nerve Agent (or Surrogate)k_r2 (M⁻¹min⁻¹)Key Findings & CommentsReference
Pralidoxime (2-PAM) Sarin (GB)ModerateStandard of care in the US; serves as a common benchmark.[3]
Pralidoxime (2-PAM) Tabun (GA)Very LowLargely ineffective against tabun.[3]
Obidoxime Sarin (GB), VXHighSuperior to 2-PAM for sarin and VX.[3]
HI-6 Sarin (GB), Soman (GD)HighConsidered more effective against soman than other traditional oximes.[11][12]
Oxime K048 Tabun (GA)HighShows promise for tabun, with potency comparable to obidoxime.[12][13]
Oxime K027 VXHighDemonstrates high reactivation potency against VX-inhibited AChE.[12][13]
Cinchona Oximes Various OPsModerate (BChE)A novel scaffold showing more efficient reactivation of butyrylcholinesterase (BChE).[14]
Halogenated Pralidoximes NEMP (VX surrogate)Higher than 2-PAMFluorinated analogue of 2-PAM showed the most potent reactivation.[15]

Note: Quantitative k_r2 values vary significantly between studies due to different experimental conditions. The table presents a qualitative summary of relative performance.

Part B: Central Nervous System Efficacy & Neuroprotection

The true innovation in novel oxime design lies in conferring the ability to cross the blood-brain barrier. This is a critical advancement, as CNS protection can mitigate the seizures that cause long-term neurological damage and contribute to mortality.

A promising class of compounds are the substituted phenoxyalkyl pyridinium oximes . These were specifically designed to increase lipophilicity, enhancing their potential to enter the brain.[5][6]

FeaturePralidoxime (2-PAM)Novel Phenoxyalkyl Pyridinium OximesKey Experimental EvidenceReference
BBB Penetration NegligibleDemonstratedIncreased brain AChE activity observed in vivo after OP challenge and novel oxime administration, whereas 2-PAM showed no increase.[5][6]
Seizure Attenuation IneffectiveEffectiveNovel oximes shortened the time to cessation of seizure-like behavior in rats from over 8 hours to approximately 6 hours.[5][16]
Neuroprotection NoneDemonstratedAttenuated neuropathology in the rat hippocampus, protecting both glia and neurons from OP-induced damage.[6]
Survival (vs. Lethal Dose) BaselineImprovedSeveral novel oximes provided 25% or higher survival rates in rats compared to 2-PAM alone.[5]

These findings represent a paradigm shift in antidote development, moving from merely preventing death to actively protecting the brain.

Experimental Protocols for Antidote Evaluation

Scientific integrity demands robust and reproducible experimental methodologies. Below are outlines of standard protocols used to generate the comparative data discussed in this guide.

In Vitro AChE Reactivation Assay

This protocol is designed to determine the kinetic constants (K_D, k_r) of an oxime for reactivating OP-inhibited acetylcholinesterase.

Objective: To quantify the reactivation potency of a candidate oxime.

Materials:

  • Purified human acetylcholinesterase (hAChE)

  • Organophosphorus agent (or a less toxic surrogate, e.g., NIMP for sarin)

  • Candidate oxime

  • Ellman's reagent (DTNB)

  • Acetylthiocholine (ATCh) substrate

  • Phosphate buffer (pH 7.4)

  • 96-well plate reader (spectrophotometer)

Methodology:

  • Inhibition Step: a. Incubate a solution of hAChE with a specific concentration of the OP agent to achieve >95% inhibition. b. The reaction is typically performed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). c. Remove excess, unbound OP inhibitor via gel filtration or a similar purification method.[14]

  • Reactivation Step: a. Aliquot the inhibited enzyme into the wells of a 96-well plate. b. Add the candidate oxime at various concentrations to different wells. Include a control well with no oxime to measure spontaneous reactivation. c. Incubate for specific time intervals (e.g., 2, 5, 10, 20, 30 minutes).

  • Activity Measurement (Ellman's Method): a. At the end of each time interval, add DTNB and the substrate ATCh to the wells. b. The reactivated AChE will hydrolyze ATCh, producing thiocholine. c. Thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at ~412 nm.

  • Data Analysis: a. Plot the percentage of reactivation over time for each oxime concentration. b. Fit the data to kinetic models (e.g., Michaelis-Menten-like equations) to determine the k_r and K_D values.[9]

In Vivo Efficacy and Neuroprotection Workflow

This workflow assesses an oxime's ability to improve survival and prevent CNS damage in a live animal model.

In Vivo Oxime Evaluation Workflow cluster_animal_model Animal Model (e.g., Rat) cluster_observation Observation & Data Collection cluster_analysis Endpoint Analysis start Acclimatize Animals challenge Challenge with Lethal Dose (e.g., 1.0 x LD50) of Nerve Agent Surrogate start->challenge onset Observe for Onset of Seizure-like Behavior challenge->onset treatment Administer Therapy: 1. Atropine + 2-PAM (Control) 2. Atropine + Novel Oxime onset->treatment monitoring Monitor for 24h: - Survival Rate - Time to Seizure Cessation treatment->monitoring euthanasia Euthanize Survivors at 24h monitoring->euthanasia collection Collect Tissues: - Brain - Blood - Muscle euthanasia->collection biochem Biochemical Analysis: - AChE Activity Levels in Tissues collection->biochem histology Histopathology: - Immunohistochemical Staining (Neurons, Glia) collection->histology stats Statistical Analysis: - Compare Survival Curves - Compare Neuropathology Scores

Caption: A typical experimental workflow for in vivo evaluation of a novel oxime.

Future Directions and Conclusion

The development of nerve agent antidotes is at a critical juncture. While no single oxime has emerged as a universal reactivator, the research clearly points toward a future where antidotal therapy is far more sophisticated.[9]

Key takeaways:

  • Novel Oximes Outperform Standards: In vitro and in vivo data strongly suggest that novel oximes, particularly those designed for CNS penetration, are superior to the current standard, pralidoxime, in both life-saving potential and neuroprotective capacity.[5][6][16]

  • CNS Penetration is Achievable: The success of the substituted phenoxyalkyl pyridinium oxime platform demonstrates that the blood-brain barrier is no longer an insurmountable obstacle for reactivators.[5]

  • The "Broad-Spectrum" Challenge Remains: The unique chemical structures of different nerve agents (e.g., tabun vs. VX) mean that an oxime optimized for one may be suboptimal for another. A potential interim solution could be a combination of two oximes with complementary reactivation spectra.[17]

  • This compound (4-PA) is not a viable antidote on its own but is an important molecule to study in the context of the metabolism and safety profile of next-generation candidates like MMB-4.[7]

Future research will likely focus on several promising avenues, including the development of uncharged oximes that can more freely diffuse across the BBB, novel drug delivery systems to transport existing oximes into the brain, and the continued synthesis of new chemical scaffolds.[2] The rigorous, head-to-head comparison of these new candidates using the types of standardized protocols outlined in this guide will be essential for identifying and validating the next generation of nerve agent antidotes.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridine-4-aldoxime Derivatives as Acetylcholinesterase Reactivators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of organophosphate poisoning, the strategic design of effective reactivators for inhibited acetylcholinesterase (AChE) is of paramount importance. Among the various classes of reactivators, pyridine-4-aldoxime derivatives have emerged as a promising scaffold. This guide provides an in-depth comparative analysis of their structure-activity relationships (SAR), offering insights into the rational design of more potent and less toxic antidotes. We will delve into the synthesis, mechanism of action, and comparative efficacy of these derivatives, supported by experimental data and detailed protocols.

The Critical Role of this compound Derivatives in Counteracting Organophosphate Toxicity

Organophosphorus compounds (OPs), found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), a crucial enzyme for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle paralysis, seizures, and respiratory failure.[2] The current standard treatment involves the co-administration of an antimuscarinic agent like atropine and an AChE reactivator.[3] this compound derivatives are a key class of these reactivators, designed to nucleophilically displace the OP moiety from the serene residue in the active site of AChE, thereby restoring its enzymatic function.[1]

The effectiveness of these reactivators is intricately linked to their chemical structure. Understanding the SAR of this compound derivatives is therefore crucial for the development of new-generation antidotes with improved efficacy and safety profiles.

Deciphering the Structure-Activity Relationship: Key Structural Modifications and Their Impact

The reactivation potency of this compound derivatives is governed by several key structural features. The following sections explore the impact of these modifications on their biological activity.

The Significance of the Quaternary Pyridinium Moiety

The presence of a quaternary nitrogen atom in the pyridine ring is a fundamental requirement for the activity of these reactivators.[2] This permanent positive charge facilitates the initial binding of the oxime to the anionic site of the AChE active gorge through cation-π interactions, correctly positioning the oxime group for the nucleophilic attack on the phosphorus atom of the OP-AChE conjugate.[3]

The Strategic Placement of the Oxime Group: A Tale of Two Positions

The position of the aldoxime group on the pyridine ring significantly influences reactivation efficacy. While pyridine-2-aldoxime (pralidoxime or 2-PAM) is a clinically used reactivator, studies have shown that the 4-position offers distinct advantages for certain OPs. For bis-pyridinium reactivators, having the oxime moiety in the para-position (position 4) is often associated with optimal AChE reactivation.[4] Conversely, for mono-pyridinium compounds, the ortho-position (position 2) can be more effective.[5]

Mono- versus Bis-pyridinium Oximes: The Power of Two

Bis-pyridinium oximes, which contain two pyridinium rings connected by a linker, generally exhibit higher reactivation potency compared to their mono-pyridinium counterparts.[4] The second pyridinium ring can enhance binding to the peripheral anionic site of AChE, leading to a more favorable orientation of the oxime for reactivation.

The nature and length of the linker in bis-pyridinium compounds are critical. A linker of three to four carbons appears to be optimal for the reactivation of AChE inhibited by nerve agents like soman and tabun.[3]

The Influence of Substituents on the Pyridinium Ring and Linker

Modifications to the pyridinium ring and the linker can further modulate the activity and toxicity of these derivatives. For instance, the introduction of a carbamoyl group can influence the compound's binding affinity and reactivation kinetics. The presence of a double bond in the linker of bis-pyridinium oximes can also affect their inhibitory potency on AChE.[5]

Comparative Analysis of Biological Activity

The following tables summarize the experimental data from various studies, comparing the efficacy of different this compound derivatives.

Table 1: Comparative Reactivation Efficacy of Mono- and Bis-pyridinium-4-aldoxime Derivatives against Tabun-inhibited Human Erythrocyte AChE

CompoundStructureReactivation (%) at 10⁻⁵ MReference
Pralidoxime (2-PAM) Mono-pyridinium (2-aldoxime)~5[6]
Obidoxime Bis-pyridinium (4-aldoxime)~30[6]
K027 Asymmetric bis-pyridinium (one 4-aldoxime)~25[7]
K048 Asymmetric bis-pyridinium (one 4-aldoxime)~40[7]

Table 2: Comparative IC50 Values for AChE Inhibition and Cytotoxicity

CompoundAChE Inhibition IC50 (µM)Cytotoxicity IC50 (µM) on HepG2 cellsReference
Pralidoxime (2-PAM) > 1000> 1000[5]
Obidoxime ~500~500[5]
C14-pyridinium-4-aldoxime Not Reported~20[8]
C16-pyridinium-4-aldoxime Not Reported~15[8]

Synthetic Strategies: The Chemistry Behind the Derivatives

The synthesis of this compound derivatives typically involves a few key steps. The general approach for preparing mono-quaternary derivatives is outlined below.

General Synthesis of N-Alkyl-Pyridine-4-aldoxime Derivatives

A common synthetic route involves the quaternization of this compound with an appropriate alkyl halide.

Synthesis Pyridine4Aldoxime This compound Reaction + Pyridine4Aldoxime->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat Heat->Reaction Product N-Alkyl-pyridinium-4-aldoxime Halide Reaction->Product Reflux Mechanism cluster_0 1. Binding cluster_1 2. Nucleophilic Attack cluster_2 3. Reactivation AChE_OP Inhibited AChE (AChE-OP) Complex [AChE-OP...Oxime] Complex AChE_OP->Complex Oxime This compound Oxime->Complex Complex2 [AChE-OP...Oxime] Complex TransitionState Pentavalent Transition State Complex2->TransitionState Oximate attacks Phosphorus TransitionState2 Pentavalent Transition State Reactivated_AChE Reactivated AChE TransitionState2->Reactivated_AChE Phosphorylated_Oxime Phosphorylated Oxime TransitionState2->Phosphorylated_Oxime Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AChE AChE Solution Inhibition 1. Inhibit AChE with OP AChE->Inhibition OP OP Inhibitor OP->Inhibition Oxime Test Oxime Reactivation 2. Add Test Oxime to Reactivate Oxime->Reactivation DTNB DTNB Solution Measurement 3. Measure Activity with DTNB/ATCh DTNB->Measurement ATCh ATCh Substrate ATCh->Measurement Inhibition->Reactivation Reactivation->Measurement Data Absorbance Data Measurement->Data Calculation Calculate % Reactivation Data->Calculation Kinetics Determine Reactivation Rate (kr) Calculation->Kinetics

References

A Comparative Performance Analysis: Pyridine-4-aldoxime versus Next-Generation Oxime Reactivators for Organophosphate-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unyielding Challenge of Organophosphate Poisoning

Organophosphorus (OP) compounds, a class of highly toxic molecules used as pesticides and chemical warfare nerve agents, pose a significant and persistent threat to global health.[1][2][3] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[3][4] This inhibition leads to an accumulation of ACh, resulting in a hypercholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors in both the central and peripheral nervous systems.[3][4] The clinical manifestations are severe, often culminating in respiratory failure and death if left untreated.[4]

Standard therapy combines an antimuscarinic agent like atropine with an AChE reactivator, typically a pyridinium oxime.[2][5][6] These oximes act as potent nucleophiles, capable of displacing the phosphyl group from the serine residue in the AChE active site, thereby restoring the enzyme's function.[5][7] For decades, pralidoxime (2-PAM), the quaternary ammonium salt of pyridine-2-aldoxime and a close structural analog of pyridine-4-aldoxime, has been a cornerstone of this treatment. However, its limitations, including a narrow spectrum of activity and an inability to effectively cross the blood-brain barrier (BBB), have catalyzed the development of "next-generation" oximes.[5][7][8][9]

This guide provides a comparative benchmark of this compound's performance profile against leading next-generation oxime reactivators. We will dissect their efficacy through the lens of in vitro reactivation kinetics, in vivo protective indices, and their ability to counteract central nervous system (CNS) effects, supported by established experimental protocols and data.

The Mechanism: AChE Inhibition and Oxime Reactivation

The fundamental challenge in OP poisoning is the formation of a stable, covalent phosphyl-AChE conjugate. An effective oxime must be able to dock within the enzyme's active site and execute a nucleophilic attack on the phosphorus atom, breaking the covalent bond and liberating the functional enzyme. This process is a race against "aging," a secondary reaction where the phosphyl-AChE complex undergoes dealkylation, forming a non-reactivatable, negatively charged conjugate.

G cluster_0 Normal Synaptic Function cluster_1 OP Inhibition cluster_2 Oxime Reactivation ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Products Choline + Acetate AChE_active->Products OP Organophosphate (OP) AChE_inhibited Inhibited AChE (Phosphylated) OP->AChE_inhibited AChE_active_2 Active AChE AChE_active_2->OP Inhibition Oxime Oxime Reactivator AChE_active_3 Active AChE Oxime->AChE_active_3 OP_Oxime OP-Oxime Complex Oxime->OP_Oxime AChE_inhibited_2 Inhibited AChE AChE_inhibited_2->Oxime Reactivation

Caption: Mechanism of AChE Inhibition and Oxime Reactivation.

The Benchmark: Limitations of Pyridine-Aldoximes (2-PAM/4-PA)

Pralidoxime (2-PAM), the most well-known mono-pyridinium oxime, serves as our primary benchmark. While effective against certain OP insecticides and the nerve agent VX, its performance is notoriously poor against others, particularly the G-series agent soman.[8][10][11] This limited spectrum is a critical drawback in scenarios where the identity of the nerve agent is unknown.

The most significant failing of 2-PAM and other quaternary oximes is their inability to penetrate the blood-brain barrier (BBB).[5][7][12] The permanent positive charge on the pyridinium nitrogen restricts passage through the lipophilic BBB, leaving CNS-located AChE unprotected.[4][7] This is a crucial deficiency, as central respiratory depression is a primary cause of lethality in OP poisoning.[4]

The Challengers: A New Generation of Reactivators

Research has produced several "next-generation" oximes designed to overcome the shortcomings of 2-PAM. These are primarily bis-pyridinium compounds, featuring two pyridinium rings connected by a linker, which enhances binding affinity to the inhibited enzyme.

  • HI-6 (Asoxime): Widely regarded as a superior reactivator, particularly against soman-inhibited AChE.[8][13] It is fielded by several military organizations.[8]

  • MMB-4 (Methoxime): A promising candidate under development by the United States armed services as a potential replacement for 2-PAM.[8]

  • Obidoxime: Another clinically used bis-pyridinium oxime, effective against agents like tabun and certain pesticides.[6][14][15]

  • Centrally Active Oximes: A newer frontier of research focuses on uncharged or lipophilic oximes designed to cross the BBB and reactivate AChE in the brain.[4][7][12]

Performance Benchmark 1: In Vitro Reactivation Kinetics

The most direct measure of an oxime's intrinsic efficacy is its second-order reactivation rate constant (k_r2). This value incorporates both the oxime's affinity for the inhibited enzyme (K_D) and its maximal reactivation rate (k_r), providing a comprehensive metric of potency.

OximeInhibitor: Sarin (GB)Inhibitor: Soman (GD)Inhibitor: VXInhibitor: Tabun (GA)
Pralidoxime (2-PAM) ++-+++-
Obidoxime +++-+++++
HI-6 +++++++++-
MMB-4 +++++++++
  • Data Interpretation: This table synthesizes findings from multiple studies to provide a qualitative comparison.[8][11][14][16][17] +++ indicates high efficacy, ++ moderate, + low, and - little to no efficacy. The standout observation is the superior performance of HI-6 against soman, a critical gap in 2-PAM's coverage.[10][11][13] While no single oxime is universally effective against all agents, the bis-pyridinium structures generally exhibit a broader and more potent reactivation profile in vitro.[6][14]

Performance Benchmark 2: In Vivo Protective Efficacy

In vivo studies, typically in animal models, provide the ultimate test of an antidote's therapeutic potential. The protective index (PI) is a common metric, representing the ratio of the LD50 of the poison in treated animals to the LD50 in untreated animals. A higher PI indicates greater protection.

Oxime (+ Atropine)SpeciesChallenge AgentProtective Index (Approx.)Key Finding
Pralidoxime (2-PAM) Guinea PigSoman~1.5Minimal protection
HI-6 Guinea PigSoman>5Significantly superior to 2-PAM
Pralidoxime (2-PAM) RabbitTabunLowPoor efficacy
HI-6 RabbitTabunLowAlso poor against Tabun
Obidoxime VariousTabunModerateConsidered more effective than 2-PAM or HI-6 for Tabun
  • Data Interpretation: These representative findings highlight the dramatic in vivo differences. Against soman poisoning, HI-6 is demonstrably more effective than 2-PAM.[10][13] This corroborates the in vitro kinetic data and underscores the clinical importance of selecting an oxime tailored to the specific OP threat. Conversely, both HI-6 and 2-PAM show limited efficacy against tabun, where other oximes like obidoxime may be preferred.[11][17]

Performance Benchmark 3: Central Nervous System Efficacy

The development of BBB-penetrating oximes is a paramount goal in antidote research. Recent studies have explored novel platforms, such as substituted phenoxyalkyl pyridinium oximes, which are more lipophilic and uncharged at physiological pH, allowing for CNS entry.

In vivo studies in rats using OP surrogates have demonstrated that novel, centrally active oximes can achieve significant reactivation of brain AChE (up to 25-35%), whereas 2-PAM provides no brain AChE reactivation under similar conditions.[4][12] This breakthrough represents a critical advantage, as restoring central cholinergic function is essential for preventing seizures and long-term neurological damage.[4]

Experimental Protocol: In Vitro AChE Reactivation Assay

The causality behind the performance data is rooted in robust experimental design. The following protocol outlines the widely used Ellman's method for quantifying AChE activity and, by extension, oxime-mediated reactivation.

G cluster_workflow Workflow: In Vitro Reactivation Assay prep 1. Enzyme Preparation Source: Human Erythrocyte AChE inhibit 2. Inhibition Step Incubate AChE with specific Organophosphate (e.g., Paraoxon) prep->inhibit Controlled Time/Temp reactivate 3. Reactivation Step Add Oxime solution (e.g., 2-PAM, HI-6) at various concentrations inhibit->reactivate Controlled Time/Temp assay 4. Activity Measurement (Ellman's) Add DTNB and Substrate (ATChI) reactivate->assay detect 5. Spectrophotometric Reading Measure absorbance at 412 nm over time assay->detect Yellow product forms analyze 6. Data Analysis Calculate initial rates (V₀). Determine % Reactivation and k_r2 detect->analyze

Caption: Experimental Workflow for In Vitro AChE Reactivation.

Step-by-Step Methodology:

  • Enzyme Preparation: A source of AChE (e.g., purified human red blood cell AChE) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibition: The enzyme is incubated with a known concentration of an organophosphate inhibitor for a defined period to achieve >95% inhibition. A control sample with no inhibitor is run in parallel to determine maximal enzyme activity.

  • Reactivation: The inhibited enzyme solution is then incubated with the test oxime at various concentrations for a set time. A control sample of inhibited enzyme with buffer instead of oxime is used to measure spontaneous reactivation.

  • Activity Measurement: The reaction is initiated by adding the substrate, acetylthiocholine (ATChI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Detection: Active AChE hydrolyzes ATChI to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the change in absorbance at 412 nm using a spectrophotometer.

  • Data Analysis: The rate of change in absorbance is directly proportional to AChE activity. The percentage of reactivation is calculated by comparing the activity in the oxime-treated sample to the uninhibited control. Kinetic parameters like k_r2 are derived by plotting reactivation rates against oxime concentration.

Causality in Protocol Design: This self-validating system includes positive (uninhibited enzyme) and negative (inhibited enzyme without oxime) controls to ensure that the observed activity is due to oxime-mediated reactivation and not spontaneous hydrolysis or other artifacts. The use of human-derived AChE is crucial for clinical relevance, as species differences in enzyme structure can significantly affect oxime efficacy.[9][18]

Conclusion and Future Directions

The evidence compellingly demonstrates that while this compound and its derivatives like 2-PAM were foundational, they are outperformed by next-generation bis-pyridinium oximes in critical areas. HI-6 and MMB-4 offer a broader spectrum of activity and are significantly more effective against key threats like soman.[8][11] However, the quest for a single, universal reactivator remains elusive, and the optimal choice of oxime is highly dependent on the specific organophosphate involved.[6][14]

The most exciting frontier is the development of centrally active reactivators . The inability of charged oximes to cross the blood-brain barrier is a fundamental flaw that newer, uncharged, or lipophilic platforms are beginning to address.[4][5][7][12] These compounds hold the promise of not only preventing peripheral cholinergic crisis but also mitigating the severe neurological damage and seizures initiated within the CNS. Future research will undoubtedly focus on optimizing the BBB permeability, reactivation potency, and safety profile of these novel structures to create a truly comprehensive treatment for organophosphate poisoning.

References

A Senior Application Scientist's Guide to the Validation of Pyridine-4-aldoxime Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of Pyridine-4-aldoxime, a crucial building block in medicinal chemistry.[1][2][3] We will move beyond procedural lists to explore the rationale behind method selection, emphasizing self-validating protocols that ensure the highest degree of scientific integrity.

At its core, the validation process for a reference standard hinges on orthogonal analytical techniques – employing multiple, disparate methods to assess the same attributes. This approach provides a robust and comprehensive characterization, minimizing the risk of overlooking impurities or misidentification.

The Central Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[4] In the context of this compound, a certified reference standard (CRS) from a reputable supplier (e.g., LGC Standards, Sigma-Aldrich) is indispensable.[5][6] This standard will have a documented purity and identity, established through a battery of tests, and will be used to qualify in-house or newly synthesized batches of the material.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC6H6N2O[5][7][8]
Molecular Weight122.12 g/mol [5][7][8]
AppearanceWhite to off-white solid/fine crystalline powder[1][9]
Melting PointApproximately 131-135 °C[2][10][11][12]
SolubilitySoluble in organic solvents like ethanol and ether; slightly soluble in water.[1][2][10]

Orthogonal Approaches for Comprehensive Validation

A multi-pronged analytical strategy is paramount for the unambiguous confirmation of this compound's identity and purity. The following sections detail the most effective techniques and the rationale for their inclusion in a comprehensive validation workflow.

Chromatographic Techniques: The Gold Standard for Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone of purity analysis.[13][14] It excels at separating the main compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For polar compounds like this compound, reversed-phase HPLC is a common and effective method.[14]

Experimental Protocol: Purity Determination of this compound by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase).

    • Prepare a solution of the test sample at the same concentration.

  • Analysis:

    • Inject a blank (solvent) to ensure no system peaks interfere with the analyte.

    • Inject the reference standard solution to determine its retention time and peak area.

    • Inject the test sample solution.

    • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Causality in Experimental Choices: The use of a buffered mobile phase helps to control the ionization state of the pyridine nitrogen, leading to more consistent retention times and improved peak shapes.[15] A C18 column is chosen for its versatility and ability to retain a wide range of organic molecules.

Self-Validation: The protocol's integrity is maintained by running a system suitability test before sample analysis. This involves injecting the reference standard multiple times to ensure the system is performing within established parameters for theoretical plates, tailing factor, and reproducibility of retention time and peak area.

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Techniques: Unveiling the Molecular Fingerprint

Spectroscopic methods provide invaluable information about a molecule's structure, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Experimental Protocol: ¹H NMR for Identity Confirmation

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks should be consistent with the known structure of this compound.[16][17]

Trustworthiness: The identity of the test sample is confirmed by comparing its NMR spectrum to that of the certified reference standard. The spectra should be superimposable.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Experimental Protocol: Mass Spectrometry for Molecular Weight Determination

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC-MS or LC-MS.

  • Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (122.12 g/mol ).[7][8]

Authoritative Grounding: The fragmentation pattern observed in the mass spectrum can be compared to established databases like the NIST Mass Spectrometry Data Center for further confirmation.[7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the O-H, C=N, and aromatic C-H and C=C bonds.[18][19][20]

Experimental Protocol: FTIR for Functional Group Analysis

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory).

  • Analysis: The positions of the absorption bands in the IR spectrum should be consistent with the functional groups present in this compound.

Caption: Orthogonal spectroscopic methods for identity validation.

Thermal Analysis: A Simple Yet Effective Purity Indicator

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically depress and broaden the melting point range.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A digital melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered sample is packed into a capillary tube.

  • Analysis: The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded. For pure this compound, this should be a narrow range around 131-135 °C.[2][10][11][12]

Expertise & Experience: A broad melting range is a strong indicator of the presence of impurities. While not a definitive purity assay on its own, it is a rapid and valuable screening tool.

Comparison of Analytical Techniques

TechniquePrimary UseStrengthsLimitations
HPLC Purity determination and quantificationHigh sensitivity, high resolution, quantitativeRequires method development, can be time-consuming
NMR Identity confirmation, structural elucidationProvides detailed structural information, non-destructiveLower sensitivity than MS, requires more sample
MS Identity confirmation, molecular weight determinationHigh sensitivity, provides molecular weight and fragmentation dataCan be destructive, may not distinguish isomers
FTIR Identity confirmation (functional groups)Rapid, non-destructive, provides a molecular "fingerprint"Not quantitative, may not be sensitive to minor impurities
Melting Point Preliminary purity assessmentSimple, rapid, inexpensiveNot specific, insensitive to small amounts of impurities

Conclusion

The validation of this compound purity and identity is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-faceted approach, leveraging the strengths of orthogonal analytical techniques, is essential. By combining the quantitative power of chromatography with the detailed structural insights from spectroscopy and the simplicity of thermal analysis, researchers can be confident in the quality of their starting materials. The use of a certified reference standard is the linchpin of this entire process, providing the benchmark against which all in-house materials are judged. This rigorous, self-validating approach is the hallmark of sound scientific practice.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Pyridine-4-aldoxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and operational guidance for the handling and disposal of Pyridine-4-aldoxime (CAS No. 696-54-8). As a compound with significant applications, particularly as a reactivator of acetylcholinesterase and an intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide is designed to be a trusted resource, offering in-depth, procedurally-focused information that goes beyond basic safety data sheets.

Understanding the Hazard Profile of this compound

This compound is a white to light yellow crystalline solid.[1] While its toxicological properties have not been fully investigated, it is known to be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3][4][5] Therefore, minimizing direct contact and airborne dust generation is a primary safety objective.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4][6]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

It is crucial to handle this compound with care in a laboratory setting due to its moderate toxicity.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][7] A certified laboratory chemical fume hood is essential to keep airborne concentrations low and prevent inhalation of dust or fumes.[3][8]

  • Eyewash and Safety Shower: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[3][8]

Personal Protective Equipment (PPE): Essential for Direct Handling

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]To prevent eye contact with dust particles, which can cause serious irritation.[3][4][5][6]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).[3][6][7]To prevent skin contact and irritation.[3][4][5][6] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned lab coat or other suitable protective clothing.[3][6][8]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Generally not required under normal use conditions with adequate engineering controls.[6] However, if dust generation is unavoidable or ventilation is insufficient, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]To prevent inhalation of harmful dust.[3][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[3][6]

  • Designated Area: Establish a designated area for handling the compound, preferably within a chemical fume hood.[8]

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.

  • Verify Engineering Controls: Confirm that the chemical fume hood, eyewash station, and safety shower are operational.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Minimize Dust: Handle the solid material carefully to minimize dust generation.[3] Avoid actions that could cause the powder to become airborne.

  • Weighing: If weighing is required, do so within the fume hood or in a balance enclosure that provides containment.

  • Solution Preparation: When dissolving the solid, slowly add it to the solvent to prevent splashing. This compound is soluble in some organic solvents like ethanol and methanol, and slightly soluble in water.[1][6][9]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3]

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands and any exposed skin thoroughly with soap and water.[3][10]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3][8]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Small Spill For a small spill, trained personnel wearing appropriate PPE can sweep up the material, place it into a suitable container for disposal, and avoid generating dust.[3]
Large Spill In the case of a large spill, evacuate the area immediately and contact the appropriate emergency response team.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any materials used for cleaning up spills in a sealed, airtight, and compatible waste container.[8]

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[10] Do not pour waste down the drain.[7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management Prep1 Review SDS Prep2 Don PPE Prep1->Prep2 Prep3 Verify Engineering Controls Prep2->Prep3 Handle1 Weigh Compound Prep3->Handle1 Proceed to Handling Handle2 Prepare Solution Handle1->Handle2 Post1 Decontaminate Workspace Handle2->Post1 Experiment Complete Disp1 Collect Waste Handle2->Disp1 Generate Waste Post2 Doff PPE Post1->Post2 Post3 Wash Hands Post2->Post3 Disp2 Label and Seal Disp1->Disp2 Disp3 Dispose via Approved Vendor Disp2->Disp3

Caption: Workflow for the safe handling of this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C6H6N2O[6][9]
Molecular Weight 122.12 g/mol [4][11]
Appearance White to off-white solid[9]
Melting Point 130 - 134 °C / 266 - 273.2 °F[6]
Solubility in Water 10 g/L (20 °C)[6]
Flash Point > 110 °C / > 230 °F[3][6]
Vapor Pressure <0.01 mbar @ 50 °C[6]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.